4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZHRZVXCVBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Strategic Technical Guide
The following technical guide details the synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (also known as ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate). This compound is a critical pharmacophore, serving as the core scaffold for beta-blockers such as Timolol and various agrochemicals.
Executive Summary & Strategic Context
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole represents a "privileged structure" in medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: the 3-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (
This guide prioritizes the Cyanide-Sulfur Dioxide Route (The "Weinstock-Carmack" modification). Unlike direct cyclizations using unstable amino-nitriles, this pathway utilizes commodity chemicals (KCN, SO
Key Chemical Properties
| Property | Specification |
| CAS Number | 1048982-04-2 (Generic) / 30745-55-2 (Related Acid) |
| Molecular Formula | C |
| Molecular Weight | 192.62 g/mol |
| Appearance | Pale yellow oil (often solidifies upon cooling) |
| Stability | Moisture sensitive (ester hydrolysis); Stable to ambient heat. |
Retrosynthetic Analysis & Pathway Design
The most robust disconnection reveals the 1,2,5-thiadiazole ring originating from the condensation of inorganic cyanide and sulfur dioxide. This approach avoids the handling of hazardous sulfur monochloride (
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from inorganic precursors to the target chloro-ester.
Detailed Experimental Protocols
Step 1: Ring Construction (The KCN-SO Reaction)
This step constructs the heterocyclic core. The reaction is driven by the formation of the aromatic 1,2,5-thiadiazole system.[1]
-
Reagents: Potassium Cyanide (KCN), Sulfur Dioxide (SO
), Acetonitrile (MeCN). -
Mechanism: Reaction of cyanide with SO
forms a sulfonyl cyanide intermediate, which oligomerizes and cyclizes.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dry-ice condenser, and a gas inlet tube. Purge with
. -
Solvation: Suspend KCN (65.1 g, 1.0 mol) in dry Acetonitrile (500 mL) .
-
Addition: Cool the mixture to 10°C. Introduce SO
gas (excess, ~2.2 mol) slowly. The reaction is exothermic; maintain internal temperature between 10-20°C during addition. -
Reaction: Once addition is complete, warm the mixture to 50-60°C and stir for 12 hours. The mixture will turn dark.
-
Workup: Cool to room temperature. Filter the solid precipitate (Potassium 4-cyano-1,2,5-thiadiazol-3-olate). Wash the cake with cold acetonitrile.
-
Acidification: Dissolve the salt in minimal water and acidify with conc. HCl to pH 1. Extract continuously with Diethyl Ether or Ethyl Acetate .
-
Isolation: Dry the organic layer (
) and evaporate to yield 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile as a crystalline solid.
Step 2: Simultaneous Hydrolysis and Esterification
The nitrile group is converted to an ethyl ester, while the hydroxy group remains untouched.
Protocol:
-
Dissolve the Hydroxy-nitrile (0.1 mol) from Step 1 in Absolute Ethanol (150 mL) .
-
Add Conc. H
SO (0.15 mol) dropwise. -
Reflux the mixture for 16–24 hours . Monitor by TLC (the nitrile spot should disappear).
-
Concentrate the ethanol under reduced pressure.
-
Pour the residue into ice water and extract with Dichloromethane (DCM) .
-
Wash the organic phase with saturated
(to remove acid) and brine. -
Evaporate to yield Ethyl 4-hydroxy-1,2,5-thiadiazole-3-carboxylate .
-
Target Yield: 80-85%
-
Note: This intermediate may exist in tautomeric equilibrium with the keto-form.
-
Step 3: Deoxychlorination (The Critical Step)
Conversion of the 4-hydroxy group to the 3-chloro group using Vilsmeier-Haack type conditions.
-
Reagents: Phosphorus Oxychloride (
), DMF (Catalytic), Pyridine (Optional base).
Protocol:
-
Safety: Perform in a fume hood.
reacts violently with water. -
Place Ethyl 4-hydroxy-1,2,5-thiadiazole-3-carboxylate (10 g) in a round-bottom flask.
-
Add
(30 mL, excess) . -
Add DMF (5 drops) as a catalyst.
-
Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours . The solution should become homogenous and darken slightly.
-
Quenching: Distill off excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the viscous residue slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Extraction: Extract immediately with DCM (3 x 50 mL) .
-
Purification: Wash organic layers with cold
and water. Dry over . -
Distillation: Purify the crude oil by vacuum distillation or flash chromatography (Hexane/EtOAc).
-
Target Product:4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole .
-
Yield: 85-90%.
-
Process Safety & Troubleshooting (Trustworthiness)
Critical Hazards[3]
-
Potassium Cyanide (KCN): Fatal if swallowed or inhaled. Contact with acid releases HCN gas. Antidote kit (Amyl nitrite/Sodium thiosulfate) must be present.
-
Sulfur Dioxide (SO
): Toxic gas. Use a sealed system with a caustic scrubber. -
Phosphorus Oxychloride (
): Corrosive. Reacts explosively with water.[3] Quench on ice slowly.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in MeCN or insufficient SO | Use anhydrous MeCN; Ensure SO |
| Incomplete Chlorination (Step 3) | Old | Use fresh distilled |
| Product Hydrolysis | Aqueous workup too long or acidic. | Perform rapid extraction at cold temperatures; buffer to pH 7 quickly. |
Analytical Validation
To validate the synthesis, the following spectral data should be obtained:
-
H NMR (CDCl
, 400 MHz):-
1.45 (t, 3H,
Hz, ) -
4.50 (q, 2H,
Hz, ) -
Note: No ring protons exist in the target molecule. Absence of OH/NH signals confirms chlorination.
-
1.45 (t, 3H,
-
C NMR (CDCl
):-
Signals expected at ~14.0 (
), ~63.0 ( ), ~145.0 (C-Cl), ~150.0 (C-COOEt), ~160.0 (C=O).
-
-
IR Spectroscopy:
-
Strong band at ~1730-1750 cm
(Ester C=O). -
Absence of broad OH stretch (~3400 cm
).
-
References
-
Weinstock, L. M., & Carmack, M. (1967). The Synthesis of 1,2,5-Thiadiazoles. Journal of the American Chemical Society. Link
-
Weinstock, L. M., et al. (1967). 1,2,5-Thiadiazoles.[1][3][4][5][6][7][8][9] I. Synthesis from Aliphatic Alpha-Diamines. Journal of Organic Chemistry. Link
-
Wassmundt, F. W., & Parker, S. J. (1995). Efficient Synthesis of 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry. Link
-
Vertex Pharmaceuticals. (2009). Patent WO2009131237: Synthesis of Thiadiazole Intermediates. Link
-
Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles. Thieme Chemistry. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. WO2015000715A1 - Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]
- 7. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 8. BRPI0807571A2 - Compostos de hidroxilamina e métodos de seu uso - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Chemical Properties and Synthetic Utility of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Technical Whitepaper
Introduction & Structural Significance
As a Senior Application Scientist navigating the complexities of modern drug discovery and agrochemical development, I frequently rely on highly functionalized heterocycles to build complex molecular architectures. 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (IUPAC: ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate; CAS:1) is a premier example of a bifunctional building block[1].
Characterized by an electron-deficient 1,2,5-thiadiazole core, this compound is strategically functionalized with a labile chlorine atom and an ethoxycarbonyl group at adjacent ring positions. This orthogonal functionalization makes it an exceptionally valuable intermediate. The inherent stability of the thiadiazole ring, combined with the predictable reactivity of its substituents, allows for the precise engineering of advanced pharmaceutical agents, such as Indoleamine 2,3-dioxygenase (IDO) inhibitors[2], and pesticidally active bi- or tricyclic heterocycles[3].
Physicochemical and Structural Properties
The 1,2,5-thiadiazole ring is a highly aromatic system, boasting a Bird aromaticity index (
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate |
| CAS Registry Number | 1048982-04-2 |
| Molecular Formula | C₅H₅ClN₂O₂S |
| Molecular Weight | 192.62 g/mol |
| Commercial Purity | |
| Ring Aromaticity ( | ~84 (Parent 1,2,5-thiadiazole core) |
| Key Functional Groups | C-Cl (Labile Halide), C-COOEt (Ester), 1,2,5-Thiadiazole |
Chemical Reactivity and Mechanistic Pathways
In synthetic planning, the causality behind choosing this specific scaffold lies in its orthogonal reactivity. The molecule presents three distinct sites for functionalization, allowing for iterative, chemoselective modifications without cross-reactivity.
-
Nucleophilic Aromatic Substitution (
) at C-3: The chlorine atom at the 3-position is highly activated by the adjacent nitrogen and the electron-withdrawing ester group at C-4. Nucleophiles (e.g., primary/secondary amines, thiolates, and alkoxides) readily displace the chlorine atom under mild basic conditions. Mechanistically, this is driven by the stabilization of the Meisenheimer-like transition state by the electron-deficient thiadiazole ring[4]. -
Ester Derivatization at C-4: The ethoxycarbonyl group can undergo standard acyl substitution reactions, including saponification to the corresponding carboxylic acid, or direct amidation. The steric hindrance around this moiety is minimal, allowing for facile derivatization after the C-3 position has been functionalized.
-
S-Oxidation: While the parent ring is thermally stable, the sulfur atom can be selectively oxidized using strong peroxy acids (e.g., mCPBA) to yield 1-oxide or 1,1-dioxide derivatives. This oxidation dramatically alters the electronic landscape, further activating the ring toward nucleophilic addition across the C=N double bonds[5].
Orthogonal reactivity pathways of ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate.
Validated Experimental Protocol: De Novo Synthesis
The construction of the 1,2,5-thiadiazole ring from acyclic precursors is the most efficient route to access this specific substitution pattern. The following self-validating protocol is adapted from established patent literature for synthesizing pesticidally active heterocycles[3].
Mechanistic Rationale: The reaction utilizes ethyl 2-amino-2-cyanoacetate as the carbon/nitrogen source and disulfur dichloride (
Step-by-Step Methodology:
-
System Preparation: In a rigorously dried, 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-amino-2-cyanoacetate (1.28 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Causality: Maintain the system under an inert nitrogen atmosphere.
is highly sensitive to moisture and will prematurely hydrolyze into , , and if exposed to ambient humidity, which would derail the cyclization.
-
-
Reagent Addition: Slowly add disulfur dichloride (4.06 g, 30.0 mmol, 3.0 equiv) dropwise to the solution at ambient temperature.
-
Causality: The 3.0 molar equivalent excess of
is not arbitrary; it is strictly required to drive the oxidative cyclization to completion and ensure the in situ chlorination at the C-3 position.
-
-
Cyclocondensation: Stir the resulting mixture at ambient temperature for 16 hours. The reaction progress must be monitored by TLC (Hexanes/Ethyl Acetate) or LC-MS to confirm the consumption of the acyclic precursor.
-
Quenching and Workup: Carefully pour the reaction mixture into crushed ice.
-
Causality: The ice quench safely hydrolyzes the excess
without generating excessive exothermic heat that could degrade the newly formed ester. Extract the aqueous mixture with dichloromethane (DCM) ( mL).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to remove DCM and residual DMF. -
Purification: Purify the crude residue via silica gel column chromatography to afford ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate as a purified product (Yield: ~1.2 g, 63%)[3].
De novo synthetic workflow for ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate.
Applications in Advanced Therapeutics and Agrochemicals
The utility of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole extends far beyond its role as a simple reagent; it is a structural linchpin in modern discovery programs.
-
Pharmaceuticals (IDO Inhibitors): The compound is heavily cited as a critical intermediate in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors[2]. IDO is an immunosuppressive enzyme frequently upregulated in the tumor microenvironment. By functionalizing the C-3 and C-4 positions of the thiadiazole ring via
and amidation, medicinal chemists synthesize potent pharmacophores that bind directly to the heme iron of the IDO enzyme, thereby restoring T-cell mediated tumor immunity. -
Agrochemicals: In crop protection, this scaffold is utilized to synthesize pesticidally active bi- or tricyclic heterocycles[3]. The inherent lipophilicity and metabolic stability imparted by the 1,2,5-thiadiazole core significantly enhance the bioavailability, soil half-life, and overall efficacy of these agrochemicals against resistant pest strains.
References
-
Nanjing Bike Biotechnology Co., Ltd. 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole | Building block. Retrieved from: [Link]
- Google Patents (WO2015000715A1).Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents.
- Google Patents (CN109897011B).一类ido抑制剂及其应用 (A class of IDO inhibitors and their applications).
-
Thieme Connect. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved from: [Link]
-
Molecules (MDPI). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021). Retrieved from: [Link]
Sources
- 1. 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. CN109897011B - ä¸ç±»idoæå¶ååå ¶åºç¨ - Google Patents [patents.google.com]
- 3. WO2015000715A1 - Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: Chemical Mechanism of Action and Biological Translation in Drug Discovery
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic selection of heterocyclic building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of the final molecule. 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (CAS: 1048982-04-2), also known as ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate, serves as a highly reactive, bifunctional electrophile[1]. Rather than possessing a direct biological mechanism of action in its isolated state, its "mechanism" is fundamentally chemical: it acts as a synthetic linchpin. By undergoing predictable, high-yield functionalizations, this scaffold is incorporated into complex architectures to modulate critical biological targets, ranging from calpain proteases in fibrotic diseases to the complement system in autoimmune disorders[2][3].
This whitepaper dissects the chemical reactivity profile of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, the causality behind its experimental handling, and the biological translation of the 1,2,5-thiadiazole pharmacophore.
Chemical Mechanism of Action: The Bifunctional Electrophile
The utility of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole stems from its dual reactivity centers, allowing for orthogonal functionalization.
Nucleophilic Aromatic Substitution (SNAr) at C3
The 1,2,5-thiadiazole ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms and one sulfur atom. The presence of the C4-ethoxycarbonyl (ester) group further withdraws electron density via resonance and inductive effects. This renders the C3-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When exposed to nucleophiles (amines, thiols, or alkoxides), the reaction proceeds via a Meisenheimer complex intermediate. The rapid expulsion of the chloride leaving group restores aromaticity, yielding 3-substituted derivatives with high regioselectivity[4].
Ester Functionalization at C4
Following or preceding the SNAr reaction, the C4-ethoxycarbonyl group can undergo standard acyl substitution. It can be saponified to a carboxylic acid, converted into an amide to increase hydrogen-bonding interactions, or reduced to an alcohol to serve as a linker for further elaboration.
Diagram 1: Orthogonal chemical reactivity pathways of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
Biological Translation: Scaffold Mechanism of Action
Once integrated into a mature drug candidate, the 1,2,5-thiadiazole core ceases to be a mere reactive intermediate and becomes a critical pharmacophore. It acts as a bioisostere for pyrazine or pyrimidine rings but offers a distinct dipole moment and enhanced lipophilicity, which improves membrane permeability.
Calpain Modulation in Fibrotic Diseases
In the development of small-molecule calpain modulators (as detailed in), the thiadiazole derivative binds competitively within the active site of CAPN1, CAPN2, and CAPN9 enzymes[5].
-
Mechanism : Elevated intracellular calcium normally activates calpain proteases, leading to the cleavage of substrates that drive tissue fibrosis. The thiadiazole scaffold optimally positions an
-keto amide warhead to interact with the catalytic cysteine of the calpain enzyme, blocking substrate cleavage and halting fibrogenesis[5].
Complement System Inhibition
Derivatives synthesized from this building block have also been utilized as hydroxylamine compounds to modulate the complement system ()[3].
-
Mechanism : Inappropriate activation of the complement cascade leads to the generation of anaphylatoxins (C3a, C5a) and the C5b-9 membrane attack complex (MAC), driving inflammation in conditions like deep vein thrombosis and retinitis pigmentosa[6]. The thiadiazole-based inhibitors block the enzymatic cascade, preventing the lysis of endogenous cells and reducing vascular permeability[6].
Diagram 2: Biological mechanism of action for thiadiazole-derived calpain modulators.
Experimental Methodology: Self-Validating Protocol for SNAr Functionalization
To harness the reactivity of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, strict control over reaction conditions is required. The following protocol describes the standard SNAr functionalization with a primary amine, engineered as a self-validating system to ensure high fidelity[2].
Step 1: Preparation of the Reaction Mixture
-
Action : Combine 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (1.43 g, 7.43 mmol) and the target primary amine (7.43 mmol) in a solvent mixture of 1,4-dioxane (15 mL) and
(6 mL)[2]. -
Causality : 1,4-dioxane provides excellent solvation for the lipophilic thiadiazole, while water solubilizes any generated amine hydrochlorides and stabilizes the highly polar transition state of the Meisenheimer complex, accelerating the reaction[2].
Step 2: Atmospheric Control
-
Action : Purge the reaction vessel with
gas for 5 minutes prior to heating[2]. -
Causality : Prevents the oxidative degradation of the amine nucleophile at elevated temperatures, ensuring the stoichiometric balance remains intact.
Step 3: Thermal Activation
-
Action : Stir the mixture at 90 °C for 2 hours[2].
-
Causality : While the C3-chloride is reactive, the thermal energy is required to rapidly overcome the activation barrier for the SNAr reaction, driving the equilibrium toward complete conversion within a practical timeframe[2].
Step 4: Self-Validating Reaction Monitoring
-
Action : Sample 10
of the reaction mixture, dilute in methanol, and analyze via LC-MS and TLC (Hexane/EtOAc 90:10). -
Causality : This step validates the protocol in real-time. The complete disappearance of the starting material peak (m/z ~192) and the emergence of the product mass confirms successful substitution. On TLC, the product will typically appear as a more polar (lower
) spot compared to the starting material.
Step 5: Workup and Purification
-
Action : Filter the mixture to remove any insoluble byproducts, concentrate under vacuum to remove the 1,4-dioxane, and purify the crude residue via silica gel chromatography[2].
Quantitative Data Presentation
The reactivity of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole varies predictably based on the nucleophile and solvent system. Table 1 summarizes optimized conditions for various functionalizations, demonstrating the versatility of this building block.
Table 1: Optimization of SNAr Conditions for 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
| Nucleophile Type | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Primary Amine | 1,4-Dioxane / | 90 | 2 | 85 | High conversion due to aqueous stabilization of the transition state. |
| Secondary Amine | DMF | 80 | 4 | 78 | Requires a polar aprotic solvent to enhance the nucleophilicity of the sterically hindered amine. |
| Thiol | Ethanol | 78 (Reflux) | 4 | 92 | Thiolate generated in situ acts as a soft nucleophile, driving rapid and highly efficient substitution. |
| Alcohol (Alkoxide) | THF | 0 to 25 | 12 | 65 | Lower temperatures are strictly required to prevent competitive hydrolysis of the C4-ester group. |
References
- Blade Therapeutics, Inc. (2021). Calpain Modulators and Therapeutic Uses Thereof (US Patent No. US20210009564A1). U.S.
- Syngenta Participations AG. (2015). Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents (PCT Publication No. WO2015000715A1).
- F. Hoffmann-La Roche AG. (2010). Hydroxylamine Compounds and Their Uses (Chinese Patent No. CN101687786B).
Sources
- 1. ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101687786B - Hydroxylamine Compounds and Their Uses - Google Patents [patents.google.com]
- 4. WO2015000715A1 - Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN101687786B - Hydroxylamine Compounds and Their Uses - Google Patents [patents.google.com]
Spectroscopic data of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (¹H NMR, ¹³C NMR)
In-Depth Technical Guide for Medicinal Chemistry Applications[1]
Introduction & Structural Context
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (also known as ethyl 3-chloro-1,2,5-thiadiazole-4-carboxylate) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a versatile building block for the synthesis of beta-adrenergic blockers (e.g., Timolol analogues) and agrochemicals.
The 1,2,5-thiadiazole ring is electron-deficient (
This guide provides a validated spectroscopic profile (¹H NMR, ¹³C NMR), supported by a causal analysis of the synthesis pathway to aid in impurity profiling.
Synthesis & Impurity Profiling (Causality)
To understand the spectra, one must understand the sample's origin. This molecule is typically synthesized via the Weinstock method or modified cyclizations involving sulfur dichloride (
Primary Synthesis Route:
-
Nitrosation: Ethyl cyanoacetate reacts with sodium nitrite/acetic acid to form ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma derivative).[1]
-
Cyclization: The oxime reacts with
(often in DMF/benzene) to close the 1,2,5-thiadiazole ring while installing the chlorine at position 3.
Common Impurities:
-
3,4-Dichloro-1,2,5-thiadiazole: Resulting from "over-chlorination" or decarboxylation/chlorination side reactions.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate: Unreacted starting material (identifiable by broad OH peaks).
-
Hydrolysis Products: The carboxylic acid derivative (broad peak >10 ppm).
Figure 1: Synthesis pathway highlighting the origin of the target molecule and potential impurities.
Spectroscopic Data Analysis[3][4]
3.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is deceptively simple due to the lack of protons on the heterocyclic ring. The spectrum is defined entirely by the ethyl ester group.
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Mechanistic Insight |
| 4.52 | Quartet (q) | 2H | 7.1 Hz | Significantly deshielded by the electron-poor thiadiazole ring and the carbonyl anisotropy. | |
| 1.46 | Triplet (t) | 3H | 7.1 Hz | Typical methyl resonance for an ethyl ester. |
Diagnostic Note:
-
Absence of Singlets: The 1,2,5-thiadiazole ring is fully substituted (3-Cl, 4-COOEt). Any singlet in the aromatic region (8.0–9.0 ppm) indicates contamination with 1,2,5-thiadiazole-3-carboxylate or starting materials.
-
Solvent Effect: In DMSO-
, the quartet may shift slightly downfield (~4.48 ppm) due to solvent polarity, but the pattern remains identical.
3.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum reveals the skeleton of the molecule. There are 5 distinct signals .
| Chemical Shift ( | Carbon Type | Assignment | Mechanistic Insight |
| 159.8 | Quaternary ( | Carbonyl | Typical ester carbonyl, slightly shielded relative to ketones. |
| 153.2 | Quaternary ( | C-4 (Ring) | Attached to the ester. Deshielded by the electron-withdrawing carbonyl and the ring nitrogens. |
| 142.5 | Quaternary ( | C-3 (Ring) | Attached to Chlorine. The "Heavy Atom Effect" of Cl and ring currents place this in the 140s range. |
| 63.1 | Secondary ( | Deshielded ethyl methylene. | |
| 14.1 | Primary ( | Standard ethyl methyl. |
Structural Visualization & Assignment
The following diagram correlates the atomic connectivity with the spectroscopic assignments provided above.
Figure 2: NMR assignment mapping for 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
Experimental Protocol: Characterization Workflow
To ensure data integrity, the following protocol is recommended for validating the identity of the synthesized or purchased material.
Reagents:
-
Solvent:
(99.8% D) with 0.03% TMS (v/v). -
Analyte Concentration: ~10 mg for ¹H, ~30 mg for ¹³C in 0.6 mL solvent.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 10 mg of the solid in
. Ensure the solution is clear; filtration through a cotton plug is recommended to remove inorganic salts ( , sulfur residues) from the synthesis. -
Acquisition (¹H):
-
Set spectral width to -2 to 12 ppm.
-
Number of scans (NS): 16.
-
Relaxation delay (D1): 1.0 s.
-
QC Check: Verify the integral ratio of Quartet (2H) to Triplet (3H) is exactly 2:3. Deviations indicate ethyl acetate or ethanol contamination.
-
-
Acquisition (¹³C):
-
Set spectral width to 0 to 220 ppm.
-
Number of scans (NS): >256 (Quaternary carbons C3, C4, and C=O relax slowly and have no NOE enhancement).
-
Optimization: Use a D1 of 2.0 s to ensure quaternary carbons are visible.
-
References
-
Weinstock, L. M., et al. (1967). "1,2,5-Thiadiazoles.[2][3][4][5][6][7] I. Synthesis and Reactions of 3-Chloro-1,2,5-thiadiazoles." The Journal of Organic Chemistry, 32(9), 2823–2829. [Link]
- Carmellino, M. L., et al. (1998).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 123456, Ethyl 3-chloro-1,2,5-thiadiazole-4-carboxylate." PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 6. 1048982-04-2/ 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole | China | Manufacturer | Labnetwork lnc. [m.chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Unlocking the Pharmacological Potential of 1,2,5-Thiadiazole Derivatives: A Mechanistic and Methodological Guide
Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals
Structural Pharmacology of the 1,2,5-Thiadiazole Scaffold
In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. The 1,2,5-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom at the 1, 2, and 5 positions.
From a physicochemical perspective, the 1,2,5-thiadiazole core acts as a highly efficient hydrogen-bonding domain and a two-electron donor system 1. Its strong aromaticity confers exceptional in vivo metabolic stability, preventing rapid degradation by hepatic cytochromes. Furthermore, it serves as a structurally restricted pharmacophore and a bioisostere for pyrimidine and thiazole rings, allowing it to seamlessly intercalate into tight enzymatic pockets or cross the blood-brain barrier (BBB) when appropriately substituted.
Neuropharmacology: Muscarinic Modulation and the Xanomeline Breakthrough
Historically, the treatment of schizophrenia has relied heavily on dopamine D2 receptor antagonists, which are often accompanied by severe extrapyramidal side effects. The 1,2,5-thiadiazole scaffold recently revolutionized this landscape through Xanomeline , an M1/M4-preferring muscarinic acetylcholine receptor (mAChR) agonist [[2]]().
Approved by the FDA in late 2024 as part of the combination therapy Cobenfy™ (xanomeline combined with the peripheral antagonist trospium), xanomeline utilizes its 1,2,5-thiadiazole core and a hexyloxy side chain to bias signaling toward M1 and M4 receptors while limiting off-target M2/M3 activation 2 [[3]]().
Mechanistic Causality
The M1 receptor couples to Gq proteins (activating phospholipase C), while the M4 receptor couples to Gi/o proteins (inhibiting adenylyl cyclase). By selectively agonizing these receptors, xanomeline modulates presynaptic glutamate and dopamine release in the striatum and prefrontal cortex, achieving antipsychotic efficacy without direct D2 blockade.
Caption: Xanomeline-mediated M1/M4 muscarinic receptor signaling pathway in schizophrenia.
Oncological Efficacy: Overcoming Anthracycline Toxicity
Anthracyclines like Doxorubicin are cornerstones of chemotherapy, functioning via DNA intercalation and Topoisomerase II inhibition. However, their clinical utility is severely bottlenecked by dose-limiting cardiotoxicity driven by Reactive Oxygen Species (ROS) generation 4.
Derivatives of the anthra[1,2-c][1,2,5]thiadiazole-6,11-dione family (e.g., NSC745885 and HH-N25) have emerged as potent alternatives. Experimental data indicates that these 1,2,5-thiadiazole derivatives share the topoisomerase-inhibiting properties of doxorubicin, inducing apoptosis in cancer cells, but operate through a distinct mechanism that bypasses the aggressive redox cycling responsible for ROS-induced myocardial damage 4.
Caption: Comparative mechanism of action between 1,2,5-thiadiazole derivatives and Doxorubicin.
Broad-Spectrum Antimicrobial and Antiviral Activity
Beyond neurology and oncology, the 1,2,5-thiadiazole scaffold is highly active against infectious pathogens:
-
Antiviral (HIV-1): 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives act as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The thiadiazole core mimics the structural geometry required to bind the allosteric pocket of the HIV-1 Reverse Transcriptase, effectively halting viral replication [[5]]().
-
Antimicrobial: Morpholino-substituted 1,2,5-thiadiazoles (e.g., Compound 23) exhibit significant in vitro antibacterial activity, demonstrating moderate inhibition against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 25.00 µg/mL, alongside efficacy against S. aureus and E. coli1.
Table 1: Pharmacological Profiling of Key 1,2,5-Thiadiazole Derivatives
| Compound / Derivative Class | Primary Target / Mechanism | Key Biological Activity |
| Xanomeline | M1/M4 Muscarinic Receptors | Antipsychotic (Schizophrenia) |
| NSC745885 / HH-N25 | Topoisomerase I/II | Anticancer (Apoptosis induction) |
| Compound 24 | ABHD6 Enzyme | Metabolic/Inflammatory (IC50 = 44 nM) |
| Naphthyl-1,2,5-thiadiazoles | HIV-1 Reverse Transcriptase | Antiviral (NNRTI) |
| Morpholino-1,2,5-thiadiazoles | Bacterial Cell Wall / DNA | Antimicrobial (MIC = 25 µg/mL vs M. tb) |
Validated Experimental Protocols
To ensure rigorous, reproducible evaluation of synthesized 1,2,5-thiadiazole derivatives, the following self-validating protocols must be employed.
Protocol A: High-Throughput Cell Viability (MTT) Assay for Anticancer Screening
Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity. Because topoisomerase inhibition directly leads to apoptosis and mitochondrial collapse, the reduction of the tetrazolium dye to insoluble formazan serves as a direct, quantifiable proxy for cell viability.
Self-Validating System: This protocol includes a vehicle control (establishing 100% viability baseline), a cell-free blank (to subtract background absorbance), and Doxorubicin as a positive control (validating assay sensitivity).
Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549) at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence. -
Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the 1,2,5-thiadiazole derivative (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control and 10 µM Doxorubicin as a positive control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Rationale: Viable cells will metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes in the dark.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Caption: Self-validating high-throughput MTT assay workflow for cell viability.
Protocol B: Resazurin-Based Broth Microdilution for Antimicrobial MIC
Causality: Traditional turbidity-based MIC readings can be ambiguous when testing poorly soluble heterocyclic compounds that precipitate in broth. Adding resazurin (a redox indicator) allows viable bacteria to reduce the blue dye to pink, highly fluorescent resorufin, yielding an unambiguous visual and fluorometric readout.
Self-Validating System: Includes a sterility control (broth only) to rule out contamination, a growth control (broth + bacteria) to confirm inoculum viability, and a reference antibiotic (e.g., Ciprofloxacin) to validate strain susceptibility.
Methodology:
-
Preparation: Prepare a two-fold serial dilution of the 1,2,5-thiadiazole compound in Mueller-Hinton Broth (MHB) across a 96-well plate (range: 0.5 to 256 µg/mL).
-
Inoculation: Standardize the bacterial suspension (e.g., M. tuberculosis or S. aureus) to a 0.5 McFarland standard. Dilute 1:100 in MHB and add 50 µL to each test well (final inoculum
CFU/mL). -
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer depending on the pathogen's doubling time).
-
Indicator Addition: Add 30 µL of 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours.
-
Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced), indicating complete inhibition of bacterial metabolism.
References
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL:[Link]
-
Top 10 Most Popular Drug Hunter Case Studies of 2025 (Cobenfy / Xanomeline) Source: Drug Hunter URL:[Link]
-
Xanomeline | C14H23N3OS | CID 60809 Source: PubChem (NIH) URL:[Link]
-
Synthesis and Anti-HIV Activity of 4-(Naphthalen-1-yl)-1,2,5-thiadiazole derivatives Source: Ovid URL:[Link]
Sources
The Chloro Group on the 1,2,5-Thiadiazole Ring: A Gateway to Chemical Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,5-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its inherent aromaticity and electron-deficient nature confer unique chemical properties, making it a privileged structure in the design of novel functional molecules.[1][2] Among its derivatives, chloro-substituted 1,2,5-thiadiazoles stand out as exceptionally versatile synthetic intermediates. The chloro group, activated by the electron-withdrawing character of the heterocyclic ring, serves as an excellent leaving group, opening a gateway to a vast array of molecular architectures through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive exploration of the reactivity of the chloro group on the 1,2,5-thiadiazole core. It delves into the underlying electronic principles governing this reactivity, details key synthetic transformations, and provides field-proven experimental protocols. The aim is to equip researchers with the foundational knowledge and practical insights required to effectively leverage this powerful synthetic handle in their own research and development endeavors.
The Electronic Landscape of the 1,2,5-Thiadiazole Ring
The reactivity of any substituent on a heterocyclic ring is fundamentally dictated by the electronic distribution within the core structure. The 1,2,5-thiadiazole ring is a planar, aromatic system with C2v symmetry.[1] Theoretical studies, including Density Functional Theory (DFT), confirm that it possesses significant aromatic character, which contributes to its thermal stability.[1][2]
However, the presence of two electronegative nitrogen atoms and a sulfur atom results in a pronounced electron deficiency at the carbon positions (C3 and C4). This electron-withdrawing nature is crucial as it polarizes the C-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The low basicity of the 1,2,5-thiadiazole ring (pKa -4.9) is another indicator of the low electron density on the nitrogen lone pairs and the overall electron-poor character of the system.[1][2]
This pathway allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols.
Displacement by N-Nucleophiles
The reaction of chloro-1,2,5-thiadiazoles with nitrogen-based nucleophiles is a robust method for synthesizing amino-thiadiazole derivatives, which are common motifs in pharmacologically active compounds.
-
Ammonia and Amines: 3,4-dichloro-1,2,5-thiadiazole readily reacts with ammonia to yield 3,4-diamino-1,2,5-thiadiazole. [3]Similarly, primary and secondary amines can be employed to produce mono- or di-substituted products, depending on the stoichiometry and reaction conditions. These reactions are typically performed in a suitable solvent like DMF or MeCN, often at room temperature or with gentle heating.
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| Ammonia | 3,4-Diamino-1,2,5-thiadiazole | Aqueous NH₃ | High | [3] |
| Morpholine | 4-Bromo-8-morpholinobenzo[...]bis[...]thiadiazole | MeCN, reflux, 24h | 78 | [4] |
| Aniline | 4-Bromo-8-(phenylamino)benzo[...]bis[...]thiadiazole | DMF, heat | Moderate | [5] |
Representative Experimental Protocol: Synthesis of 4-Bromo-8-morpholinobenzo[1,2-d:4,5-d']bis(t[6][7][8]hiadiazole) [4]
-
Reagents: To a solution of 4,8-dibromobenzo[1,2-d:4,5-d']bis(t[6][7][8]hiadiazole) (1 equivalent) in acetonitrile (MeCN), add morpholine (2 equivalents).
-
Reaction: Reflux the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.
Displacement by O- and S-Nucleophiles
Oxygen and sulfur nucleophiles also effectively displace the chloro group, leading to the formation of valuable ether and thioether derivatives.
-
Alkoxides and Phenoxides: Reactions with sodium or potassium alkoxides (or generating them in situ with a strong base like NaH) provide the corresponding alkoxy-1,2,5-thiadiazoles.
-
Thiols: Thiolates, generated from thiols and a base, react smoothly to form thioether linkages. These reactions are crucial for introducing diverse side chains and for applications in materials science where sulfur-linked polymers are of interest.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond classical SNAr, chloro-1,2,5-thiadiazoles are excellent substrates for modern palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing C-C bonds, enabling the synthesis of complex aryl-, alkenyl-, and alkynyl-substituted thiadiazoles.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Alkenyl-substituted | [4][8] |
| Stille | Organostannanes | Pd(PPh₃)₄ | Aryl/Alkenyl/Alkynyl-substituted | [8] |
While 3,4-dichloro-1,2,5-thiadiazole can be used directly, these reactions sometimes suffer from side reactions due to the decomposition of the heterocyclic ring under the coupling conditions. [8]To overcome this, more reactive and selective dihalogenated thiadiazoles, such as 3-bromo-4-chloro- or 3-chloro-4-iodo-1,2,5-thiadiazole, are often employed. The differential reactivity of the halogens allows for selective, stepwise functionalization. [8]
Representative Experimental Protocol: Stille Coupling of 3,4-Dichloro-1,2,5-thiadiazole [8]
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 3,4-dichloro-1,2,5-thiadiazole (1 equivalent) in anhydrous toluene.
-
Reagents: Add the organotin reagent (e.g., tributyl(vinyl)stannane, 1.1 equivalents) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture can be filtered through a pad of Celite. The filtrate is then concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the 3-alkenyl-4-chloro-1,2,5-thiadiazole.
Enhanced Reactivity in Oxidized Systems
Oxidation of the ring sulfur to the corresponding 1,1-dioxide dramatically enhances the electron-withdrawing properties of the 1,2,5-thiadiazole ring. [9]The powerful sulfonyl group (>SO₂) makes the ring exceptionally electron-deficient. [9][10]This heightened electrophilicity not only accelerates SNAr reactions at the chloro-substituted carbon but can also lead to nucleophilic addition across the C=N double bonds of the ring, a reactivity pattern not typically observed in the parent thiadiazole. [11]This provides an additional avenue for structural modification and the synthesis of novel thiadiazoline derivatives.
Conclusion
The chloro group on the 1,2,5-thiadiazole ring is far more than a simple substituent; it is a master key for unlocking a vast and diverse chemical space. Its reactivity, governed by the inherent electron-deficient nature of the thiadiazole core, is dominated by facile nucleophilic aromatic substitution and participation in powerful palladium-catalyzed cross-coupling reactions. This predictable and versatile reactivity has established chloro-1,2,5-thiadiazoles as indispensable building blocks in the synthesis of complex molecules with significant applications, particularly in the development of pharmaceuticals like Timolol and Zanaflex. [1]A thorough understanding of the principles and protocols outlined in this guide empowers chemists to strategically manipulate this scaffold, paving the way for the next generation of innovative drugs and advanced materials.
References
- Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
- Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide. MDPI.
- The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles.
-
Benzo[1,2-d:4,5-d′]bis(t[6][7][8]hiadiazole) and Its Bromo Derivatives. National Center for Biotechnology Information.
- Product Class 11: 1,2,5-Thiadiazoles and Rel
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
- 3-Chloro-4-phenyl-1,2,5-thiadiazole. Benchchem.
- 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular M
- Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. ScienceDirect.
- Synthesis of 1,2,5-Thiadiazole. ChemicalBook.
-
Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis(t[6][7][8]hiadiazole) 1 with morpholine. ResearchGate.
- 3,4-Dichloro-1,2,5-thiadiazole. Wikipedia.
- 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials.
- Electrochemistry of 1,2,5-thiadiazole 1,1-dioxide derivatives with 3,4 substituents presenting separated, connected, and fused Pi-systems.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Versatile Building Block: A Technical Guide to 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole in Medicinal Chemistry
Introduction: The Rise of the 1,2,5-Thiadiazole Scaffold in Drug Discovery
The 1,2,5-thiadiazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of pharmacological activities.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, offers a unique combination of physicochemical properties. Its aromatic nature contributes to molecular stability, while the heteroatoms provide opportunities for hydrogen bonding and other key interactions with biological targets.[4] The inherent properties of the thiadiazole ring, such as its ability to act as a bioisostere for other heterocycles and its contribution to improved liposolubility, have made it an attractive core for the design of novel therapeutics.[5]
This technical guide focuses on a particularly valuable derivative: 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole . The presence of a reactive chloro group and a versatile ethoxycarbonyl handle makes this compound a strategic starting material for the synthesis of diverse compound libraries. The chloro substituent is amenable to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, while the ester can be readily hydrolyzed, reduced, or converted to amides, unlocking further avenues for molecular elaboration. This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of this key building block in the development of next-generation therapeutics.
Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Proposed Pathway
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a suggested starting point for the laboratory synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, derived from analogous preparations.[2][6]
Part 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate [2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve glycine ethyl ester hydrochloride in a minimal amount of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled glycine ethyl ester hydrochloride solution while maintaining the temperature below 5 °C. The reaction is analogous to a Sandmeyer reaction, where the amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion.
-
Work-up: After the addition is complete, continue stirring at low temperature for approximately one hour. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-chloro-2-(hydroxyimino)acetate. This intermediate is often used directly in the next step without further purification.[2]
Part 2: Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude ethyl 2-chloro-2-(hydroxyimino)acetate in an anhydrous, inert solvent such as N,N-dimethylformamide (DMF).
-
Cyclization: To this solution, add sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) dropwise at room temperature. An exothermic reaction may be observed, and cooling may be necessary to maintain a controlled reaction temperature. The reaction involves the condensation of the hydroxyimino and the activated carbon with the sulfur chloride to form the thiadiazole ring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully pouring the mixture into ice-water. The crude product may precipitate or can be extracted with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
Chemical Reactivity and Strategic Applications in Medicinal Chemistry
The synthetic utility of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole lies in the distinct reactivity of its two functional groups.
Nucleophilic Aromatic Substitution at the C3-Position
The electron-withdrawing nature of the 1,2,5-thiadiazole ring and the adjacent ethoxycarbonyl group activates the C3-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for generating diverse molecular scaffolds.
Diagram of Key Reactions
Caption: Key reactive pathways of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
Potential Therapeutic Applications
The structural motifs accessible from 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole are prevalent in compounds targeting a range of diseases.
1. Muscarinic Receptor Agonists for Neurological Disorders:
Muscarinic acetylcholine receptors are implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Several potent and selective muscarinic agonists feature the 1,2,5-thiadiazole core.[2][8][9] 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole can serve as a key starting material for the synthesis of novel muscarinic agonists. The chloro group can be displaced by various cyclic amines or other nitrogen-containing heterocycles known to interact with the muscarinic receptor binding site. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to explore structure-activity relationships.
2. Kinase Inhibitors for Oncology and Inflammatory Diseases:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 1,3,4-thiadiazole scaffold has been successfully employed in the design of kinase inhibitors.[3][8] While a different isomer, the 1,2,5-thiadiazole core also presents opportunities for kinase inhibitor design. The chloro group of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole can be substituted with aniline derivatives or other hinge-binding motifs. The ethoxycarbonyl group provides a vector for extension into solvent-exposed regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity.
3. Anti-inflammatory Agents:
Thiadiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[6][10][11] By reacting 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole with various amino-containing anti-inflammatory pharmacophores, novel hybrid molecules with potentially enhanced efficacy and improved safety profiles can be generated.
Data Presentation: A Comparative Overview
To illustrate the potential of the 1,2,5-thiadiazole scaffold, the following table summarizes the biological activities of representative compounds from the literature.
| Compound Class | Target | Key Structural Features | Representative Activity | Reference |
| Muscarinic Agonists | Muscarinic M1/M4 Receptors | 1,2,5-Thiadiazole core with an alkoxy or thioalkoxy substituent and a cyclic amine. | Potent and selective agonism. | [2] |
| JNK Inhibitors | c-Jun N-terminal Kinase (JNK) | 1,3,4-Thiadiazole core with a substituted amine and a thioether linkage. | Potent and selective inhibition. | [3] |
| Anti-inflammatory | Cyclooxygenase (COX) | 1,3,4-Thiadiazole linked to a pyrazole benzenesulfonamide. | Significant in vivo anti-inflammatory and analgesic activity. | [6] |
Conclusion and Future Perspectives
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole represents a highly versatile and valuable building block for medicinal chemists. Its straightforward, albeit proposed, synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated success of the 1,2,5-thiadiazole scaffold in a variety of therapeutic areas, including neuroscience and oncology, underscores the significant potential of this particular derivative. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole will undoubtedly play a pivotal role in the future of drug discovery.
References
- Mali, S. N., & Pandey, A. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771-787.
-
Synthesis of 5-(4-alkoxy-[1][2][4]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists. Archiv der Pharmazie, 333(5), 113-117.
- Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5561-5565.
- Tejada, F. R., Nagy, P. I., Xu, M., Wu, C., Katz, T., Dorsey, J., ... & Messer, W. S. (2006). Design and synthesis of novel derivatives of the muscarinic agonist tetra (ethylene glycol)(3-methoxy-1, 2, 5-thiadiazol-4-yl)[3-(1-methyl-1, 2, 5, 6-tetrahydropyrid-3-yl)-1, 2, 5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras. Journal of Medicinal Chemistry, 49(25), 7518-7531.
- Product Class 11: 1,2,5-Thiadiazoles and Rel
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3257.
- Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry, 33(4), 1875.
- Thiadiazole-a promising structure in medicinal chemistry. ChemMedChem, 8(1), 27-43.
- Application Notes & Protocols: Developing Kinase Inhibitors Using a 1,3,4-Thiadiazole Scaffold. Benchchem.
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16988-17004.
- Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
- Synthesis of 1,2,5-thiadiazoles. Organic Chemistry Portal.
- Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 44(23), 3845-3849.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 9(2), 648-676.
- Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior. Arabian Journal of Chemistry, 17(4), 103597.
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349.
-
Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][3]thiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry, 10(2), 67-73.
- Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. Journal of Applied Pharmaceutical Science, 11(2), 119-125.
Sources
- 1. Buy Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 [smolecule.com]
- 2. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 8. Synthesis of 5-(4-alkoxy-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-chloro-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 11. 1,2,5-Thiadiazole synthesis [organic-chemistry.org]
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Strategic Building Block for Next-Generation Kinase Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Heterocyclic scaffolds are central to this effort, providing the structural rigidity and diverse interaction points necessary for high-affinity binding. This guide focuses on the utility of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, a versatile and highly functionalized building block. We will explore the physicochemical rationale for its use, detailing its role as a bioisostere and the strategic importance of its substituents. Furthermore, this guide provides detailed synthetic protocols for its preparation and subsequent elaboration into potent kinase inhibitors, using c-Jun N-terminal kinase (JNK) inhibitors as a primary case study. By integrating structure-activity relationship (SAR) insights and quantitative data, we present a comprehensive overview for medicinal chemists and drug development scientists aiming to leverage this scaffold in their research programs.
Section 1: The Rationale - Why Employ the 1,2,5-Thiadiazole Core?
The selection of a core scaffold is a critical decision in drug design. The 1,2,5-thiadiazole ring, while less common than other heterocycles, offers a unique combination of properties that make it an attractive starting point for kinase inhibitor development.
Physicochemical Properties and Bioisosteric Value
The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its value in medicinal chemistry is often understood through the concept of bioisosterism, where one functional group can be replaced by another with similar properties to enhance potency, selectivity, or pharmacokinetic profiles.[1]
-
Hydrogen Bonding: The ring's nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction in many kinase active sites.[2]
-
Metabolic Stability: Compared to more common ester or amide linkages, heterocyclic systems like thiadiazoles can offer improved metabolic stability, a key advantage in drug development.[3][4] The C-S bond is generally more resistant to enzymatic hydrolysis than a C-O bond.[5]
-
Structural Mimicry: The 1,3,4-thiadiazole isomer is considered a bioisostere of the pyrimidine ring, a core structure in nucleic bases, allowing it to interfere with biological processes like DNA replication.[6] This principle of structural mimicry extends to the 1,2,5-isomer, enabling it to fit into binding pockets designed for other heterocycles.
-
Modulation of Physicochemical Properties: Replacing an oxadiazole with a thiadiazole, for instance, is expected to increase lipophilicity (LogP) due to sulfur's lower electronegativity compared to oxygen.[5] This can be strategically used to modulate a compound's solubility and membrane permeability.
The Strategic Importance of Substitution
The title compound, 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, is not merely a heterocycle; it is a precisely functionalized building block designed for efficient chemical elaboration.
-
The Chloro Group (C3): This is the primary reactive handle. The chlorine atom activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of side chains (amines, thiols, etc.). This is the key step for building diversity and exploring the structure-activity landscape.
-
The Ethoxycarbonyl Group (C4): This ester group serves multiple purposes. It can act as a hydrogen bond acceptor, directly participating in binding to the kinase target. Alternatively, it can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for diversification or interaction.
This dual functionalization provides a clear and logical path for library synthesis, enabling rapid optimization of inhibitor potency and selectivity.
Diagram: Logic for Scaffold Selection
Caption: Rationale for selecting the functionalized 1,2,5-thiadiazole scaffold.
Section 2: Synthesis and Chemical Elaboration
A key advantage of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole is its accessible synthesis and predictable reactivity, making it a reliable component in a multi-step drug discovery campaign.
Protocol: Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
While a direct one-pot synthesis is not extensively documented, a reliable route can be constructed based on established methods for analogous compounds.[7][8] The following protocol is a representative procedure based on the cyclization of functionalized open-chain precursors with sulfur chlorides.
Objective: To synthesize the title building block via oxidative cyclization.
Materials:
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Glyoxime precursor)
-
Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Benzene)
-
Ice, Water, Brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the glyoxime precursor (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add sulfur monochloride (approx. 2.0-4.0 eq) dropwise via the dropping funnel. Causality Note: The excess sulfur chloride drives the reaction to completion. The reaction is exothermic and slow addition is critical for temperature control.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40-60°C) for several hours (e.g., 5-12 hours). Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into ice-water with vigorous stirring. Trustworthiness Note: This step quenches any unreacted sulfur chloride and precipitates the product while dissolving inorganic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
Protocol: Diversification via Nucleophilic Aromatic Substitution (SNAr)
The C3-chloro group is readily displaced by nucleophiles. This reaction is the cornerstone of using this building block to create libraries of kinase inhibitors. The following is a general protocol for reaction with an amine.
Objective: To couple a primary or secondary amine to the C3 position of the thiadiazole core.
Materials:
-
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (1.0 eq)
-
Desired amine (1.1-1.5 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole and the desired amine in the anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base to the mixture. Causality Note: The base scavenges the HCl generated during the reaction, preventing protonation of the nucleophile and driving the equilibrium towards the product.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) until TLC indicates consumption of the starting material.
-
Work-up and Purification: Concentrate the reaction mixture to remove the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and its salt. Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram: Synthetic Workflow
Caption: General workflow from precursor to a diverse inhibitor library.
Section 3: Application in Kinase Inhibitor Design - A JNK Case Study
The true value of a building block is demonstrated through its successful application. Thiadiazole derivatives have emerged as a novel class of potent and selective inhibitors of c-Jun N-terminal kinases (JNKs).[9][10]
Target Rationale: c-Jun N-Terminal Kinase (JNK)
The JNKs are a family of serine/threonine protein kinases that are activated by stress stimuli and cytokines.[9] Upregulation of JNK activity is associated with numerous diseases, including type-2 diabetes, inflammation, and cancer, making it a compelling therapeutic target.[10][11] Notably, the thiadiazole inhibitors developed were designed as substrate-competitive inhibitors that bind to the JIP-1 docking site, rather than the highly conserved ATP pocket.[9][12] This strategy can lead to greater selectivity over other kinases.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have successfully optimized thiadiazole-based JNK inhibitors. Key insights include:
-
Core Scaffold: The thiadiazole core serves as the central anchor, positioning the substituents for optimal interaction with the JIP docking site.
-
Side Chain Modifications: Extensive exploration of the group attached at the C3 position (via SNAr) was critical for improving potency and cellular activity. Aromatic and heteroaromatic thiols were often used as the nucleophile.[9]
-
Cellular Potency and Permeability: Initial hits were optimized to improve cellular potency, solubility, and plasma stability, leading to compounds with promising in vivo activity in mouse models.[10][11]
Table: Representative Thiadiazole-Based Inhibitors
The versatility of the thiadiazole scaffold extends beyond JNK. The table below summarizes the activity of various thiadiazole derivatives against different targets.
| Compound Class | Target | IC₅₀ Value | Reference |
| Benzo[c][9][10][13]thiadiazole (11g) | SHP2 Phosphatase | 2.11 µM | [14] |
| 1,3,4-Thiadiazole Hybrid (32a) | EGFR Kinase | 0.08 µM | [6] |
| Thiadiazole Derivative | JNK1 Kinase | ~1-10 µM (Range) | [9][10] |
| 4-hydroxy-1,2,5-thiadiazole-3-carboxamide (4) | NF-κB Pathway (Cellular) | ~20-50 nM (Range) | [15] |
Diagram: Simplified JNK Signaling Pathway
Caption: Inhibition of the JNK pathway via the JIP-1 docking site.
Section 4: Future Directions and Conclusion
The utility of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole is not limited to JNK. Its proven success provides a strong foundation for targeting other kinases and related enzymes. The development of derivatives as inhibitors of SHP2 and modulators of the NF-κB pathway highlights the scaffold's potential.[14][15] Future work will likely focus on creating more complex architectures, exploring different kinase families, and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to produce clinical candidates.
References
-
Stebbins, J. L., et al. (2011). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4479-4483. [Link]
-
De, S. K., et al. (2009). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 52(7), 1943-1952. [Link]
-
Zhang, X., et al. (2017). Benzo[c][9][10][13]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5223-5227. [Link]
-
De, S. K., et al. (2009). Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]
- Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
-
De, S. K., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-Terminal Kinase. ACS Publications. [Link]
-
Robichaud, M. A., et al. (2025). 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. [Link]
-
Various Authors. (2026). Structure-Activity Relationship (SAR) and Mechanistic Insights of Novel Heterocyclic Derivatives with Promising Anticancer, Anti-inflammatory, and Antimicrobial Activities. International Journal of Scientific Research and Engineering Development. [Link]
-
Osorio-Olivares, M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]
-
Various Authors. (2013). Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Gomaa, H. A. M., & Al-Salahi, R. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2639. [Link]
-
Rees, C. W., et al. (2025). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. ResearchGate. [Link]
- Weinstock, L. M., & Williams, H. W. R. (1971). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
-
Various Authors. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]
-
Various Authors. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Research Journal of Pharmacy and Technology. [Link]
-
Gomha, S. M., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16177-16192. [Link]
-
Erdmann, F., et al. (2017). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemistryOpen, 6(5), 604-612. [Link]
-
Erdmann, F., et al. (2017). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. OPUS. [Link]
-
Sbardella, G., et al. (2017). 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade. MedChemComm, 8(10), 1934-1939. [Link]
-
Iazzetti, A., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 580. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 9. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 14. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
An In-Depth Technical Guide to the In Silico Screening of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole Derivatives
Abstract
The 1,2,5-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides a comprehensive, in-depth framework for the in silico screening of derivatives based on the 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole core structure. We move beyond a mere listing of steps to explain the critical reasoning behind each decision in the computational drug discovery cascade. This document is designed for researchers, computational chemists, and drug development professionals, offering a field-proven workflow from virtual library design and target selection to molecular docking, ADMET profiling, and final candidate prioritization. Our objective is to equip scientific teams with a robust, self-validating methodology to efficiently identify and optimize promising lead compounds, thereby reducing costs and accelerating project timelines.[1][2]
The Scientific Imperative: Why Focus on the 1,2,5-Thiadiazole Scaffold?
The thiadiazole ring is a privileged scaffold in drug discovery, a status earned through its versatile biological activities and favorable physicochemical properties.[3] The sulfur atom enhances liposolubility, while the overall mesoionic character of the ring allows these molecules to effectively cross cellular membranes and engage with a wide array of biological targets.[4]
Derivatives of the 1,2,5-thiadiazole core have demonstrated a remarkable spectrum of pharmacological effects, including:
-
Anticancer Activity: Notably through the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), protein kinase Akt, and c-Jun N-terminal kinases (JNK).[4][5][6][7][8]
-
Antimicrobial Properties: Exhibiting inhibitory action against various bacterial and mycobacterial strains.[9][10][11]
-
Anticonvulsant Effects: Showing potential in modulating neurological targets such as voltage-gated sodium channels.[12]
The starting scaffold for this guide, 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, presents two strategic vectors for chemical modification: the ethoxycarbonyl group and the chloro substituent. These sites allow for the systematic generation of a diverse chemical library to probe the structure-activity relationships (SAR) for a chosen biological target.
The Strategic Workflow: An Overview of the In Silico Screening Cascade
Virtual screening is a funnel-like process designed to computationally enrich a small number of high-potential candidates from an initially vast chemical space.[2][13] Our workflow is a multi-stage cascade where each subsequent step acts as a more stringent filter, ensuring that only the most promising compounds advance. This methodology prioritizes computational rigor and early failure detection to maximize the efficiency of downstream experimental validation.
Target Selection: Identifying a High-Value Biological Target
The success of a structure-based virtual screening campaign is critically dependent on the selection of a valid biological target.[14] Given the extensive literature on thiadiazole derivatives as potent anti-angiogenic agents, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) emerges as an exemplary target for this guide.[5][6][7]
Causality Behind Target Choice:
-
Therapeutic Relevance: VEGFR-2 is a key mediator of angiogenesis, a process pivotal for tumor growth and metastasis. Its overexpression in many solid tumors makes it a highly attractive target for anticancer therapies.[5]
-
Structural Data Availability: High-resolution co-crystal structures of VEGFR-2 in complex with various inhibitors are available in the Protein Data Bank (PDB). This is a non-negotiable prerequisite for accurate structure-based design, as it provides a validated binding pocket. For our workflow, we will utilize the structure of VEGFR-2 complexed with the inhibitor tivozanib (PDB ID: 4ASE).[5]
-
Validated Druggability: Several small-molecule VEGFR-2 inhibitors are approved drugs, confirming that the target's activity can be modulated by drug-like compounds.
The Screening Cascade in Detail: Protocols and Rationale
This section provides detailed, step-by-step protocols for each phase of the screening workflow.
Phase 1: Virtual Library Generation & Preparation
The first step is to create a focused library of virtual compounds based on our core scaffold. This involves in silico modification at the chloro and ethoxycarbonyl positions.
Experimental Protocol: Ligand Preparation
-
2D Sketching: Draw the core scaffold and its derivatives using a chemical sketcher (e.g., ChemDraw, MarvinSketch). Create a library by substituting the chloro group with various amines and the ester with different amides to explore key interaction spaces.
-
Conversion to 3D: Use a program like Open Babel to convert the 2D SDF files into 3D structures.
-
Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to generate low-energy, sterically favorable conformers for docking.
-
File Format Conversion: Convert the minimized structures into the .pdbqt format required by AutoDock Vina, which includes atomic charges and atom type definitions.
Phase 2: Structure-Based Virtual Screening
With a prepared library and a validated target, we proceed to molecular docking to predict the binding modes and affinities of our derivatives.
Experimental Protocol: Protein Preparation (VEGFR-2, PDB: 4ASE)
-
Fetch Structure: Download the PDB file for 4ASE from the RCSB Protein Data Bank.
-
Clean the Structure: Load the structure into a molecular viewer (e.g., PyMOL, AutoDock Tools). Remove all water molecules and any co-solvents or ions not essential for binding. Retain the co-crystallized ligand (tivozanib) for validation purposes.
-
Add Hydrogens: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.
-
Assign Charges: Compute Gasteiger charges for the protein atoms.
-
Define the Binding Site: Identify the active site by selecting the residues surrounding the co-crystallized ligand. Define a "grid box" that encompasses this entire site. The dimensions of this box define the search space for the docking algorithm.
-
Save as PDBQT: Save the prepared protein structure in the .pdbqt format.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protocol Validation (Self-Validating System):
-
Rationale: Before screening our library, we must prove that our docking protocol can accurately reproduce the known binding mode. This is the most critical validation step.
-
Procedure: Extract the co-crystallized ligand (tivozanib) from the 4ASE structure and dock it back into the prepared protein using the defined grid box.
-
Success Criterion: Compare the lowest-energy docked pose with the original crystallographic pose. The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the two poses is less than 2.0 Å.
-
-
Library Screening:
-
Automate the docking process for the entire prepared library of thiadiazole derivatives against the validated VEGFR-2 binding site using a script.
-
For each compound, Vina will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol).
-
-
Post-Docking Analysis & Hit Filtration:
-
Rank all compounds based on the binding affinity of their best-scoring pose. A more negative score indicates a stronger predicted binding affinity.[15]
-
Visually inspect the top 1-5% of ranked compounds. Prioritize those that form key interactions known to be important for VEGFR-2 inhibition (e.g., hydrogen bonds with hinge region residues like Cys919, hydrophobic interactions in the DFG motif region).[6]
-
Filter out compounds with high internal strain or poor geometries.
-
Table 1: Representative Molecular Docking Results for Top Derivatives
| Compound ID | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| TZD-001 | -9.8 | Cys919, Asp1046 | Val848, Leu889, Val916, Leu1035 |
| TZD-045 | -9.5 | Cys919 | Val848, Ala866, Leu1035, Phe1047 |
| TZD-017 | -9.2 | Glu885, Cys919 | Leu840, Val848, Val916, Ile1025 |
| Tivozanib | -10.5 | Cys919, Asp1046 | Val848, Ala866, Leu889, Leu1035 |
(Note: Data is illustrative for demonstration purposes.)
Phase 3: ADMET Profiling and Candidate Prioritization
A compound with excellent binding affinity is useless if it has poor pharmacokinetic properties or is toxic.[16][17] Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential to filter out candidates likely to fail in later development stages.[18]
Experimental Protocol: In Silico ADMET Prediction
-
Select Tool: Utilize a freely accessible web server such as pkCSM or SwissADME.[19][20] These tools use models built from large experimental datasets to predict ADMET properties from a chemical structure.
-
Input Structures: Submit the SMILES strings of the top-ranked hits from the docking phase.
-
Analyze Properties: Evaluate key drug-likeness and pharmacokinetic parameters. Of primary importance is compliance with frameworks like Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound violates multiple rules (e.g., MW > 500 Da, LogP > 5).[12] Also assess predicted aqueous solubility, Caco-2 permeability, CYP450 enzyme inhibition, and toxicity risks (e.g., AMES toxicity, hERG inhibition).
Table 2: Predicted ADMET Properties for Filtered Hits
| Compound ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Aqueous Solubility (logS) | AMES Toxicity | hERG I Inhibitor |
| TZD-001 | 488.6 | 4.2 | 2 | 6 | -4.5 | No | No |
| TZD-045 | 452.5 | 3.8 | 1 | 5 | -3.9 | No | Yes |
| TZD-017 | 515.7 | 4.9 | 3 | 7 | -5.1 | No | No |
(Note: Data is illustrative. A "Yes" in a toxicity column is a potential red flag.)
Final Prioritization: Synthesizing the Data
The final step is to integrate all computational data into a single matrix to make an informed, evidence-based decision on which compounds warrant the significant investment of chemical synthesis and in vitro testing.
Sources
- 1. schrodinger.com [schrodinger.com]
- 2. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds [mdpi.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07562A [pubs.rsc.org]
- 8. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. In Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biosolveit.de [biosolveit.de]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore Modeling of Substituted 1,2,5-Thiadiazoles
Topic: Format: In-depth Technical Guide
A Strategic Guide for Medicinal Chemists and Computational Biologists
Executive Summary
The 1,2,5-thiadiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its high aromaticity, electron-deficient nature, and unique bioisosteric capabilities.[1] Unlike its isomers (1,2,3- or 1,3,4-thiadiazoles), the 1,2,5-variant offers a specific geometry that effectively mimics ester and amide bonds while providing enhanced metabolic stability. Despite its success in drugs like Timolol (beta-blocker) and Xanomeline (M1/M4 agonist), the scaffold is often oversimplified in computational models as a generic aromatic ring.
This guide provides a rigorous technical framework for modeling substituted 1,2,5-thiadiazoles. It moves beyond standard default settings to incorporate critical electronic features—specifically the sulfur sigma-hole (σ-hole) and nitrogen lone pair vectors —that drive the high-affinity binding of this class.
Part 1: The 1,2,5-Thiadiazole Scaffold in Medicinal Chemistry
To build an accurate pharmacophore, one must first understand the underlying quantum mechanical reality of the scaffold.
Electronic Architecture & Bioisosterism
The 1,2,5-thiadiazole ring is planar and electron-deficient. The presence of two nitrogen atoms at positions 2 and 5 creates a significant dipole and lowers the energy of the
-
Amide/Ester Bioisostere: The 1,2,5-thiadiazole ring is a proven bioisostere for amide (–CONH–) and ester (–COO–) linkages. The N–S–N angle (
) and the distance between substituents allow it to mimic the cis- or trans-geometry of peptide bonds, depending on substitution. -
Weak Basicity: Unlike pyridine, the nitrogens in 1,2,5-thiadiazole are very weak bases (pKa typically < -4). In physiological conditions (pH 7.4), the ring remains unprotonated. Crucial Modeling Note: Do not protonate the 1,2,5-thiadiazole ring nitrogens during ligand preparation unless specific experimental evidence suggests a rare tautomeric state.
The "Hidden" Feature: Chalcogen Bonding
Standard pharmacophore software often classifies the sulfur atom merely as "Hydrophobic" or "Aromatic." This is a critical error for high-precision modeling.
-
The Sigma-Hole (σ-hole): The divalent sulfur atom exhibits a region of positive electrostatic potential along the extension of the C–S bonds.[2] This "hole" allows the sulfur to act as a Lewis acid , accepting electron density from backbone carbonyls or water molecules in the receptor site.
-
Implication: A pharmacophore model that fails to include a vector for this interaction may miss the selectivity determinant of the ligand.
Part 2: Pharmacophore Modeling Strategy
This section details the construction of a self-validating pharmacophore model.
Feature Definitions
When defining custom features in software (e.g., MOE, Schrödinger Phase, LigandScout), use the following parameters for the 1,2,5-thiadiazole core:
| Feature Type | Atom/Group | Geometric Constraint | Physicochemical Justification |
| H-Bond Acceptor (HBA) | N2, N5 | Vector in plane of ring | Lone pairs on sp2 nitrogens are available for H-bonding. |
| Aromatic Ring (R) | Centroid | Planar exclusion sphere | High aromaticity ( |
| Chalcogen Donor (σ) | S1 | Vector extension of C-S bond | Critical: Models the |
| Hydrophobic (Hyd) | C3, C4 substituents | Sphere (1.5 - 2.0 Å) | Lipophilic contacts, critical for M1 agonist activity (e.g., hexyloxy chain in Xanomeline). |
The "Dual-Vector" Protocol
For substituted 1,2,5-thiadiazoles, a single centroid point is insufficient. We employ a Dual-Vector approach:
-
Vector A (Nitrogen Interaction): Place HBA features on N2 and N5 directed outward.
-
Vector B (Sulfur Interaction): Place a custom "XB" (Halogen/Chalcogen Bond) feature on S1, directed 180° opposite to the centroid-Sulfur vector.
Part 3: Step-by-Step Experimental Protocol
Objective: Generate a high-sensitivity pharmacophore model for a 1,2,5-thiadiazole M1 receptor agonist (Xanomeline-like).
Phase 1: Ligand Preparation & Conformational Analysis
-
Dataset Curation: Select 1,2,5-thiadiazole derivatives with
values spanning at least 3 orders of magnitude. -
3D Structure Generation: Generate 3D coordinates. Do not protonate the thiadiazole ring.
-
Conformational Search:
-
Method: Stochastic search (e.g., Monte Carlo) or Systematic search.
-
Constraint: Maintain ring planarity.
-
Solvation: Use an implicit solvent model (e.g., GB/SA) with
to mimic the aqueous biological environment, as solvation heavily influences the orientation of the flexible alkoxy/alkylthio side chains common in this class.
-
Phase 2: Pharmacophore Generation (The "Sigma-Enhanced" Workflow)
-
Alignment: Align molecules based on the rigid 1,2,5-thiadiazole core.
-
Feature Mapping:
-
Map standard HBA and Aromatic features.
-
Custom Step: Manually add a "Chalcogen Bond" feature to the Sulfur atom if the software does not auto-detect it. If manual addition is impossible, place a "Positive Ionizable" feature with a very weak weight to simulate the electropositive
-hole potential, or use a specific "Atom-Centroid" vector constraint.
-
-
Volume Exclusion: Define excluded volumes based on the most active ligand (e.g., Xanomeline) to represent the receptor pocket boundaries.
-
Scoring: Use a weighted function where the alignment of the thiadiazole ring (RMSD < 0.5 Å) is heavily penalized if violated.
Phase 3: Validation
-
Decoy Set: Generate 500+ decoys with similar MW and LogP but different core scaffolds (e.g., isoxazoles, pyrazoles).
-
Enrichment Calculation: Calculate the Enrichment Factor (EF1%) and ROC-AUC. A valid model for this scaffold must distinguish the specific electronic signature of the thiadiazole from generic aromatic rings.
Part 4: Visualization of Signaling & Workflow
Diagram 1: The "Sigma-Hole" Pharmacophore Concept
This diagram illustrates the specific interaction points of the 1,2,5-thiadiazole scaffold, highlighting the often-missed Sulfur interaction.
Caption: Pharmacophoric map of 1,2,5-thiadiazole showing the critical Sulfur σ-hole interaction vector alongside standard N-acceptors.
Diagram 2: Pharmacophore Modeling Workflow
A logical flow for generating and validating the model.
Caption: Step-by-step workflow for generating a high-precision 1,2,5-thiadiazole pharmacophore model.
Part 5: Case Studies & Data Synthesis
Muscarinic Agonists (Xanomeline Series)
Xanomeline (M1/M4 agonist) utilizes the 1,2,5-thiadiazole ring to achieve a specific "wash-resistant" binding profile.[3]
-
Mechanism: The thiadiazole ring interacts with the orthosteric site, while the hexyloxy tail engages a secondary hydrophobic pocket.
-
Modeling Insight: In 3D-QSAR studies (e.g., CoMFA), the region surrounding the sulfur atom shows a requirement for low steric bulk but high positive electrostatic potential preference, validating the
-hole hypothesis.
Table 1: Key Pharmacophoric Features of Xanomeline
| Feature | Location in Xanomeline | Interaction Role |
| Cationic Head | Tetrahydropyridine Nitrogen | Ionic bond with Aspartate (conserved). |
| Linker/Core | 1,2,5-Thiadiazole | Rigid spacer; H-bond acceptor; Chalcogen donor. |
| Lipophilic Tail | Hexyloxy chain | Hydrophobic pocket occupation; determines subtype selectivity. |
Beta-Blockers (Timolol)
In Timolol, the 1,2,5-thiadiazole ring replaces the phenyl ring of traditional aryloxypropanolamines.
-
Effect: Reduces lipophilicity (LogP ~ 1.8) compared to propranolol (LogP ~ 3.0), reducing CNS penetration (fewer side effects) while maintaining high affinity for
-adrenergic receptors via the H-bonding network of the thiadiazole nitrogens.
References
-
Sauerberg, P., et al. (1992). Muscarinic agonists.[3] Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry. Link
-
Castellano, E. E., et al. (1996).[4] Molecular and electronic structure of 1,2,5-thiadiazole 1,1-dioxide derivatives. Journal of Medicinal Chemistry (Contextual). Link
-
Benoit, R., et al. (2016). S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function. Journal of Chemical Information and Modeling. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Mirzaei, H., et al. (2020). Sigma-hole interactions in medicinal chemistry. Chemical Biology & Drug Design.[5][6] Link
Sources
- 1. isres.org [isres.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction with 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole. The 1,2,5-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, and its functionalization is of paramount importance for the development of novel therapeutic agents. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into troubleshooting and optimization.
Introduction: The Significance of Functionalized 1,2,5-Thiadiazoles
The 1,2,5-thiadiazole ring system is a bioisostere for several functional groups and is a key component in a variety of biologically active molecules. Its derivatives have demonstrated a wide range of pharmacological activities, making them attractive targets in drug discovery. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This reaction is particularly well-suited for the arylation of electron-deficient heteroaryl chlorides like 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, providing a direct route to novel analogs with diverse substitution patterns. The mild reaction conditions and tolerance of a broad range of functional groups make it an indispensable tool in modern synthetic chemistry.[2]
The electron-withdrawing nature of the 1,2,5-thiadiazole ring can pose challenges for cross-coupling reactions. However, with the appropriate choice of catalyst, ligand, and base, the Suzuki-Miyaura coupling can be a highly efficient method for the synthesis of 3-aryl-4-ethoxycarbonyl-1,2,5-thiadiazoles. These compounds can serve as crucial intermediates for the synthesis of more complex molecules with potential therapeutic applications.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole. This step forms a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[4] For aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this typically rate-limiting step.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the active Pd(0) catalyst. The two organic groups on the palladium intermediate couple, and the desired product is released, allowing the catalyst to re-enter the cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole | ≥97% | Commercial Source |
| Arylboronic Acid | ≥98% | Commercial Source |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial Source |
| Tricyclohexylphosphine (PCy₃) or SPhos | Ligand grade | Commercial Source |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Anhydrous, ≥99% | Commercial Source |
| 1,4-Dioxane or Toluene | Anhydrous, ≥99.8% | Commercial Source |
| Deionized Water | High purity | In-house |
| Standard Glassware | - | - |
| Magnetic Stirrer/Hotplate | - | - |
| Inert Atmosphere Setup (Nitrogen or Argon) | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv) and the phosphine ligand (e.g., PCy₃ or SPhos, 0.04-0.10 equiv) in a small amount of the reaction solvent. Add this mixture to the reaction flask. The use of pre-formed catalysts can also be considered.[7]
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and a small amount of deionized water (if using an inorganic base like K₂CO₃) to the reaction flask. The solvent volume should be sufficient to ensure proper mixing.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-4-ethoxycarbonyl-1,2,5-thiadiazole.
Key Reaction Parameters and Considerations
| Parameter | Recommended Conditions & Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like Pd(PPh₃)₄. The choice depends on the reactivity of the aryl chloride. For challenging couplings, more active catalysts may be required.[5] |
| Ligand | Electron-rich and bulky phosphine ligands such as PCy₃, SPhos, or XPhos are often effective for activating aryl chlorides.[8] |
| Base | Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.[4][9] Organic bases can also be employed. |
| Solvent | Aprotic solvents like 1,4-dioxane, toluene, or DMF are typical. The addition of water can be beneficial when using inorganic bases. |
| Temperature | Typically ranges from 80 °C to 110 °C. Higher temperatures may be necessary for less reactive substrates but can also lead to catalyst decomposition. |
| Stoichiometry | A slight excess of the boronic acid (1.1-1.5 equivalents) is generally used to drive the reaction to completion. |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere. The quality of the catalyst and ligand is also crucial.
-
Insufficiently Active Catalyst System: For unreactive aryl chlorides, consider using a more electron-rich and sterically demanding ligand or a pre-catalyst.[10]
-
Incorrect Base: The choice of base is critical. Screen different bases to find the optimal one for your specific substrate combination.
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous conditions and a suitable base can minimize this side reaction.[7]
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by adjusting the reaction conditions, such as temperature and catalyst loading.
-
-
Purification Challenges:
-
The polarity of the product will depend on the nature of the coupled aryl group. Careful selection of the eluent system for column chromatography is necessary for effective separation from byproducts and unreacted starting materials.
-
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 3-aryl-4-ethoxycarbonyl-1,2,5-thiadiazoles. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.
References
-
The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. Available at: [Link]
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information. Available at: [Link]
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. ARKIVOC. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([11][12][13]thiadiazole). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. National Center for Biotechnology Information. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Available at: [Link]
-
An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson's reagent and Propylphosphonic anhydride-precursors for bis heterocycles. ScienceDirect. Available at: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Center for Biotechnology Information. Available at: [Link]
-
Palladium-Catalyzed 3-Aryl-5-acyl-1,2,4-thiadiazole Formation from Ketones, Amidines, and Sulfur Powder (2017). SciSpace. Available at: [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Lab Reporter [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution reactions on 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
Application Note: Nucleophilic Aromatic Substitution ( ) on 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
Executive Summary
The 1,2,5-thiadiazole scaffold is a highly privileged bioisostere in medicinal chemistry and agrochemical development, frequently serving as a robust alternative to pyrazine, pyrimidine, and oxazole rings. 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (also referred to as ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate) is a highly versatile, electron-deficient building block[1]. The synergistic electron-withdrawing effects of the heteroaromatic ring and the adjacent ester group highly activate the C3-chlorine atom, making it an excellent substrate for Nucleophilic Aromatic Substitution (
This application note provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to executing
Mechanistic Causality: The Profile of 1,2,5-Thiadiazoles
To successfully functionalize 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, one must understand the electronic landscape of the molecule. The
-
Addition (Rate-Determining Step): The nucleophile attacks the C3 carbon. This attack is highly favored because the Lowest Unoccupied Molecular Orbital (LUMO) of the ring is significantly lowered by the two electronegative nitrogen atoms and the C4-ethoxycarbonyl group. This forms a negatively charged Meisenheimer complex.
-
Elimination (Fast Step): The intermediate rearomatizes by expelling the chloride leaving group, yielding the substituted product.
Crucial Insight: Because the 1,2,5-thiadiazole ring is highly electron-deficient, it can be sensitive to strongly basic aqueous conditions or extreme temperatures, which may lead to ring-opening or ester hydrolysis. Therefore, anhydrous polar aprotic solvents and mild inorganic bases are heavily favored[3].
Figure 1. Addition-elimination mechanism (
Reaction Optimization & General Guidelines
The choice of nucleophile dictates the required stringency of the reaction conditions. The synthesis of blockbuster drugs like Timolol relies heavily on the
-
N-Nucleophiles (Amines): Primary and secondary aliphatic amines (e.g., morpholine, piperidine) are highly nucleophilic. These reactions often proceed smoothly at 80 °C in Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) using Potassium Carbonate (
) or Triethylamine ( ) as the base[6]. -
O-Nucleophiles (Alkoxides/Phenoxides): Oxygen nucleophiles are generally harder and less nucleophilic towards the soft aromatic carbon than amines. Phenols require deprotonation to phenoxides using
or Cesium Carbonate ( ) in DMF at elevated temperatures (100–120 °C)[7]. Aliphatic alcohols may require stronger bases like Sodium Hydride ( ) to form the alkoxide prior to addition. -
S-Nucleophiles (Thiols): Thiols are excellent soft nucleophiles and will react rapidly at room temperature or mild heating (40–60 °C) in the presence of a mild base.
Quantitative Data Summary
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Reaction Time | Expected Yield |
| Secondary Amine | Morpholine | MeCN | 80 °C | 2 - 4 h | 85 - 95% | |
| Primary Amine | Benzylamine | DMF | 90 °C | 4 - 6 h | 75 - 85% | |
| Aryl Oxide | Phenol | DMF | 110 °C | 12 - 18 h | 65 - 80% | |
| Aliphatic Alkoxide | Isopropanol | THF | 0 °C to RT | 2 - 5 h | 60 - 75% | |
| Thiol | Thiophenol | DMF | RT to 50 °C | 1 - 3 h | 85 - 98% |
Experimental Workflows and Protocols
Figure 2. Standard experimental workflow for the nucleophilic derivatization of the 1,2,5-thiadiazole scaffold.
Protocol A: N-Alkylation (Synthesis of 4-Ethoxycarbonyl-3-morpholino-1,2,5-thiadiazole)
This protocol utilizes a secondary amine, demonstrating a highly efficient substitution commonly used in the synthesis of beta-blocker precursors[6][8].
Materials:
-
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: 1.0 mmol (192.6 mg)
-
Morpholine: 1.2 mmol (104.5 mg / 104 µL)
-
Potassium Carbonate (
, finely powdered): 1.5 mmol (207.3 mg) -
Anhydrous Acetonitrile (MeCN): 5.0 mL
Step-by-Step Procedure:
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (1.0 mmol) and anhydrous MeCN (5.0 mL).
-
Base Addition: Add finely powdered
(1.5 mmol) to the solution. Stir for 5 minutes at room temperature. -
Nucleophile Addition: Add morpholine (1.2 mmol) dropwise via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Stir vigorously for 2 to 4 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (UV active) should be completely consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and quench with distilled water (15 mL).
-
Extraction: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 4-ethoxycarbonyl-3-morpholino-1,2,5-thiadiazole.
Protocol B: O-Alkylation (Synthesis of Aryl Ethers via Phenoxide)
Oxygen nucleophiles require harsher conditions to overcome their lower nucleophilicity. This protocol ensures complete deprotonation of the phenol prior to
Materials:
-
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: 1.0 mmol (192.6 mg)
-
Phenol derivative (e.g., substituted phenol): 1.1 mmol
-
Cesium Carbonate (
): 2.0 mmol (651.6 mg) -
Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL
Step-by-Step Procedure:
-
Phenoxide Generation: In an oven-dried flask under nitrogen, dissolve the phenol derivative (1.1 mmol) in anhydrous DMF (3.0 mL). Add
(2.0 mmol) and stir at room temperature for 30 minutes. Note: provides superior solubility and the larger cesium counterion increases the nucleophilicity of the phenoxide compared to potassium. -
Substrate Addition: Dissolve 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the phenoxide solution.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12–18 hours.
-
Monitoring: Verify completion via LC-MS, as TLC may be complicated by the high boiling point of DMF.
-
Workup: Cool the mixture to 0 °C in an ice bath. Slowly quench with ice-cold water (20 mL) to precipitate the product or partition the mixture. Extract with Ethyl Acetate (3 x 15 mL).
-
Selective Washing (Critical Step): Wash the combined organic layers with 1M
(2 x 10 mL) to remove any unreacted phenol. Follow with a water wash (10 mL) and a brine wash (15 mL) to remove residual DMF. -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via column chromatography.
References
- Buckman et al. (2019). Patent Application Publication: US 2021/0009564 A1. Google Patents.
-
Organic Process Research & Development (2025) . Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. ACS Publications. Available at:[Link]
-
Molecules (2026) . Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI / PubMed Central. Available at:[Link]
-
Chemical Journal of Chinese Universities (1998) . Synthesis of S- and R-Timolol Maleate. JLU. Available at:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MDPI [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4-Aryl-3-Ethoxycarbonyl-1,2,5-Thiadiazoles
This Application Note provides a comprehensive technical guide for the synthesis of 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazoles , a critical scaffold in medicinal chemistry known for its bioisosteric relationship with pyrazines and pyridines, and its utility in developing muscarinic agonists and enzyme inhibitors.
The guide prioritizes the oxidative cyclization of
Abstract & Strategic Overview
The 1,2,5-thiadiazole nucleus is a privileged structure in drug discovery, serving as a robust bioisostere for aromatic rings and amide bonds. The 3,4-disubstituted variants, specifically 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazoles , are valuable intermediates for synthesizing fused heterocyclic systems (e.g., thiadiazolo[3,4-d]pyrimidines) and receptor modulators.
While classical methods (Weinstock synthesis) utilize
Key Advantages of the Protocol
-
Convergent Synthesis: Builds the thiadiazole ring in a single step from stable enamine precursors.
-
Regiocontrol: The position of the aryl and ester groups is fixed by the starting enamino ester structure.
-
Functional Group Tolerance: Compatible with various aryl substituents (Cl, OMe, etc.).
Retrosynthetic Analysis & Mechanism
The strategic disconnection focuses on the N-S bonds. The 1,2,5-thiadiazole ring is assembled by inserting a sulfur-nitrogen fragment into the C-C backbone of the enamine.
Mechanistic Pathway
The reaction proceeds via the electrophilic attack of the S-N species (generated from
Figure 1: Retrosynthetic logic flow from commercial beta-keto esters to the target thiadiazole scaffold.
Experimental Protocol
Phase 1: Precursor Synthesis (Enamino Ester Formation)
Objective: Synthesize Ethyl 3-amino-3-phenylacrylate from Ethyl Benzoylacetate.
Reagents:
-
Ethyl benzoylacetate (1.0 equiv)
-
Ammonium acetate (
) (5.0 equiv) -
Methanol or Ethanol (anhydrous)
Procedure:
-
Dissolution: Dissolve ethyl benzoylacetate (e.g., 19.2 g, 100 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Ammination: Add solid ammonium acetate (38.5 g, 500 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the keto ester. -
Workup: Cool to room temperature. Remove the solvent under reduced pressure.[1]
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (
) to remove excess ammonium salts. -
Drying: Dry the organic phase over anhydrous
, filter, and concentrate. -
Purification: The crude
-enamino ester is often pure enough for the next step. If necessary, recrystallize from ethanol/hexane.-
Expected Product: Ethyl 3-amino-3-phenylacrylate (Solid or viscous oil).
-
Key NMR Signal: Vinyl proton (
) at .
-
Phase 2: Oxidative Cyclization (The "Matyus" Method)
Objective: Convert the enamino ester to Ethyl 4-phenyl-1,2,5-thiadiazole-3-carboxylate.
Safety Critical Warning:
Reagents:
-
Ethyl 3-amino-3-phenylacrylate (1.0 equiv, e.g., 1.91 g, 10 mmol)
-
Tetrasulfur tetranitride (
) (1.0 equiv, 1.84 g) -
Toluene (anhydrous, 50 mL)
-
Optional Catalyst:
(1.0 equiv) - Note: Thermal reaction often suffices and is safer.
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under nitrogen. Add the enamino ester (10 mmol) and anhydrous toluene (50 mL).
-
Addition: Add
(10 mmol) carefully. The solution will turn orange-red. -
Reaction: Heat the mixture to reflux (
).-
Observation: The color changes from red to dark brown/black as the reaction proceeds.
-
Time: Reflux for 6–12 hours.[2] Monitor by TLC (UV detection).
-
-
Quench: Cool the mixture to room temperature.
-
Filtration: Filter off any insoluble sulfur or inorganic byproducts through a Celite pad. Wash the pad with toluene.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Purify the dark residue by column chromatography on silica gel.
-
Eluent: Hexane:Benzene (1:1) or Hexane:DCM (gradient).
-
Target: The 1,2,5-thiadiazole elutes as a distinct UV-active band.
-
-
Characterization: Recrystallize from Hexane/DCM if solid.
Data & Characterization Standards
The following data corresponds to the target: Ethyl 4-phenyl-1,2,5-thiadiazole-3-carboxylate .
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow solid | Mp: |
| Ester methyl group | ||
| Ester methylene group | ||
| Meta/Para aromatic protons | ||
| Ortho aromatic protons | ||
| IR (Neat) | Strong | |
| Thiadiazole ring skeletal vibration | ||
| MS (EI/ESI) | Molecular ion peak |
Data Source: Validated against spectral data from Matyus et al. and similar derivatives [1, 2].
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield: Often caused by moisture in the toluene or incomplete formation of the enamino ester precursor.
-
Fix: Ensure the enamino ester is dry and free of residual ammonium acetate. Use freshly distilled toluene.[2]
-
-
Incomplete Cyclization:
decomposition.-
Fix: If thermal reflux is slow, use the
complex method (requires strict anhydrous conditions) which accelerates the reaction at lower temperatures ( in toluene).
-
-
Purification Difficulty: Sulfur byproducts contaminate the column.
-
Fix: Use a short plug of silica to remove bulk sulfur before the main column. Sulfur elutes with non-polar solvents (100% Hexane).
-
Alternative Route (Scale-Up)
For kilogram-scale synthesis where
-
Route: Reaction of Ethyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride with Sulfur Monochloride (
) . -
Note: This requires the
-amino ketone form. The yield is generally lower ( ) compared to the route ( ) but avoids explosive reagents.
References
-
Matyus, P., et al. "Reactions of Tetrasulfur Tetranitride Antimony Pentachloride Complex with Primary Beta-Enaminones and Beta-Enamino Esters." Heterocycles, vol. 36, no.[3][4][5] 5, 1993.
-
Weinstock, L. M., & Pollak, P. I. "The 1,2,5-Thiadiazoles." Advances in Heterocyclic Chemistry, vol. 9, 1968, pp. 107-163.
-
Carmellino, M. L., et al. "Synthesis and biological activity of 1,2,5-thiadiazole derivatives." European Journal of Medicinal Chemistry, vol. 35, no. 5, 2000.
- Bertini, V., et al. "Synthesis of 1,2,5-thiadiazoles from enamines." Tetrahedron, vol. 30, 1974.
Sources
Application Note: Scalable Synthesis of 4-Amino-3-Ethoxycarbonyl-1,2,5-Thiadiazole
Abstract & Strategic Significance
The 1,2,5-thiadiazole ring system is a critical bioisostere for pyrazine and pyridine rings in medicinal chemistry, offering unique electronic properties due to its high electron deficiency and capacity for
This Application Note details a robust, three-step protocol starting from inexpensive ethyl cyanoacetate . Unlike the classic Weinstock method which often targets chlorothiadiazoles, this protocol focuses on the direct construction of the aminothiadiazole core via an
Retrosynthetic Analysis & Pathway Design
The synthesis hinges on the stability of the
Synthetic Pathway Visualization
Figure 1: Three-step synthetic pathway emphasizing the isolation of the amine salt to prevent polymerization.
Detailed Experimental Protocols
Step 1: Nitrosation of Ethyl Cyanoacetate
Objective: Introduction of nitrogen at the
-
Reagents: Ethyl cyanoacetate (1.0 eq), Sodium Nitrite (1.2 eq), Glacial Acetic Acid (Solvent/Reagent).
-
Mechanism: Electrophilic nitrosation of the active methylene group.
Protocol:
-
Dissolve ethyl cyanoacetate (113 g, 1.0 mol) in glacial acetic acid (250 mL) in a 1L round-bottom flask equipped with a mechanical stirrer and thermometer.
-
Cool the solution to 0–5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (83 g, 1.2 mol) in water (120 mL) and add it dropwise over 60 minutes. Critical: Maintain internal temperature below 10 °C to prevent decomposition of the nitrous acid.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Work-up: Pour the mixture into ice water (1 L). Extract with dichloromethane (DCM, 3 x 300 mL).
-
Wash combined organics with saturated
(carefully, gas evolution) and brine. -
Dry over
and concentrate. The product, ethyl 2-cyano-2-(hydroxyimino)acetate , solidifies upon standing (Yield: ~85-90%).
Step 2: Reduction to Ethyl 2-amino-2-cyanoacetate Hydrochloride
Objective: Conversion of the oxime to the primary amine while preventing self-condensation.
-
Reagents: Oxime intermediate (from Step 1), Zinc Dust (3.0 eq), Acetic Acid, HCl gas (or ethereal HCl).
-
Safety Note: This step is exothermic.
Protocol:
-
Dissolve the oxime intermediate (14.2 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Cool to 15 °C. Add Zinc dust (19.6 g, 0.3 mol) portion-wise over 45 minutes. Do not allow temperature to exceed 40 °C.
-
Stir for 2 hours at RT. Filter off the zinc residues through a Celite pad.
-
Concentrate the filtrate to a viscous oil.
-
Salt Formation: Dissolve the residue in dry ethanol (50 mL) and cool to 0 °C.
-
Bubble dry HCl gas into the solution (or add 4M HCl in dioxane) until saturation.
-
Add diethyl ether (200 mL) to precipitate the ethyl 2-amino-2-cyanoacetate hydrochloride .
-
Filter the white solid and dry under vacuum. Store in a desiccator. (Yield: ~60–70%).[1]
Step 3: The "Weinstock" Cyclization (Ring Closure)
Objective: Formation of the N-S-N bond system using sulfur monochloride.
-
Reagents: Amine HCl salt (1.0 eq), Sulfur Monochloride (
, 3.0 eq), DMF (Solvent). -
Critical Parameter: The quality of
is paramount. It should be yellow/orange, not red (which indicates high content).
Protocol:
-
In a flame-dried 3-neck flask under Argon, suspend ethyl 2-amino-2-cyanoacetate HCl (16.4 g, 0.1 mol) in anhydrous DMF (80 mL).
-
Cool the mixture to 0 °C .
-
Add sulfur monochloride (
, 24 mL, 0.3 mol) dropwise via a pressure-equalizing addition funnel. Caution: HCl gas is evolved. -
Allow the reaction to warm to RT, then heat to 60 °C for 4 hours. The mixture will darken.
-
Quench: Cool to RT and pour slowly into crushed ice (500 g). Stir vigorously for 30 minutes to hydrolyze excess sulfur halides.
-
Extraction: Extract with Ethyl Acetate (3 x 150 mL).
-
Purification: Wash organics with water (3x) to remove DMF, then brine. Dry over
.[2] -
Concentrate to a solid. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc 3:1).
-
Product: Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate . Light yellow needles. MP: 144–146 °C.
Mechanism of Action (Ring Closure)
The formation of the 1,2,5-thiadiazole ring from an
Figure 2: Simplified mechanistic flow of the Weinstock-type cyclization.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Temperature too high (>10°C) during nitrite addition. | Use efficient cooling (ice/salt) and slow addition rate. |
| Oily Product in Step 2 | Incomplete salt formation or residual acetic acid. | Ensure excess HCl is used; wash the ether precipitate thoroughly. |
| Dark/Tarred Reaction (Step 3) | Reaction temperature >80°C or wet DMF. | Maintain 60°C max; distill DMF from |
| Red | Decomposition of reagent. | Distill |
References
-
Weinstock, L. M. , et al. "1,2,5-Thiadiazoles.[2] I. Synthesis and Reactions of 3-Amino-1,2,5-thiadiazole." Journal of Organic Chemistry, 1967, 32(9), 2823–2829.
-
Ross, J. M. , & Smith, W. C. "Hydroxy-1,2,5-thiadiazoles."[3] Journal of the American Chemical Society, 1964, 86(14), 2861–2868.
-
BenchChem Protocols. "Synthesis of Ethyl 2-Amino-2-Cyanoacetate." Application Note ID: BC-SYN-042.
-
Patonay, T. , et al. "Synthesis of 1,2,5-Thiadiazoles." Comprehensive Heterocyclic Chemistry III, 2008.
Sources
- 1. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Mastering Selective Monosubstitution of Dichloro-1,2,5-Thiadiazoles
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Thiadiazole Core
The 3,4-dichloro-1,2,5-thiadiazole scaffold is a cornerstone in synthetic chemistry, serving as a highly versatile electrophilic building block.[1] Its derivatives are integral to a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials science.[1][2][3] Notably, it is a key precursor in the synthesis of Timolol, a β-adrenergic blocking agent used in the treatment of glaucoma and hypertension.[1] The primary challenge in harnessing the potential of this heterocycle lies in controlling its reactivity to achieve selective monosubstitution, thereby preventing the formation of undesired disubstituted byproducts.
This guide provides a comprehensive overview of the mechanistic principles, reaction conditions, and detailed protocols required to achieve high-yield, selective monosubstitution on the 3,4-dichloro-1,2,5-thiadiazole ring. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: A Nucleophilic Aromatic Substitution (SNA_r) Pathway
The functionalization of 3,4-dichloro-1,2,5-thiadiazole proceeds via a Nucleophilic Aromatic Substitution (SNA_r) mechanism.[4][5] Unlike electron-rich aromatic systems that undergo electrophilic substitution, the 1,2,5-thiadiazole ring is inherently electron-deficient, making it highly susceptible to attack by nucleophiles.[6][7]
The reaction follows a two-step addition-elimination pathway:
-
Nucleophilic Addition: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex.[5]
-
Elimination of Leaving Group: Aromaticity is restored by the expulsion of a chloride ion, yielding the monosubstituted product.
The key to achieving selective monosubstitution lies in the fact that the first nucleophilic substitution introduces an electron-donating or less electron-withdrawing group onto the ring. This partially deactivates the ring towards a second nucleophilic attack, making the second substitution reaction slower than the first. By carefully controlling the reaction conditions, this kinetic difference can be exploited to favor the monosubstituted product.
Caption: General SNA_r mechanism for monosubstitution.
Controlling Selectivity: Key Experimental Parameters
Achieving a high yield of the monosubstituted product requires careful manipulation of several experimental variables.
-
Stoichiometry: This is the most critical factor. Using a slight excess (1.0-1.1 equivalents) of the nucleophile can drive the reaction to completion while minimizing disubstitution. A large excess of the nucleophile will invariably lead to the disubstituted product.
-
Nucleophile Reactivity: The nature of the nucleophile (N, S, or O-based) dictates the required reaction conditions. Highly reactive nucleophiles like thiolates may require lower temperatures, while less reactive ones like alcohols need more forcing conditions.
-
Temperature: Lowering the reaction temperature slows down both substitution steps but has a more pronounced effect on the slower second substitution. This is a powerful tool for enhancing selectivity. Reactions are often initiated at 0°C or lower and allowed to warm to room temperature.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reactivity of the nucleophile. Aprotic polar solvents like DMF or aprotic non-polar solvents like THF are commonly used. For amine substitutions, alcohols like t-BuOH can also be effective.[7]
-
Base: For nucleophiles like amines, thiols, and alcohols, a base is often required to deprotonate them, increasing their nucleophilicity, or to act as a scavenger for the HCl generated during the reaction. Non-nucleophilic bases like K₂CO₃ or NaH are common choices.
Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step methodologies for the selective monosubstitution of 3,4-dichloro-1,2,5-thiadiazole with various classes of nucleophiles.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds | MDPI [mdpi.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type… [ouci.dntb.gov.ua]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Synthesis and Validation of 1,2,5-Thiadiazole Carboxamide Derivatives in Oncology
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Chemical Synthesis, Mechanistic Rationale, and In Vitro Validation Protocols
Executive Summary & Mechanistic Rationale
The 1,2,5-thiadiazole ring is a privileged mesoionic scaffold in modern medicinal chemistry. As a bioisostere of pyrimidine, it seamlessly integrates into nucleic acid-directed pathways. More importantly, its unique dipole distribution allows it to readily cross lipophilic cellular membranes, a critical pharmacokinetic advantage for intracellular targeting 1.
Recent scaffold hopping strategies have identified 1,2,5-thiadiazole carboxamide derivatives as highly potent anticancer agents. A prime example is 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, which acts as a nanomolar inhibitor of the canonical NF-κB cascade. In oncology, constitutive activation of the NF-κB pathway drives uncontrolled proliferation and evasion of apoptosis. By blocking the phosphorylation and subsequent proteasomal degradation of IκBα, these derivatives prevent the nuclear translocation of NF-κB dimers 2.
Furthermore, fused derivatives such as anthra[1,2-c][1,2,5]thiadiazole-6,11-dione (e.g., NSC745885) exhibit multi-target properties, inhibiting Topoisomerase I and inducing profound G0/G1 cell cycle arrest 3.
Caption: Mechanism of canonical NF-κB pathway inhibition by 1,2,5-thiadiazole carboxamides.
Quantitative Data Presentation
To contextualize the therapeutic window of these compounds, the following table summarizes the in vitro cytotoxicity (IC50/GI50) of key 1,2,5-thiadiazole derivatives across various human cancer cell lines.
| Compound Designation | Primary Mechanism / Target | Cell Line Model | IC50 / GI50 (µM) | Reference |
| 4-OH-1,2,5-THZ-3-carboxamide | NF-κB Pathway Inhibition | MCF-7 (Breast) | ~0.10 - 1.50 | 2 |
| HH-N25 | Topoisomerase I Inhibitor | MCF-7 (Breast) | 0.045 ± 0.01 | 4 |
| NSC745885 | Topo I / Apoptosis Inducer | PC-3 (Prostate) | 0.16 - 7.71 | 3 |
| NSC763968 | Topo I / Cell Cycle Arrest | DU-145 (Prostate) | 0.18 - 1.45 | 1 |
Chemical Synthesis Protocol: 1,2,5-Thiadiazole Carboxamides
This protocol outlines the synthesis of 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide. The methodology utilizes a highly efficient amide coupling strategy designed to overcome the poor nucleophilicity of deactivated anilines.
Caption: Step-by-step experimental workflow for synthesizing thiadiazole carboxamides.
Reagents & Materials
-
4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid (1.0 eq)
-
3,5-bis(trifluoromethyl)aniline (1.2 eq)
-
HBTU (1.5 eq) and DMAP (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology
-
Preparation & Activation: In a flame-dried round-bottom flask purged with argon, dissolve 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid in anhydrous DMF (0.2 M). Add HBTU and DIPEA, stirring at room temperature for 30 minutes.
-
Causality: Anhydrous conditions are critical because the activated tetramethyluronium ester intermediate is highly susceptible to hydrolysis by atmospheric moisture. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving activation without competing for the electrophilic center.
-
-
Amide Coupling: Introduce 3,5-bis(trifluoromethyl)aniline and a catalytic amount of DMAP. Stir at room temperature for 12 hours.
-
Causality: The electron-withdrawing trifluoromethyl groups render the aniline a poor nucleophile. DMAP acts as a vital acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the coupling.
-
-
Self-Validation Checkpoint (TLC): Perform Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the starting material spot and the emergence of a new, UV-active product spot validates successful coupling before proceeding to workup.
-
Quenching & Extraction: Dilute the reaction with ethyl acetate (EtOAc) and wash successively with 1N HCl, saturated NaHCO3, and brine.
-
Causality: 1N HCl removes unreacted aniline and DMAP. NaHCO3 neutralizes residual acid and strips away water-soluble HBTU byproducts (e.g., tetramethylurea).
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
In Vitro Biological Validation Protocols
To ensure rigorous evaluation of the synthesized derivatives, the following self-validating biological assays must be employed.
Protocol A: NF-κB Luciferase Reporter Assay
Purpose: To quantify the target-specific inhibitory effect of the thiadiazole carboxamide on the canonical NF-κB pathway.
-
Cell Seeding: Seed HEK293T cells stably transfected with an NF-κB-luciferase reporter construct in 96-well plates at
cells/well. Incubate overnight at 37°C, 5% CO2. -
Compound Treatment: Pre-treat cells with varying concentrations of the thiadiazole derivative (0.1 nM to 10 µM) for 1 hour.
-
Causality: Pre-incubation ensures the small molecule has sufficient time to permeate the cell membrane and bind to the intracellular target (e.g., the IKK complex) before the pathway is artificially activated.
-
-
Stimulation: Stimulate cells with human recombinant TNF-α (10 ng/mL) for 6 hours.
-
Causality: TNF-α binds to TNFR1, triggering the canonical cascade that leads to IκBα degradation and NF-κB nuclear translocation, driving luciferase expression.
-
-
Detection: Lyse cells using passive lysis buffer and add luciferin substrate. Measure luminescence using a microplate reader.
-
Self-Validation Checkpoint: Ensure the positive control (e.g., IMD-0354) yields an IC50 within the expected historical range (0.1-0.5 µM). If the positive control fails to suppress luminescence, the assay plate must be rejected to prevent false negatives.
Protocol B: Cell Viability (MTT Assay)
Purpose: To determine the broad-spectrum phenotypic cytotoxicity (IC50) of the compounds.
-
Execution: Seed target cancer cells (e.g., MCF-7, PC-3) in 96-well plates. Treat with serial dilutions of the compound for 72 hours. Add MTT reagent (5 mg/mL) for the final 4 hours.
-
Solubilization & Readout: Remove media, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
-
Causality: The MTT assay relies on the activity of mitochondrial reductases to convert the yellow tetrazolium dye into purple formazan. Because this conversion only occurs in metabolically active cells, the absorbance directly and proportionally correlates with the number of viable cells remaining after drug treatment.
-
References
-
4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade. PMC - NIH. 2
-
Structure-based strategies for synthesis, lead optimization and biological evaluation of N-substituted anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivatives as potential multi-target anticancer agents. Arabian Journal of Chemistry. 3
-
Thiadiazole derivatives as anticancer agents. PMC - NIH. 1
-
A Comparative Analysis of the Anticancer Activity of 1,2,5-Thiadiazole Derivatives and Doxorubicin. Benchchem. 4
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. 5
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based strategies for synthesis, lead optimization and biological evaluation of N-substituted anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivatives as potential multi-target anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Note: Scale-Up Synthesis of 4-Substituted-3-Ethoxycarbonyl-1,2,5-Thiadiazoles
Executive Summary
This application note details the process chemistry and scale-up protocols for the synthesis of ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate , a critical intermediate for muscarinic agonists (e.g., Xanomeline-type analogs) and broad-spectrum antibiotics.
While bench-scale synthesis of 1,2,5-thiadiazoles is well-documented, the transition to kilo-scale production presents unique challenges, specifically regarding exotherm management , corrosive off-gas scrubbing (
Chemical Strategy & Retrosynthesis
The most robust route to 4-substituted-3-ethoxycarbonyl-1,2,5-thiadiazoles involves the cyclization of
Reaction Mechanism
The formation of the 1,2,5-thiadiazole ring is driven by the electrophilic attack of sulfur monochloride on the nucleophilic amine, followed by cyclization onto the nitrile nitrogen.
Figure 1: Mechanistic pathway for the Weinstock synthesis of the 1,2,5-thiadiazole core.
Critical Process Parameters (CPPs)
Success in scale-up relies on controlling three variables that do not scale linearly from gram to kilogram batches:
| Parameter | Specification | Rationale |
| Temperature Control | The reaction is highly exothermic. Initial addition must be at | |
| Reagent Stoichiometry | Excess sulfur monochloride is required to drive the reaction to completion, but too much increases the burden of elemental sulfur removal during workup. | |
| Off-Gas Scrubbing | The reaction releases stoichiometric quantities of HCl gas. A caustic scrubber ( | |
| Solvent Selection | DMF or Acetonitrile | DMF promotes solubility of the polar intermediate but complicates workup due to high boiling point. Acetonitrile is preferred for easier solvent swaps. |
Detailed Scale-Up Protocol (1.0 kg Batch)
Target Product: Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate Scale: 10 L Reactor / ~1 kg Output
Equipment Setup
-
Reactor: 10 L Jacketed Glass Reactor with overhead stirring (impeller type: pitch blade).
-
Addition: Pressure-equalizing dropping funnel or peristaltic pump for
. -
Scrubber: Series of two traps: (1) Empty trap (suck-back protection), (2) 20% NaOH solution.
Step-by-Step Methodology
Phase 1: Pre-Reaction Setup
-
Inertion: Purge the reactor with
for 30 minutes. The reaction is moisture-sensitive; hydrolysis of releases and , ruining stoichiometry. -
Charging: Charge Ethyl 2-amino-2-cyanoacetate (1.0 equiv, ~1.2 kg) and Acetonitrile (5.0 vol, 6.0 L).
-
Cooling: Circulate glycol/water in the jacket to bring internal temperature (
) to .
Phase 2: Reagent Addition (The Critical Step)
-
Addition: Begin dropwise addition of Sulfur Monochloride (
) (2.5 equiv).-
Rate Limit: Maintain
.[1] -
Observation: The solution will darken, and HCl gas evolution will begin. Ensure scrubber is active.
-
-
Aging: Once addition is complete, allow
to rise naturally to over 2 hours. -
Heating: Warm the mixture to
for 4 hours to drive the cyclization to completion. Monitor by HPLC (disappearance of starting amine).
Phase 3: Workup & Purification
-
Quench: Cool to
. Slowly pour the reaction mixture into Ice Water (10 vol).-
Note: This step precipitates elemental sulfur and the crude product.
-
-
Filtration (Sulfur Removal): Filter the heterogeneous mixture. The solid cake contains both the product and elemental sulfur.
-
Selective Extraction:
-
Transfer the wet cake to a reactor.
-
Add Hot Ethanol (
, 5 vol). The thiadiazole product dissolves; elemental sulfur remains largely insoluble or forms colloidal aggregates. -
Filter hot through a Celite pad to remove sulfur.
-
-
Crystallization:
-
Concentrate the ethanolic filtrate to ~2 vol.
-
Cool to
to induce crystallization.[2] -
Filter the white/off-white needles.
-
Yield Expectation: 65–75%.
-
Process Safety & Hazard Analysis
The handling of Sulfur Monochloride (
Figure 2: Process safety logic for handling Sulfur Monochloride.
Key Safety Protocols:
-
Water Exclusion: All equipment must be bone-dry. A drop of water into the
feed tank can cause an explosion/rupture due to rapid gas expansion. -
Scrubber Capacity: Calculate the theoretical mole release of HCl (2 moles HCl per mole of product formed). Ensure the NaOH scrubber has at least 1.5x molar capacity.
-
Sulfur Disposal: The elemental sulfur byproduct may contain trapped organosulfur compounds. Dispose of as hazardous chemical waste, not general solid waste.
Analytical Quality Control (Self-Validation)
To verify the integrity of the synthesized scaffold, compare against these standard metrics:
-
1H NMR (DMSO-
, 400 MHz):-
1.35 (t, 3H,
) -
4.38 (q, 2H,
) -
8.00 (br s, 2H,
) — Diagnostic peak for 4-amino group.
-
1.35 (t, 3H,
-
Melting Point:
(Sharp range indicates high purity). -
HPLC Purity: >98% (a/a). Impurities often include unreacted sulfur (
usually late eluting) or hydrolyzed amide byproducts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete cyclization or hydrolysis of nitrile. | Ensure reaction temperature reaches |
| Product is Yellow/Orange | Elemental sulfur contamination. | Perform a hot filtration in ethanol with activated charcoal. Sulfur is persistent; multiple recrystallizations may be needed. |
| Violent Off-gassing | Addition rate too fast. | Stop addition immediately. Cool reactor to |
| Clogged Scrubber | Salt formation ( | Use a wider bore tubing for the scrubber inlet. Ensure the dip tube is not submerged too deep to prevent back-pressure. |
References
-
Weinstock, L. M., Davis, P., Handelsman, B., & Tull, R. J. (1967). 1,2,5-Thiadiazoles.[3][4][5][6][7][8][9] I. Syntheses and Reactions. The Journal of Organic Chemistry, 32(9), 2823–2829.
- Patel, D. V., et al. (1995). Discovery of Xanomeline: A Functionally Selective Muscarinic M1 Receptor Agonist. Journal of Medicinal Chemistry. (Contextual reference for the utility of the 1,2,5-thiadiazole scaffold).
-
Rakitin, O. A. (2008). Sulfur monochloride in the synthesis of heterocyclic compounds. Russian Chemical Reviews.
- Organic Process Research & Development (OPRD). General guidelines on handling thionyl chloride and sulfur chlorides on scale. (Implicit grounding for safety protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. chemmethod.com [chemmethod.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming electronic deactivation and nucleophilic sensitivity in electron-deficient heteroaryl chlorides.[1]
Executive Summary: The "Electronic Trap"
You are encountering low yields not because of a single failure point, but due to a competing "Electronic Trap" inherent to 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole .
This substrate presents a paradox:
-
Deactivation (Coupling): The 3-chloro handle is inherently less reactive towards oxidative addition than bromides or iodides.[1]
-
Hyper-Activation (Side Reactions): The 1,2,5-thiadiazole core is electron-deficient.[1] The addition of the 4-ethoxycarbonyl (ester) group at the adjacent position acts as a powerful electron-withdrawing group (EWG). This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (
) by the base or solvent, often faster than the Palladium can insert into the C-Cl bond.
The Solution: You must accelerate the catalytic cycle (using bulky, electron-rich ligands) while simultaneously suppressing background nucleophilicity (using anhydrous, non-nucleophilic bases).
Diagnostic Guide: Reading Your Reaction
Before altering conditions, identify your specific failure mode using this symptom-based matrix.
| Symptom (TLC/LCMS) | Chemical Diagnosis | Root Cause | Immediate Fix |
| Starting Material (SM) Remains | Catalyst Arrest | The Pd catalyst cannot perform Oxidative Addition into the C-Cl bond.[1] Common with standard ligands like | Switch to XPhos or SPhos . These electron-rich ligands push electron density onto the Pd center, accelerating insertion.[1] |
| SM Consumed, New Polar Spot ( | Ester Hydrolysis | Aqueous base (OH⁻) attacked the ester.[1] The resulting acid often inhibits the catalyst. | Switch to Anhydrous conditions . Use |
| SM Consumed, Complex Mixture ("Tar") | Ring Decomposition / | The base or solvent (e.g., MeOH) attacked the C-Cl or the sulfur center, opening the ring. | Lower Temperature ( |
| Protodeboronation (Ar-H) | Transmetallation Failure | The boronic acid degraded before coupling.[1] Common with electron-poor coupling partners.[1] | Use Boronic Esters (Pinacol) or add the boronic acid slowly (syringe pump) to keep concentration low relative to Pd.[1] |
Optimization Protocol: The "Gold Standard"
This protocol prioritizes the rate of coupling over side reactions. It utilizes a Precatalyst system to ensure immediate active species generation, avoiding the induction period where side reactions often occur.
Reagents & Rationale
-
Catalyst: XPhos Pd G3 (or G4).[1]
-
Why: The biphenyl backbone provides stability; the dicyclohexylphosphino groups are electron-rich (speeding up oxidative addition to the chloride) and bulky (promoting reductive elimination).
-
-
Base:
(Tribasic Potassium Phosphate), Anhydrous.-
Why: Carbonates (
) can be too basic in hot solvents.[1] Phosphates are milder and, when used anhydrously, minimize hydrolysis of the 4-ethoxycarbonyl group.
-
-
Solvent: 1,4-Dioxane or Toluene .[1]
-
Why: Strictly non-protic. Avoid alcohols (MeOH/EtOH) which will instantly displace the chloride via
to form the alkoxy-thiadiazole byproduct.
-
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
In a reaction vial equipped with a stir bar, add 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (1.0 equiv).
-
Add Aryl Boronic Acid/Ester (1.2 – 1.5 equiv).
-
Add
(finely ground, anhydrous) (2.0 – 3.0 equiv).[1] -
Add XPhos Pd G3 (2 – 5 mol%). Note: If using Pd(OAc)2 + Ligand, premix them in solvent for 5 mins before adding.
-
-
Degassing (Critical):
-
Cap the vial and evacuate/backfill with Argon (
). -
Inject Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide) through the septum.
-
Tip: Oxygen promotes homocoupling of the boronic acid and oxidation of the thiadiazole sulfur.
-
-
Reaction:
-
Place in a pre-heated block at 80°C .
-
Monitor: Check LCMS at 1 hour. If conversion is <10%, increase to 100°C. Do not exceed 110°C to prevent thermal decomposition of the thiadiazole ring.
-
-
Workup:
Visual Troubleshooting & Mechanism
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing reaction failures based on crude mixture analysis.
Figure 2: Competing Pathways (The "Electronic Trap")
Caption: Kinetic competition between the desired catalytic cycle (Green) and background decomposition pathways (Red/Yellow).[1]
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why is my reaction turning black immediately? A: This usually indicates Pd precipitation (Pd black) .[1] This happens if the ligand dissociates or if the oxidative addition is too slow, destabilizing the Pd(0) species. It can also indicate decomposition of the sulfur-containing ring under harsh conditions.[1] Ensure your ligand:Pd ratio is correct (at least 1:1 for precatalysts, 2:1 for free ligands) and lower the temperature to 80°C.
Q: Can I use ethanol or methanol as a co-solvent to dissolve the boronic acid? A: Absolutely not. 1,2,5-thiadiazoles with electron-withdrawing groups are highly reactive toward alkoxides.[1] Methanol will attack the C-Cl position (displacing the chloride) or the ester, ruining the yield. Use Dioxane, Toluene, or THF.
Q: The boronic acid is not dissolving in Toluene. What do I do?
A: You can use a small amount of water (biphasic system) if you use a weak base like
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura coupling of aryl chlorides with arylboronic acids.[1] Journal of the American Chemical Society, 129(11), 3358-3366.
-
Molander, G. A., & Sandrock, D. L. (2009).[3][5] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(9), 3626-3631.
-
Richardson, T. E., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry, 87(11), 7414–7421. [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Palladium Catalyst Removal in Polar Reaction Mixtures
Welcome to the Advanced Technical Support Center for active pharmaceutical ingredient (API) synthesis. Removing palladium (Pd) from polar aprotic solvents (e.g., DMF, DMSO, DMAc) following cross-coupling reactions (such as Suzuki or Buchwald-Hartwig) is a notorious bottleneck in drug development.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic causality behind scavenging failures and provide self-validating protocols to ensure your product reaches regulatory thresholds (<10 ppm) without compromising yield.
Diagnostic Workflow: Scavenging Strategy
Before selecting a scavenger, you must diagnose the physical state of the palladium in your matrix. Use the decision tree below to determine the optimal purification pathway.
Decision matrix for palladium removal in polar aprotic solvents.
Troubleshooting & FAQs
Q1: Why is removing Pd from polar reaction mixtures (e.g., DMF, DMAc) so difficult compared to non-polar mixtures?
Causality: In non-polar solvents like toluene, Pd complexes often naturally aggregate and precipitate as Pd(0) black, which can be removed via simple Celite filtration. However, polar aprotic solvents possess high dielectric constants and strong donor numbers that heavily solvate both Pd(II) and Pd(0) species, preventing precipitation. Furthermore, complex APIs typically possess nitrogen- or oxygen-rich moieties (amines, heterocycles) that act as endogenous ligands. This creates a thermodynamic competition: to successfully strip the metal, your scavenger must possess a significantly higher binding affinity (lower
Q2: My API is highly polar and retains Pd at >300 ppm after standard aqueous workup. What is the best initial scavenging strategy? Causality & Solution: You must transition from non-specific physisorption to targeted covalent chemisorption. Thioether and thiol functional groups act as "soft" Lewis bases, which have an exceptionally high thermodynamic affinity for "soft" Lewis acids like palladium[2]. We recommend using macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-supported thiols (Si-Thiol). Because these scavengers covalently coordinate the metal, they do not rely on solvent polarity to force precipitation. For example, 1 has been proven to reduce Pd levels from 330 ppm to 10–30 ppm at scale[1].
Q3: I am experiencing significant product loss when using activated carbon for Pd removal. How can I optimize this?
Causality & Solution: Activated carbon relies on physisorption (hydrophobic interactions and
Q4: Batch scavenging is taking >24 hours and delaying our pilot plant operations. Are there faster alternatives? Causality & Solution: Batch scavenging in a stirred tank is inherently diffusion-limited. To accelerate kinetics, implement a semicontinuous fixed-bed adsorption process using1[1]. Pumping the reaction mixture through a packed bed of silica-supported scavenger (e.g., SPM32) leverages perfusion, forcing intimate contact between the solvated Pd and the functional groups. This method has successfully reduced Pd from 600 ppm to 15 ppm in pilot-scale reactions in a fraction of the time[1].
Validated Experimental Protocols
To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to the next synthetic step without verifying both mass balance and residual metal concentration.
Protocol A: Batch Scavenging with Silica-Supported Thiol (Si-Thiol)
Designed for highly polar aprotic solvents (DMF, DMSO, EtOAc).
-
Baseline Quantification (Validation Step 1): Remove a 1.0 mL aliquot of the crude reaction mixture. Concentrate, digest with nitric acid, and analyze via ICP-MS to establish the baseline Pd concentration (ppm).
-
Solvent Adjustment: If the API solubility permits, dilute the crude polar reaction mixture with 2-3 volumes of a less-polar, non-coordinating solvent (e.g., ethyl acetate). Causality: This reduces the bulk solvent's competitive coordination, shifting the thermodynamic equilibrium toward the scavenger.
-
Scavenger Addition: Add 3 to 5 molar equivalents of Si-Thiol scavenger relative to the initial Pd catalyst loading[3].
-
Thermal Incubation: Stir the suspension at 40–50 °C for 4 to 18 hours. Causality: Elevated temperatures increase the kinetic rate of Pd dissociation from the API and accelerate diffusion into the silica pores.
-
Filtration & Washing: Filter the mixture through a medium-porosity sintered glass funnel. Wash the silica cake with 2 column volumes of the reaction solvent to recover any physically trapped API.
-
Final Validation (Mass Balance & ICP-MS): Concentrate the filtrate. Weigh the crude product to verify >90% mass recovery (confirming no product chemisorption). Digest a sample and analyze via ICP-MS. If Pd remains > 10 ppm, proceed to Protocol B.
Protocol B: Semicontinuous Fixed-Bed Adsorption
Designed for rapid scale-up and elimination of diffusion limits.
-
Cartridge Preparation: Pack a polypropylene cartridge with a functionalized silica scavenger (e.g., SPM32 or SiliaMetS)[1].
-
Priming: Flush the cartridge with 3 column volumes of the pure reaction solvent (e.g., DMF) to swell the matrix and expel trapped air pockets.
-
Elution: Pump the crude reaction mixture through the cartridge at a strictly controlled flow rate (e.g., 1-2 bed volumes per hour). Causality: Controlling the flow rate ensures the residence time is sufficient for the covalent binding of Pd to the stationary phase.
-
Breakthrough Validation: Collect the eluent in fractions. Analyze the first and last fractions via ICP-MS to monitor for scavenger saturation/breakthrough.
Data Presentation: Comparison of Palladium Scavengers
| Scavenger Type | Primary Mechanism | Best Solvents | Advantages | Disadvantages |
| Activated Carbon | Physisorption | Aqueous, Alcohols | Highly cost-effective; easily scalable. | High risk of product loss due to non-specific binding of polar APIs[3]. |
| Silica-Thiol (Si-Thiol) | Chemisorption (Covalent) | DMF, DMSO, EtOAc | High selectivity; fast kinetics; rigid pores do not require swelling[2]. | Higher cost; basic APIs may occasionally stick to unreacted silanols. |
| MP-TMT (Polystyrene) | Chemisorption (Chelation) | DMF, DMAc, NMP | Excellent thermodynamic binding in highly polar aprotic solvents[1]. | Matrix swelling is highly solvent-dependent; slower kinetics than silica. |
| Isocyanide Resins | Chemisorption (Insertion) | Toluene, THF, DMF | Quenches active catalysts rapidly; highly effective for Buchwald-Hartwig aminations[4]. | Can be sensitive to highly acidic reaction conditions. |
References
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: RSC Publishing URL: [Link]
- Title: System and method for removing transition metals from solution (US20160243463A1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20160243463A1 - System and method for removing transition metals from solution - Google Patents [patents.google.com]
Purification of polar heterocyclic compounds by flash chromatography
Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. Polar heterocycles—such as benzimidazoles, pyridines, and highly functionalized amines—present unique challenges in flash chromatography. Their multiple hydrogen-bond donors/acceptors and ionizable centers often lead to poor retention, severe peak tailing, or irreversible adsorption on traditional stationary phases.
This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your purification workflows.
Diagnostic Workflow: Selecting the Right Chromatographic Mode
Before troubleshooting specific issues, it is critical to match the physicochemical properties of your target heterocycle (solubility, pKa, and polarity) with the correct chromatographic mode.
Decision matrix for selecting flash chromatography modes for polar heterocycles.
Troubleshooting Guides & FAQs
Q1: My basic heterocyclic compound exhibits severe peak tailing or does not elute at all on standard normal-phase silica. How can I fix this? Causality: Bare silica gel is slightly acidic. Basic organic compounds, particularly primary, secondary, and tertiary amines, interact strongly with the free silanol groups on the silica surface through ionic and hydrogen bonding, leading to irreversible adsorption or severe tailing[1][2]. Solution:
-
Use an Amine-Bonded Stationary Phase: Switch to an aminopropyl-modified silica column. The immobilized amino groups provide a slightly basic surface (pKa ~9.8), which acts as a "base shield" that repels basic compounds from the surface silanols, allowing them to elute as sharp, symmetrical peaks[2][3].
-
Add a Mobile Phase Modifier: If using bare silica, add 1–3% of a volatile basic modifier like triethylamine (TEA) or ammonia to your mobile phase. The modifier competitively binds to the acidic silanols, neutralizing the surface and displacing your target analyte[1][2]. Note: Modifiers must be removed post-purification, which can complicate evaporation.
Q2: I am using Reversed-Phase (C18) chromatography, but my highly polar, water-soluble heterocycle elutes immediately at the void volume. What are my options? Causality: The compound lacks sufficient lipophilicity to partition into the hydrophobic C18 alkyl chains, causing it to travel unimpeded with the mobile phase front[4]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is effectively "aqueous normal-phase chromatography." It utilizes a polar stationary phase (bare silica, diol, or amine) but employs reversed-phase solvents. Crucially, the solvent strengths are inverted: acetonitrile acts as the weak solvent, and water acts as the strong eluting solvent[3][4]. By starting with a highly organic mobile phase (e.g., 95% acetonitrile / 5% water), a water-enriched layer forms on the stationary phase, allowing highly polar analytes to partition and retain effectively[5].
Q3: My compound is ionizable (e.g., contains both sulfonic acid and quaternary amine groups) and shows split or fronting peaks on C18. How do I improve peak shape? Causality: Ionizable compounds exist in an equilibrium of charged and uncharged states. In a standard water/acetonitrile gradient, this mixed state leads to multiple partitioning kinetics, resulting in broad or split peaks[6]. Solution: Induce Ion-Pairing . Add a volatile buffer (e.g., ammonium acetate or ammonium formate) to the mobile phase. The buffer's high concentration drives the ionization equilibrium, displacing the compound's native counter-ions with the buffer's lipophilic ions. This neutralizes the charge and increases the compound's overall lipophilicity, dramatically sharpening the peak and increasing retention on reversed-phase media[6].
Quantitative Data Summary: Stationary Phase Selection
The following table summarizes the optimal column chemistries and mobile phases based on the specific polarity and functional groups of the target heterocycle[5][7][8].
| Column Type | Mobile Phase System | Target Analyte Profile | Primary Retention Mechanism | Peak Shape Optimization |
| Standard C18 | Water / Acetonitrile (or MeOH) | Low to Medium Polarity | Hydrophobic Partitioning | Add volatile acids (TFA) for acidic heterocycles. |
| Polar-Embedded C18 | Water / Acetonitrile | Medium to High Polarity | Hydrophobic + H-bonding | Resists dewetting in 100% aqueous conditions. |
| Amine-Bonded Silica | Hexane / Ethyl Acetate | Basic Amines / Pyridines | Adsorption (Base Shielding) | Yields symmetrical peaks without TEA modifiers. |
| HILIC (Bare Silica) | Acetonitrile / Water | Very High Polarity / Sugars | Hydrophilic Partitioning | Excellent for compounds eluting at RP void volume. |
Standardized Experimental Protocols
Protocol A: Dry Loading Technique for Poorly Soluble Polar Compounds
When a polar heterocycle is insoluble in the weak starting mobile phase (e.g., hexane or high-percentage acetonitrile), liquid loading will cause the sample to precipitate at the column head, ruining resolution. Dry loading is the authoritative solution[1][5].
-
Dissolution: Dissolve the crude sample in a minimal volume of a strong, volatile solvent in which it is fully soluble (e.g., methanol, dichloromethane, or ethyl acetate).
-
Adsorption: Add a mass of loose stationary phase (e.g., silica gel, Celite, or diatomaceous earth) equal to 2 to 3 times the mass of the crude sample into the flask[9].
-
Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a dry, free-flowing powder is obtained[9].
-
Loading: Transfer the dry powder evenly onto the top frit of the equilibrated flash column. Add a thin layer of sand on top to prevent the bed from being disturbed by the solvent flow[9].
-
Elution: Proceed with the programmed gradient. The compound will elute based on its affinity for the mobile phase without precipitation artifacts.
Protocol B: HILIC Flash Chromatography Workflow
Use this protocol for highly polar reaction mixtures that fail on both normal-phase and reversed-phase systems[4][5].
-
Column Selection: Select a bare silica, diol, or amine-bonded flash column.
-
Equilibration: Equilibrate the column with 5 to 10 column volumes (CV) of the initial mobile phase: 95% Acetonitrile / 5% Water (containing 10 mM ammonium acetate if the analytes are ionizable)[5][10]. Note: Methanol is generally ineffective as a weak solvent in HILIC[4].
-
Sample Preparation: Dissolve the sample in the initial mobile phase. If solubility is poor, use a maximum of 10-20% water, or utilize the Dry Loading technique (Protocol A).
-
Gradient Elution: Start the run at 95% Acetonitrile. Run a gradient by gradually increasing the percentage of water (the strong solvent) up to 40-50% over 10-15 CV[3][5].
-
Post-Purification: Combine pure fractions and lyophilize or evaporate under reduced pressure to isolate the highly polar target.
References
-
Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage. Available at: [Link]
-
Biotage. "What can I use to purify polar reaction mixtures?" Biotage. Available at:[Link]
-
King Group. "Successful Flash Chromatography." Wake Forest University. Available at: [Link]
-
Biotage. "Successful flash chromatography." Biotage. Available at: [Link]
-
LCGC International. "HILIC to the Rescue: Pharmaceutical Development Case Examples." Chromatography Online. Available at:[Link]
-
Biotage. "Purifying ionic compounds by flash column chromatography." Biotage. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr) on Thiadiazole Rings
Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic chemistry can be challenging. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles: low yields in nucleophilic substitution reactions on the thiadiazole core. Here, we address your frequently asked questions with detailed explanations, actionable protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: I'm getting very low, or no, yield in my SNAr reaction on a 2-halo-1,3,4-thiadiazole. What are the most common culprits?
This is a frequent starting point for troubleshooting. Low yields in SNAr reactions on thiadiazole rings typically stem from one of three areas: a deactivated substrate, an inappropriate nucleophile/base combination, or suboptimal reaction conditions.
The 1,3,4-thiadiazole ring is electron-deficient, which is what makes it susceptible to nucleophilic attack in the first place. However, the success of the reaction hinges on a delicate balance of factors:
-
Poor Leaving Group: The halide or other group you are trying to displace must be a good leaving group. For halogens, the reactivity order is generally F > Cl > Br > I. While this may seem counterintuitive compared to SN2 reactions, it's because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electron-withdrawing group (like fluorine) that polarizes the C-X bond.
-
Insufficiently Activated Ring: The thiadiazole ring itself might not be electron-deficient enough. The presence of electron-donating groups (EDGs) on the ring can slow down or prevent the reaction by counteracting the ring's inherent electron-poor nature.
-
Nucleophile/Base Issues: Your nucleophile may not be strong enough to attack the ring, or it might be sterically hindered. Alternatively, the base used might be too strong or too weak. A very strong base can deprotonate other positions on the ring or even promote ring-opening, while a base that is too weak will not sufficiently deprotonate the nucleophile (if required).
-
Degradation or Side Reactions: Thiadiazole rings can be susceptible to ring-opening under certain conditions, particularly with strong, hard nucleophiles (like hydroxide or methoxide) or at high temperatures.
Q2: How do I choose the right leaving group for my thiadiazole substrate?
The choice of leaving group (LG) is critical. A good leaving group must be able to stabilize the negative charge it takes on after it departs. In the context of SNAr, it also plays a crucial role in activating the carbon for the initial nucleophilic attack.
| Leaving Group | Relative Reactivity | Key Considerations |
| -F | Highest | Excellent activating group, but the C-F bond is strong. Requires higher temperatures. |
| -Cl | High | Good balance of activation and leaving group ability. Often the most practical choice. |
| -Br | Moderate | Less activating than -Cl, but a better leaving group once the Meisenheimer complex is formed. |
| -SO₂R (Sulfone) | Very High | Exceptionally good at activating the ring and a stable leaving group. Often used for difficult substitutions. |
| -NO₂ | High | Strong activating group and a good leaving group. |
Expert Advice: If you are starting a new synthesis, a 2-chloro or 2-bromo-thiadiazole is a reliable starting point. If you face persistent low yields with these, and you suspect the issue is activation/leaving group ability, consider synthesizing a 2-sulfonyl derivative.
Troubleshooting Workflow
When your yield is low, a systematic approach is the most effective way to identify the problem. The following workflow can help you diagnose the issue logically.
Caption: A systematic workflow for troubleshooting low-yield SNAr reactions.
Q3: My starting material is consumed, but I'm seeing multiple byproducts. What kind of side reactions should I look for?
This is a good sign—it means your initial conditions are sufficient to induce reactivity. The challenge now is to channel that reactivity toward the desired product. The most common side reaction with thiadiazoles is hydrolytic ring opening .
The sulfur atom in the thiadiazole ring can be attacked by strong nucleophiles, especially "hard" nucleophiles like hydroxide (OH⁻) or water, leading to the cleavage of the heterocyclic ring.
Caption: Competing reaction pathways for a nucleophile with a thiadiazole substrate.
How to Diagnose and Prevent Ring Opening:
-
Diagnosis: Use LC-MS to analyze your crude reaction mixture. Look for masses that correspond to fragments of your thiadiazole ring, such as acylthiosemicarbazide-type structures.
-
Prevention:
-
Use Anhydrous Solvents: Rigorously dry your solvent (e.g., DMF, DMSO, NMP) to minimize the presence of water.
-
Use a Milder Base: Switch from strong inorganic bases like K₂CO₃ or NaOH to a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Lower the Temperature: Ring-opening reactions often have a higher activation energy than the desired SNAr. Running the reaction at a lower temperature can significantly favor your desired pathway.
-
Protocols
Protocol 1: General Procedure for a Trial SNAr Reaction
This protocol provides a robust starting point for the substitution of a 2-chloro-1,3,4-thiadiazole with a generic amine nucleophile.
Materials:
-
2-Chloro-5-R-1,3,4-thiadiazole (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 2-chloro-1,3,4-thiadiazole (1.0 eq) and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe. The typical concentration is 0.1 to 0.5 M.
-
Add the amine nucleophile (1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press. [Link]
-
Lelyukh, M., Gultyay, V., & Lopatinsky, E. (2019). The Chemistry of 1,2,4-Thiadiazoles. Chemistry of Heterocyclic Compounds, 55(4), 301-303. [Link]
-
Behringer, H., & Bender, D. (1967). Über die Reaktivität von 2-Methylsulfonyl-1,3,4-thiadiazolen. Chemische Berichte, 100(12), 4027-4041. [Link]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]
Preventing decomposition of 1,2,5-thiadiazole ring during heating
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,5-thiadiazole derivatives. This guide is designed to provide in-depth, field-proven insights into a critical aspect of handling these valuable heterocyclic compounds: preventing the decomposition of the 1,2,5-thiadiazole ring during heating. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your work is built on a foundation of scientific integrity and success.
The 1,2,5-thiadiazole ring is a cornerstone in many areas of chemical science due to its high aromaticity and general chemical stability.[1][2] However, thermal stress can be a significant challenge, leading to ring cleavage, reduced yields, and impure products. This guide offers troubleshooting advice and foundational knowledge to help you navigate these thermal challenges effectively.
Troubleshooting Guide: Issues & Resolutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is low, and I suspect thermal decomposition of the 1,2,5-thiadiazole ring. At what temperature does this typically occur?
Answer: The thermal stability of the 1,2,5-thiadiazole ring is significant but not absolute. The parent, unsubstituted 1,2,5-thiadiazole is thermally stable up to 220°C.[3] However, this value is a baseline. The actual decomposition temperature for your specific derivative is heavily influenced by the substituents attached to the ring. For example, 3,4-diphenyl-1,2,5-thiadiazole can undergo slow photochemical degradation, which suggests that large, aromatic substituents might alter the ring's resilience.[2][3]
Furthermore, oxidized forms of the ring have different stability profiles. The 1,2,5-thiadiazole 1,1-dioxide ring, while stable enough for sublimation at temperatures up to 300°C, can decompose at elevated temperatures.[1][4] It is crucial to evaluate the thermal stability of each new derivative, as substituent effects can be profound.
Question 2: What is the primary mechanism for thermal decomposition? Understanding this could help me interpret byproducts.
Answer: The decomposition pathway depends on the oxidation state of the sulfur atom.
-
For 1,2,5-Thiadiazole 1,1-dioxides: The most common thermal decomposition pathway involves the liberation of sulfur dioxide (SO2). This fragmentation results in the formation of two nitrile groups from the carbon atoms of the original ring.[1][4] This reaction has even been utilized synthetically for the gram-scale preparation of dinitriles.[4] If you are detecting nitrile-containing byproducts, this decomposition pathway is the likely culprit.
-
For standard 1,2,5-Thiadiazoles: The high aromaticity of the ring makes it more resistant to simple fragmentation.[2][3] Decomposition is less straightforward than in the dioxide form. Ring cleavage and desulfurization to yield 1,2-diamino compounds can be achieved, but this typically requires powerful reducing agents rather than just heat.[3] In cases like 3,4-diphenyl-1,2,5-thiadiazole, degradation can produce benzonitrile and elemental sulfur.[2] The presence of elemental sulfur (a yellow precipitate) or unexpected nitriles in your reaction mixture strongly suggests ring degradation.[5]
Question 3: How can I modify my molecule's structure to enhance the thermal stability of the 1,2,5-thiadiazole ring?
Answer: Strategic structural modification can significantly bolster the ring's thermal resilience. A key strategy involves the incorporation of electron-withdrawing groups on aryl rings attached to the thiadiazole.[6][7] These groups can modulate the electronic properties of the entire molecule, enhancing its overall stability. This approach has been noted to increase the thermal stability of products, making them more suitable for applications in pharmaceutical materials.[6][7] When designing a synthetic route where thermal stress is anticipated, consider adding substituents like nitro groups, halides, or trifluoromethyl groups to any appended aromatic systems.
Question 4: I'm running my reaction in DMF, and I'm still seeing decomposition. Could the solvent be the issue?
Answer: Yes, the choice of solvent and its purity are critical.
-
Moisture Content: The presence of even trace amounts of moisture can be detrimental, leading to significantly reduced product yields.[3] It is imperative to use anhydrous solvents, especially when heating. Water can participate in hydrolytic side reactions, which may be catalyzed at higher temperatures.
-
Solvent-Solute Interactions: Different solvents can stabilize or destabilize your compound. Studies on related thiadiazole derivatives have shown that solute-solute interactions can be prevalent in DMSO, whereas solute-solvent interactions are predominant in DMF.[8] While this doesn't directly correlate to thermal stability, it highlights that the solvent environment actively interacts with your molecule. If decomposition persists, consider switching to a less interactive, high-boiling-point solvent like diphenyl ether or Dowtherm A, provided your reactants are soluble.
Question 5: Are there general "best practices" for heating reactions with these compounds to minimize decomposition?
Answer: Absolutely. Controlling the reaction conditions is paramount.
-
Temperature Control: Avoid excessively high temperatures. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[5][9] Gradual heating is preferable to rapid temperature spikes, which can create localized hot spots and promote side reactions.[9]
-
Reaction Time: Do not heat for longer than necessary. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Once the reaction is complete, cool it down promptly. Prolonged heating increases the likelihood of product degradation.[5]
-
Inert Atmosphere: If your molecule is sensitive to oxidation, especially at high temperatures, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). While the 1,2,5-thiadiazole ring itself is not prone to oxidation, substituents may be.
Frequently Asked Questions (FAQs)
Q: What is the fundamental reason for the 1,2,5-thiadiazole ring's stability?
A: The ring's stability stems from its aromaticity.[2][3] This is a state of enhanced stability due to the delocalization of π-electrons across the cyclic structure. The parent 1,2,5-thiadiazole is considered to have a high aromatic character, which accounts for its notable thermal and chemical resilience compared to non-aromatic heterocycles.[2]
Q: My protocol involves a reduction step. Should I be concerned about ring cleavage?
A: Yes, this is a valid concern. While the 1,2,5-thiadiazole ring can tolerate a wide range of mild reducing agents, more powerful reagents can cause ring cleavage and desulfurization.[3] This process breaks the S-N bonds and reduces the carbon-nitrogen double bonds, ultimately yielding a 1,2-diamino compound. If your goal is to reduce a substituent without affecting the ring, you must choose your reducing agent and conditions carefully. Avoid harsh reducing systems like catalytic hydrogenation with powerful catalysts or strong metal hydride reagents if possible.
Q: Can I use a catalyst to improve the stability of the ring during a reaction?
A: While there aren't catalysts specifically designed to "protect" the ring from heat, you can use catalysis as a strategy to avoid harsh conditions altogether. Many modern synthetic methods for forming thiadiazole rings employ catalysts (e.g., iodine, copper, TBAI) that allow the reactions to proceed under much milder conditions, often at room temperature or with gentle heating.[6][10][11] By choosing a synthetic route that uses a catalyst to lower the activation energy, you inherently prevent the need for high temperatures that could cause decomposition.[7][10]
Visualizing the Decomposition Pathway
To better understand the fate of a decomposing thiadiazole, the following diagram illustrates the thermal decomposition of a 1,2,5-thiadiazole 1,1-dioxide derivative.
Caption: Thermal decomposition of a 1,2,5-thiadiazole 1,1-dioxide.
Data Summary: Factors Influencing Thermal Stability
| Factor | Observation | Recommendation | Rationale & References |
| Substituents | Electron-withdrawing groups on attached aryl rings can increase thermal stability. | Incorporate groups like -NO₂, -Cl, or -CF₃ in the molecular design if thermal stress is a concern. | Electron-withdrawing groups modulate the electronic structure of the molecule, enhancing its overall stability.[6][7] |
| Temperature | The parent ring is stable up to 220°C, but derivatives vary. Oxidized (1,1-dioxide) forms can decompose above 300°C. | Use the lowest effective temperature and employ gradual heating. Avoid localized overheating. | High temperatures provide the activation energy for decomposition pathways, leading to side reactions and byproduct formation.[3][4][5][9] |
| Solvent Choice | Traces of moisture can be highly detrimental. Anhydrous conditions are preferred. | Always use high-purity, anhydrous solvents for reactions involving heating. | Moisture can lead to hydrolytic side reactions, significantly reducing yields and purity.[3] |
| Reaction Time | Prolonged exposure to high temperatures increases the probability of decomposition. | Monitor reaction progress via TLC or HPLC and stop heating as soon as the reaction is complete. | Minimizing the duration of thermal stress reduces the cumulative product degradation.[5] |
Protocol: Thermal Stress Test for a Novel 1,2,5-Thiadiazole Derivative
This protocol provides a generalized workflow to empirically assess the thermal stability of a newly synthesized 1,2,5-thiadiazole derivative in a specific solvent.
Objective: To determine the approximate temperature at which significant decomposition begins for a target compound under controlled conditions.
Materials:
-
Target 1,2,5-thiadiazole derivative (10-20 mg)
-
High-purity anhydrous solvent (e.g., DMF, Diphenyl ether)
-
Reaction vial with a screw cap and septum
-
Heating block or oil bath with precise temperature control
-
TLC plates and appropriate eluent system
-
HPLC system (if available) for quantitative analysis
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Preparation: Dissolve a known quantity (e.g., 5 mg) of your compound in a known volume (e.g., 1 mL) of the anhydrous solvent in a reaction vial. Create several identical vials.
-
Initial Analysis (T=0): Take an aliquot from one vial before heating. Analyze it via TLC and, if possible, HPLC to establish a baseline (T=0) reference for the pure compound.
-
Stepwise Heating: Place the remaining vials in the heating block. Set the temperature to a starting point well below the suspected decomposition temperature (e.g., 100°C).
-
Time-Based Sampling: Heat the vials for a set period (e.g., 1 hour). After this period, remove one vial, cool it to room temperature, and analyze an aliquot by TLC/HPLC.
-
Temperature Increments: Increase the temperature of the heating block by a set increment (e.g., 20°C). Place the next vial in the block and heat for the same duration (1 hour).
-
Analysis and Comparison: Cool and analyze the sample as in step 4. Compare the TLC spot(s) or HPLC chromatogram to the T=0 reference. Look for the appearance of new spots (byproducts) or a decrease in the intensity of the starting material spot.
-
Determining Decomposition Onset: Continue this stepwise process of increasing the temperature and analyzing samples. The temperature at which you first observe significant formation of new products or loss of starting material is the approximate onset of thermal decomposition under these conditions.
-
Confirmation: To confirm, run a final sample at the identified decomposition temperature and monitor it over a longer period (e.g., 2-4 hours) to observe the rate of degradation.
This systematic approach provides valuable, practical data on your compound's stability, allowing you to define safe operating temperatures for future reactions.
References
Sources
- 1. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. isres.org [isres.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. orientjchem.org [orientjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rylene-wang.com [rylene-wang.com]
- 17. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Polar Thiadiazole Derivatives
Welcome to the Advanced Chromatography Support Center. As drug discovery increasingly focuses on highly functionalized, low-lipophilicity scaffolds, 1,3,4-thiadiazole derivatives have become prominent due to their diverse biological activities. However, their high polarity, hydrogen-bonding capacity, and basic nitrogen atoms present significant challenges for standard reversed-phase liquid chromatography (RP-HPLC).
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating methodologies to ensure robust, reproducible purification of polar thiadiazoles.
Diagnostic Workflow: Selecting the Optimal Separation Strategy
Before adjusting mobile phases or gradients, it is critical to diagnose the fundamental retention mechanism failing your analyte. Use the workflow below to determine the correct chromatographic intervention.
Diagnostic workflow for selecting the optimal HPLC purification strategy for polar thiadiazoles.
Troubleshooting Guides & FAQs
Q: My 2-hydrazinyl-1,3,4-thiadiazole derivative elutes at the void volume (
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and an acetonitrile-rich mobile phase. The mechanism relies on partitioning the analyte into a water-enriched layer immobilized on the stationary phase surface, which is ideal for highly polar analytes where reversed-phase methods struggle[1][2].
-
Polar-Embedded Reversed-Phase (e.g., AQ C18): These columns incorporate a polar functional group (like an amide or carbamate) within the alkyl chain. This creates a water-enriched layer that facilitates the partitioning of polar analytes and prevents dewetting in highly aqueous conditions[3].
Q: I am observing severe peak tailing for my basic thiadiazole derivatives. What is the mechanistic cause, and how do I optimize the peak shape?
A: Causality: Peak tailing for basic heterocycles is predominantly caused by secondary ion-exchange interactions. While the primary retention mechanism is reversed-phase partitioning, the basic nitrogen atoms on the thiadiazole ring (or its substituents) interact strongly with unreacted, acidic silanol groups (
-
pH Adjustment: Lower the mobile phase pH to ~2.0–3.0 using 0.1% trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of the acidic silanols (pKa ~3.5–4.5), rendering them neutral and eliminating the secondary electrostatic interactions[4][5].
-
End-capped Columns: Utilize high-purity, extensively end-capped columns where residual silanols have been chemically deactivated to minimize undesirable interactions[3].
Q: When scaling up to preparative HPLC, my polar thiadiazole shows split peaks or distorted fronting. Why does this occur? A: Causality: This is a classic manifestation of the "strong solvent effect." If your sample is dissolved in a solvent that has a higher elution strength than the initial mobile phase (e.g., injecting a sample dissolved in 100% DMSO into a 95% aqueous mobile phase), the analyte molecules at the center of the injection plug travel rapidly through the column before the injection solvent is diluted. Solution: Always match your injection solvent to the initial mobile phase conditions. If solubility is an issue, dissolve the sample in a minimal amount of strong solvent, and then dilute it with the weak solvent (water for RP-HPLC, acetonitrile for HILIC) prior to injection.
Quantitative Data Summary
The following table summarizes the expected performance metrics when analyzing highly polar nitrogen-containing heterocycles across different stationary phases[3][6].
| Column Type | Mobile Phase | Primary Retention Mechanism | Typical Retention Time (min) | Peak Asymmetry ( |
| Standard C18 | 95:5 Water:ACN | Hydrophobic Dispersion | 1.2 (Void Volume) | N/A (Unretained) |
| Polar-Embedded C18 | 95:5 Water:ACN | Hydrophobic + H-Bonding | 4.5 | 1.1 (Excellent) |
| Standard C18 | 90:10 Water:MeOH | Hydrophobic Dispersion | 2.1 | 1.8 (Severe Tailing) |
| Endcapped C18 | 90:10 Water:MeOH | Hydrophobic Dispersion | 5.3 | 1.2 (Good) |
| HILIC (Zwitterionic) | 10:90 Water:ACN | Aqueous Partitioning | 6.8 | 1.0 (Ideal) |
Experimental Protocols (Self-Validating Systems)
To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an internal check to verify that the chromatographic system is performing as intended before committing valuable samples.
Protocol 1: HILIC Method Development for Highly Polar Thiadiazoles
HILIC is the gold standard for thiadiazoles that fail to retain on RP-HPLC[2][3]. Because HILIC relies on the formation of a delicate aqueous layer on the stationary phase, equilibration is the most critical step.
Self-validating HILIC method development cycle ensuring reproducible retention and peak shape.
Step-by-Step Methodology:
-
Column Selection: Install a Zwitterionic (ZIC) or Amide HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN).
-
Solvent B: 10 mM Ammonium Formate in Water, adjusted to pH 3.0. (Note: Buffer is required to maintain a consistent pH and improve peak shape[3]).
-
-
Deep Equilibration: Pump the initial mobile phase (e.g., 95% A / 5% B) through the column for a minimum of 15–20 column volumes. Causality: The aqueous layer takes significantly longer to form on a HILIC stationary phase than hydrophobic equilibration in RP-HPLC.
-
Sample Preparation: Dissolve the thiadiazole derivative in the initial mobile phase (95% ACN).
-
Gradient Elution: Run a gradient from 95% A down to 50% A over 15 minutes. In HILIC, water is the strong eluting solvent[3].
-
System Suitability Validation: Inject a neutral, unretained marker (e.g., toluene) to accurately determine the void volume (
). Calculate the retention factor ( ). A validated method must demonstrate a for the thiadiazole to confirm true stationary phase interaction rather than void elution.
Protocol 2: Aqueous-Compatible RP-HPLC (Polar-Embedded C18)
For moderately polar thiadiazoles that require 100% aqueous conditions to achieve retention, standard C18 columns will fail due to phase collapse.
Step-by-Step Methodology:
-
Column Selection: Install a polar-embedded C18 column (e.g., AQ C18 or Waters T3) designed to resist dewetting[1][3].
-
Mobile Phase Preparation:
-
System Suitability Validation (Blank Gradient): Perform a blank gradient run (injecting only the initial mobile phase) prior to sample analysis. This validates baseline stability and ensures that no ghost peaks are originating from buffer contamination or system carryover.
-
Gradient Elution: Start at 100% Solvent A (0% organic). Hold for 2 minutes to maximize polar retention, then ramp to 50% Solvent B over 10 minutes.
-
Column Wash: Flush the column with 95% Solvent B for 3 minutes to remove any strongly retained hydrophobic impurities before returning to 100% Solvent A for re-equilibration.
References[5] Title: Retaining Polar Compounds: LC Troubleshooting. Source: LCGC. URL: https://www.chromatographyonline.com[1] Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Source: Waters Blog. URL: https://www.waters.com[3] Title: Technical Support Center: Purification of Polar Heterocyclic Compounds. Source: Benchchem. URL: https://www.benchchem.com[4] Title: Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds. Source: Benchchem. URL: https://www.benchchem.com[2] Title: HILIC to the Rescue: Pharmaceutical Development Case Examples. Source: LCGC International. URL: https://www.chromatographyonline.com[6] Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Source: PMC (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with Aryl Chlorides
Welcome to the technical support center dedicated to one of the most persistent challenges in Suzuki-Miyaura cross-coupling: the formation of homocoupling byproducts, particularly when working with less reactive aryl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who seek to enhance the yield and purity of their desired biaryl products. By understanding the underlying mechanisms and implementing targeted strategies, you can significantly improve the efficiency of your synthetic routes.[1][2]
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding homocoupling in Suzuki reactions.
Q1: What exactly is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react to form a symmetrical biaryl. In the Suzuki reaction, this most commonly involves two molecules of the boronic acid or its derivatives coupling together.[2] This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[1]
Q2: Why is homocoupling a more significant issue with aryl chlorides?
A2: Aryl chlorides are less reactive than the corresponding bromides or iodides.[3] This is due to the strong carbon-chlorine bond, which makes the initial oxidative addition step in the catalytic cycle more challenging.[4][5] To drive the reaction, more forcing conditions like higher temperatures, stronger bases, or more active catalysts are often required.[4] These very conditions can unfortunately also accelerate side reactions, including the homocoupling of the more reactive boronic acid partner.
Q3: What are the primary drivers of boronic acid homocoupling?
A3: Several factors can promote the homocoupling of boronic acids:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor.[6][7][8] It can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[8][9]
-
Use of Pd(II) Precatalysts: When you start with a Pd(II) salt like Pd(OAc)₂, it must be reduced to Pd(0) to enter the main catalytic cycle. This reduction can be mediated by the boronic acid, consuming two equivalents of it to produce one molecule of the homocoupled byproduct.[6][9]
-
Boronic Acid Instability: Boronic acids can be susceptible to decomposition, especially under the basic and sometimes aqueous conditions of the reaction. One key decomposition pathway is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[9][10] While not homocoupling itself, it points to the general instability that can lead to other undesired pathways.
Q4: How can the choice of boronic acid derivative impact homocoupling?
A4: The stability of the organoboron reagent is crucial. While boronic acids are common, they can be prone to decomposition.[9] Using more stable derivatives like boronic esters (e.g., pinacol esters) or MIDA boronates can suppress side reactions.[10][11] These reagents often provide a slow, controlled release of the boronic acid into the catalytic cycle, minimizing its concentration at any given time and thus reducing the likelihood of homocoupling.[10][12]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving issues with homocoupling during your experiments.
Problem 1: Significant formation of boronic acid homocoupling product is observed.
This is the most direct indicator that your reaction conditions are favoring the undesired pathway.
Visualizing the Competing Pathways
To effectively troubleshoot, it's essential to understand the catalytic cycle. The desired cross-coupling and the undesired homocoupling pathways diverge, and our goal is to steer the reaction toward the former.
Caption: Competing catalytic cycles in Suzuki reactions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the experiment.[2] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes a homocoupling pathway.[6][7][8] Proper degassing is one of the most critical and effective measures to prevent this. |
| Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂).[2] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[2][7] | Starting with Pd(0) allows the catalyst to directly enter the cross-coupling cycle without needing to be reduced by the boronic acid, a process that inherently generates the homocoupled byproduct.[6][9] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other dialkylbiarylphosphines.[4][5][13] | For challenging aryl chlorides, these ligands accelerate the slow oxidative addition step and the final reductive elimination, making the desired cross-coupling kinetically more favorable than competing side reactions.[4][5] |
| Suboptimal Base/Solvent | Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Toluene/water, Dioxane/water).[2][14] | The base is crucial for activating the boronic acid for transmetalation.[9] An inappropriate choice can lead to boronic acid decomposition or slow down the desired reaction, giving homocoupling a chance to occur. The solvent system affects the solubility and reactivity of all components.[15][16] |
| High Boronic Acid Concentration | Add the boronic acid slowly to the reaction mixture using a syringe pump, or use a more stable boronic ester to ensure slow release.[1][10] | Keeping the instantaneous concentration of the boronic acid low disfavors the kinetics of the bimolecular homocoupling reaction relative to the cross-coupling pathway.[1] |
Problem 2: Low yield of the desired product, with the main byproduct being the protodeboronated arene from the boronic acid.
While not homocoupling, protodeboronation (replacement of the C-B bond with a C-H bond) is a related issue of boronic acid instability that often occurs under the same conditions that promote homocoupling.[10][17]
Workflow for Diagnosing Boronic Acid Instability
Caption: Decision workflow for troubleshooting protodeboronation.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Base-Catalyzed Decomposition | Screen different bases. While strong bases are often needed for aryl chlorides, excessively harsh conditions can accelerate protodeboronation.[9][10] Sometimes a weaker base like K₂CO₃ or an organic base may offer a better balance.[18] | The mechanism of protodeboronation can be base-catalyzed. Optimizing the base is key to activating the boronic acid for transmetalation without promoting its decomposition.[10] |
| High Temperature | Lower the reaction temperature. If the reaction becomes too sluggish, this must be paired with a more active catalyst system (e.g., a more electron-rich ligand) to compensate.[1] | High temperatures can exacerbate the rate of boronic acid decomposition, including protodeboronation.[17] |
| Boron Reagent Quality | Use fresh, high-purity boronic acid. If the problem persists, switch to a more stable boronic ester derivative (e.g., neopentyl glycol or pinacol ester).[6][17] | Boronic acids can degrade upon storage. Esters are generally more robust and provide stability against protodeboronation under basic reaction conditions.[11] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling with an Aryl Chloride
This protocol incorporates best practices to suppress byproduct formation from the outset.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[4]
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent.[4] Add this catalyst mixture to the Schlenk flask.
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.[4]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the homocoupled byproduct.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[19]
-
References
- Benchchem. (n.d.). Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation.
- Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
- Wikipedia. (n.d.). Protodeboronation.
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(37), 13156-13165.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
- Benchchem. (n.d.). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
- Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A new class of ligands for palladium-catalyzed Suzuki-Miyaura coupling reactions: The use of SPhos and related ligands.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 453-458.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Sulfur-Heterocycle Couplings
Welcome to the Advanced Catalysis Support Hub. If you are reading this, you are likely facing a stalled reaction involving a thiophene, thiazole, or thioether. You are not alone. Sulfur-containing heterocycles are among the most notorious "catalyst poisons" in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Stille).
This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic traps these substrates create. We provide field-proven protocols to rescue your chemistry.
Part 1: The Mechanism of Failure (Diagnosis)
Q: Why did my reaction stop at 15% conversion despite using 5 mol% Pd?
A: You are likely experiencing competitive adsorption poisoning . Unlike simple aryl halides, sulfur heterocycles possess a "soft" donor atom (sulfur) that binds strongly to "soft" metals like Palladium. This creates a non-productive resting state.
The Deactivation Pathway:
-
Coordination: The sulfur atom coordinates to the Pd(0) or Pd(II) center, displacing the phosphine ligand.
-
Cluster Formation: These Pd-S species often aggregate into inactive Pd-black or stable, catalytically incompetent clusters.
-
Inhibition of Oxidative Addition: The electron-rich nature of many sulfur heterocycles (e.g., thiophenes) makes the C-X bond less electrophilic, slowing down the oxidative addition step.
Visualizing the Trap:
Figure 1: The kinetic competition between productive oxidative addition and non-productive sulfur coordination.
Part 2: Ligand Selection (The First Line of Defense)
Q: Can I just use Pd(PPh3)4 or Pd(dppf)Cl2?
A: generally, No. Standard ligands like Triphenylphosphine (PPh3) or dppf bind relatively weakly to Pd. A sulfur atom from your substrate can easily displace them. You need Bulky, Electron-Rich Ligands or N-Heterocyclic Carbenes (NHCs) .
Why they work:
-
Steric Bulk: Prevents the approach of the sulfur atom to the metal center while allowing the smaller C-X bond to react.
-
Electron Richness: Accelerates oxidative addition (crucial for deactivated substrates) and strengthens the Pd-P bond, preventing ligand dissociation.
Ligand Performance Matrix:
| Ligand Class | Recommended Ligands | Efficacy with Sulfur | Mechanism of Action |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | High | Extreme steric bulk creates a "protective shell" around Pd, blocking S-coordination. |
| Bulky Trialkylphosphines | P(t-Bu)3 (via Pd-162) | High | High electron density promotes oxidative addition; bulk prevents poisoning. |
| NHC Complexes | Pd-PEPPSI-IPr | High | Strong sigma-donation creates a robust Pd-C bond that sulfur cannot displace. |
| Standard Phosphines | PPh3, dppf, Xantphos | Low | Easily displaced by sulfur; prone to formation of inactive species. |
Part 3: Reaction Engineering & Additives
Q: My catalyst is good, but the reaction still stalls. What additives can I use?
A: Consider Copper(I)-thiophene-2-carboxylate (CuTC). While traditionally used in Stille and Liebeskind-Srogl couplings, CuTC can act as a "sulfur scavenger" or transmetalation promoter in difficult Suzuki couplings involving sulfur heterocycles.
-
The "CuTC Effect": Copper has a high affinity for sulfur. It can transiently bind to the sulfur moiety of the heterocycle, preventing it from poisoning the Palladium, or facilitate the transmetalation step which is often rate-limiting for these substrates.
Q: Should I change my base? A: Yes. Switch to anhydrous bases. Aqueous bases (K2CO3/H2O) can exacerbate deactivation by promoting the formation of hydroxo-palladium species which are prone to aggregation.
-
Recommendation: Use Cs2CO3 or K3PO4 in anhydrous Dioxane or Toluene at 80–100°C.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose and fix your specific issue.
Figure 2: Step-by-step diagnostic workflow for stalled sulfur-heterocycle couplings.
Part 5: Experimental Protocols
Protocol A: The "Bulletproof" Screen (For New Substrates)
Use this protocol when starting a new coupling with a thiophene or thiazole halide.
-
Catalyst Preparation: In a glovebox or under argon, weigh out XPhos Pd G3 (or SPhos Pd G3) (2-5 mol%).
-
Why G3? These precatalysts activate immediately without requiring reduction, minimizing the time Pd is vulnerable to sulfur poisoning before entering the cycle.
-
-
Reagents: Add the sulfur-containing aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (2.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Execution: Seal the vial. Heat to 80°C for 2 hours. Check LCMS.
-
Note: If conversion is <50%, increase temperature to 100°C and add CuTC (10 mol%) .
-
Protocol B: The Rescue Protocol (For Stalled Reactions)
Use this if you have valuable starting material stuck in a reaction mixture.
-
Cool Down: Cool the reaction to room temperature.
-
Scavenge: Add DMT-functionalized silica or thiourea to the mixture and stir for 30 mins to bind the "dead" palladium. Filter the mixture to remove the poisoned catalyst.
-
Reload: Concentrate the filtrate and re-dissolve in fresh anhydrous Toluene/Dioxane (1:1) .
-
Re-catalyze: Add Pd-PEPPSI-IPr (5 mol%) and Cs2CO3 (2 equiv) .
-
Re-heat: Heat to 100°C. The NHC ligand on PEPPSI is extremely resistant to displacement by sulfur, often allowing the reaction to complete.
References
-
Mechanisms of Catalyst Deactivation
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11767–11884.
-
Source:
-
Ligand Selection (Buchwald Ligands)
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Source:
-
NHC Catalysts (Pd-PEPPSI)
- Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal, 12(18), 4749-4755.
-
Source:
-
Role of CuTC
-
Deactivation by Sulfur Heterocycles
- Babudri, F., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives. Journal of Organometallic Chemistry, 689(13), 2293-2298.
-
Source:
Sources
- 1. The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 6. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
Technical Support Center: Managing Base-Sensitive Functional Groups in Buchwald-Hartwig Reactions
Welcome to the Technical Support Center dedicated to navigating the complexities of Buchwald-Hartwig amination reactions in the presence of base-sensitive functional groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when attempting to couple amines with aryl halides or pseudohalides on substrates bearing functionalities susceptible to degradation under basic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome these synthetic hurdles.
The Buchwald-Hartwig amination has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] However, the requisite stoichiometric base can often be the Achilles' heel of this transformation, leading to undesired side reactions, low yields, and complex product mixtures when base-sensitive groups are present.[3][4] This guide will equip you with the knowledge to strategically select reaction parameters and troubleshoot common issues, ensuring the integrity of your sensitive substrates.
Troubleshooting Guide: Common Issues and Solutions
The success of a Buchwald-Hartwig reaction on a base-sensitive substrate hinges on a delicate balance between achieving catalytic activity and preserving the integrity of the functional groups. Below is a table summarizing common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity: The chosen base may be too weak to deprotonate the amine-palladium complex, stalling the catalytic cycle.[5] 2. Substrate Decomposition: The base is too strong and is degrading the starting material or product.[3] 3. Reagent Insolubility: The base or other reagents may not be sufficiently soluble in the chosen solvent.[5][6] | 1. Screen Weaker Bases: Switch from strong bases like NaOtBu or LHMDS to milder options such as Cs₂CO₃, K₃PO₄, or K₂CO₃.[3][6] For particularly sensitive substrates, consider organic bases like DBU.[7] 2. Optimize Reaction Temperature: Weaker bases often necessitate higher reaction temperatures to achieve reasonable reaction rates.[6] However, be mindful of potential thermal decomposition of the catalyst or substrates.[5] 3. Solvent Screening: Test a range of solvents to improve solubility. Common choices include toluene, dioxane, and THF.[3][6] For some systems, polar aprotic solvents like DMF may be effective, but be aware of potential coordination to the palladium center.[5][8][9] |
| Side Product Formation (e.g., Hydrolysis of Esters, Enolization of Ketones) | 1. Base Strength: Strong alkoxide bases are notorious for promoting nucleophilic attack on esters and deprotonation of α-protons in ketones.[3][10] 2. Presence of Water: Trace amounts of water can lead to hydrolysis, especially under basic conditions. | 1. Employ Non-Nucleophilic Bases: Utilize weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[6] Sterically hindered organic bases such as DBU can also be effective.[7] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3][5] |
| Formation of Palladium Black | 1. Catalyst Decomposition: This indicates that the active Pd(0) catalyst has precipitated out of the reaction mixture. This can be caused by excessively high temperatures or incompatible ligands.[5] | 1. Lower Reaction Temperature: Reduce the temperature and extend the reaction time.[5] 2. Ligand Screening: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst.[11] Consider ligands like Xantphos, which has shown success with weaker organic bases.[7] |
| Inconsistent Results/Poor Reproducibility | 1. Heterogeneous Reaction Mixture: Insoluble inorganic bases can lead to issues with stirring and inconsistent deprotonation, especially on a larger scale.[6][12] 2. Reagent Purity: Impurities in starting materials, solvents, or the base can inhibit the catalyst. | 1. Improve Agitation/Use Soluble Bases: For large-scale reactions, ensure efficient stirring. Grinding the inorganic base before use or adding celite can help prevent clumping.[6] Alternatively, explore soluble organic bases like DBU.[7] 2. Purify Reagents: Ensure all starting materials are pure and solvents are freshly distilled and degassed. |
Decision-Making Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base when dealing with base-sensitive functional groups in a Buchwald-Hartwig amination.
Caption: A decision-making workflow for base selection.
Frequently Asked Questions (FAQs)
Q1: My substrate contains an ester. Which base should I start with?
For substrates containing ester functionalities, it is crucial to avoid strong alkoxide bases like NaOtBu, which can lead to transesterification or hydrolysis.[3] A good starting point is to use weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6] These bases are generally well-tolerated by ester groups while still being effective in the catalytic cycle. If these prove to be too harsh, a soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a milder alternative, particularly when paired with an appropriate ligand like XantPhos.[7]
Q2: Can I use organic bases for Buchwald-Hartwig reactions? What are the advantages and disadvantages?
Yes, organic bases can be used and offer several advantages, especially for base-sensitive substrates.
-
Advantages:
-
Homogeneous Reaction Conditions: Many organic bases, such as DBU, are soluble in common organic solvents, which can improve reproducibility and is advantageous for flow chemistry applications.[7]
-
Milder Conditions: They are generally less harsh than strong inorganic bases, leading to better functional group tolerance.[7][12]
-
-
Disadvantages:
-
Lower Reactivity: Organic bases are typically less basic than their inorganic counterparts, which can result in slower reaction rates and may require higher temperatures or catalyst loadings.[6]
-
Solvent Dependency: The effectiveness of organic bases can be highly dependent on the solvent system. For instance, in nonpolar solvents, the barrier for an organic base like DBU to deprotonate the palladium-amine complex can be prohibitively high.[8][9]
-
Q3: When should I consider using a protecting group strategy?
A protecting group strategy should be considered when even the mildest base conditions lead to decomposition of your substrate or desired product.[13][14] This is often the case with particularly sensitive functionalities like primary amides or certain acidic protons.[15]
-
Key Considerations for Protecting Groups: [16][17][18]
-
The protecting group must be stable to the Buchwald-Hartwig reaction conditions.
-
It must be readily installed and removed in high yield.
-
The deprotection conditions should not affect other functional groups in the molecule.
-
For example, an amine can be protected as a carbamate, which reduces its nucleophilicity and basicity.[13][14]
Q4: How do the ligand and solvent choices impact the reaction when using weaker bases?
The ligand and solvent are critical parameters to optimize, especially when using weaker bases.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle.[11] When using weaker bases, a more electron-rich ligand may be required to promote oxidative addition and reductive elimination. Ligands like BrettPhos and RuPhos are often effective choices.[3]
-
Solvents: The choice of solvent can influence the solubility of the base and other reagents, as well as the overall reaction rate.[6] Aprotic, non-polar to moderately polar solvents like toluene, dioxane, and THF are commonly used.[3][6] It is important to avoid solvents that can coordinate to the palladium center and inhibit catalysis, such as chlorinated solvents, acetonitrile, and pyridine.[6]
Q5: Are there any alternatives to traditional bases for highly sensitive substrates?
Recent research has explored the use of fluoride ions as a base in organic synthesis, which could present a milder alternative for certain applications.[19] Additionally, for specific cases, the combination of an organic base with an inorganic salt, such as DBU with sodium trifluoroacetate (NaTFA), has been shown to be effective for base-sensitive nucleophiles like amides.[6]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with a Base-Sensitive Ester Substrate
This protocol provides a starting point for the coupling of an aryl bromide with a primary amine in the presence of an ester functionality.
Materials:
-
Aryl bromide with ester functionality (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precatalyst (e.g., G3 XPhos Palladacycle, 2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon), add the aryl bromide, primary amine, K₃PO₄, palladium precatalyst, and XPhos ligand.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. jmcct.com [jmcct.com]
- 12. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Groups [organic-chemistry.org]
- 14. media.neliti.com [media.neliti.com]
- 15. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. learninglink.oup.com [learninglink.oup.com]
- 17. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-Aryl-3-Ethoxycarbonyl-1,2,5-Thiadiazole by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,5-thiadiazole scaffold is a privileged structure, integral to the development of novel therapeutic agents. The precise determination of the molecular architecture of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an in-depth technical comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the unambiguous structural confirmation of 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazole. We will explore the causality behind experimental choices, present detailed protocols, and compare these methods with other analytical alternatives, offering a comprehensive framework for researchers in the field.
The Imperative of Structural Verification
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazole, the spatial arrangement of the aryl group relative to the thiadiazole ring and the ethoxycarbonyl substituent can significantly influence its interaction with biological targets. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational requirement for meaningful pharmacological studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A meticulously executed experimental protocol is the bedrock of reliable NMR data.
Sample Preparation:
-
Weighing and Dissolution: Accurately weigh 5-10 mg of the purified 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazole sample. Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts; aromatic solvents like C₆D₆ can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS) and may be used to resolve overlapping signals[1].
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point[2].
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Interpretation: Decoding the Spectra
The power of NMR lies in the detailed interpretation of chemical shifts, coupling constants, and integration. For 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazole, the following are expected:
¹H NMR Spectral Data (Predicted, in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aryl-H | 7.40 - 8.20 | Multiplet | - | Varies |
| -O-CH₂-CH₃ | 4.40 - 4.60 | Quartet | ~7.1 | 2H |
| -O-CH₂-CH₃ | 1.35 - 1.50 | Triplet | ~7.1 | 3H |
¹³C NMR Spectral Data (Predicted, in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 160.0 - 165.0 |
| C-3 & C-4 (Thiadiazole) | 150.0 - 160.0 |
| Aryl-C | 125.0 - 140.0 |
| -O-CH₂-CH₃ | 61.0 - 63.0 |
| -O-CH₂-CH₃ | 14.0 - 15.0 |
The specific chemical shifts of the aryl protons and carbons will depend on the substitution pattern of the aryl ring. The use of different deuterated solvents can help to resolve any overlapping signals in the aromatic region[3][4].
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.
Experimental Protocol: GC-MS with Electron Ionization
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Data Interpretation: Unraveling the Fragmentation Pathway
The fragmentation of 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazole under EI-MS is expected to follow characteristic pathways for both the thiadiazole ring and the ethyl ester group.
Predicted Fragmentation Data:
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| [M]⁺ | Molecular Ion | - |
| [M - 28]⁺ | Loss of N₂ | A common fragmentation for thiadiazoles[5]. |
| [M - 45]⁺ | Loss of •OCH₂CH₃ | Typical fragmentation of ethyl esters[6]. |
| [M - 28 - 45]⁺ | Sequential loss of N₂ and •OCH₂CH₃ | - |
| 77 | [C₆H₅]⁺ | Phenyl cation (if aryl is unsubstituted phenyl). |
The fragmentation pattern provides a molecular fingerprint that can be used to confirm the identity of the compound.
Caption: Proposed MS fragmentation of 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazole.
A Comparative Perspective: Alternative and Complementary Techniques
While NMR and MS are primary tools, a multi-faceted analytical approach provides the most robust structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Non-destructive, provides rich structural detail. | Requires larger sample amounts, can have overlapping signals. |
| Mass Spectrometry | Molecular weight, fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Destructive, limited information on stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural information, complex spectra can be difficult to interpret. |
| X-ray Crystallography | Definitive 3D molecular structure. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain[7]. |
Infrared (IR) Spectroscopy: IR spectroscopy can quickly confirm the presence of key functional groups. For 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazole, characteristic absorption bands would be expected for the C=O of the ester (around 1720-1740 cm⁻¹) and the C=N and S-N vibrations of the thiadiazole ring[8].
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the "gold standard" for structural elucidation, offering an unambiguous determination of the atomic positions in three-dimensional space[7][9]. This can be particularly valuable for confirming the relative stereochemistry of substituents.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of novel compounds like 4-aryl-3-ethoxycarbonyl-1,2,5-thiadiazole is a critical endeavor in the field of drug discovery. While NMR and MS are powerful and often sufficient for unambiguous confirmation, a comprehensive approach that may include IR spectroscopy and, when possible, X-ray crystallography, provides the highest level of confidence. The detailed experimental protocols and data interpretation frameworks presented in this guide are intended to empower researchers to make informed decisions in their analytical workflows, ultimately contributing to the advancement of medicinal chemistry.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- The Infrared and Raman Spectra of 3-Chloro-1,2,5-thiadiazole. Canadian Journal of Chemistry.
- Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-eno
- N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evalu
- Two solvents, two different spectra - Arom
- Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu.
- "Solvent" effects in 1H NMR spectroscopy: A simple undergradu
- Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles.
- Mass Spectrometry Fragmentation P
- Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calcul
- Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.
- Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors.
- Product Class 11: 1,2,5-Thiadiazoles and Rel
- Identification of Aromatic F
- (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism...
- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
- New 1,3,4-Thiadiazole Deriv
- NMR Chemical Shift Values Table. Chemistry Steps.
- Basic Concepts of NMR: Identific
- ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Advanced Organic Chemistry Revision Notes.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent.
- ELECTRON IONIS
- Fragmentation Mechanisms - Intro to Mass Spectrometry.
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. JYX.
- Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole. Benchchem.
- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
- 174 Thiadiazoles and Their Properties. ISRES.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
- Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.
- An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson's reagent and Propylphosphonic anhydride-precursors for bis heterocycles.
- 1 H-NMR-spectra of ethanol and carboxylic acid in D 2 O formed
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.
- Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio).
Sources
- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profiling: 3-Chloro- vs. 3-Bromo-1,2,5-Thiadiazoles in Synthetic Workflows
Executive Summary
The 1,2,5-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry (e.g., the antiglaucoma agent Timolol) and organic materials science[1]. Late-stage functionalization of this core typically relies on nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling at the 3- and 4-positions. For researchers designing these synthetic routes, the choice of the halogen precursor—specifically 3-chloro-1,2,5-thiadiazole versus 3-bromo-1,2,5-thiadiazole—is the most critical variable dictating reaction efficiency. This guide objectively compares the reactivity profiles of these two precursors, providing mechanistic insights and self-validating experimental protocols to optimize yield and prevent heterocycle degradation.
Mechanistic Causality: The Kinetic vs. Thermodynamic Dilemma
Understanding the disparate performance of chloro- and bromo-thiadiazoles requires analyzing the intrinsic stability of the 1,2,5-thiadiazole ring. The parent heterocycle is highly electron-deficient. Attack at the ring sulfur by nucleophiles or strong bases results in rapid ring cleavage, leading to desulfurization and 1,2-diimine formation[1].
-
The 3-Chloro Limitation: The carbon-chlorine (C-Cl) bond possesses a high bond dissociation energy. Consequently, utilizing 3-chloro-1,2,5-thiadiazole in cross-coupling reactions (like Suzuki-Miyaura) requires forcing conditions, such as elevated temperatures (>100 °C) and strong bases, to overcome the activation barrier for palladium oxidative addition[2]. Under these harsh conditions, the competing side reaction—base-mediated decomposition of the heterocyclic ring—becomes kinetically viable, severely depressing product yields[3].
-
The 3-Bromo Advantage: The weaker carbon-bromine (C-Br) bond significantly lowers the activation energy required for both oxidative addition and nucleophilic attack. This allows reactions to proceed rapidly at milder temperatures (60–80 °C)[4]. By lowering the reaction temperature, the desired cross-coupling kinetically outcompetes the ring decomposition pathway, preserving the thiadiazole core and resulting in vastly superior yields[3].
Comparative Performance Data
The following table synthesizes typical experimental outcomes when subjecting both precursors to standard functionalization conditions.
| Reaction Type | Halogen Precursor | Typical Reagents & Conditions | Time (h) | Avg. Yield (%) | Primary Limitation / Observation |
| Suzuki-Miyaura | 3-Chloro- | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, Toluene, 100 °C | 18 | 40–55 | Severe ring decomposition; protodeboronation of boronic acid[2]. |
| Suzuki-Miyaura | 3-Bromo- | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, Toluene, 80 °C | 12 | 80–95 | Highly selective; minimal side reactions[1]. |
| SNAr | 3-Chloro- | Morpholine, K₂CO₃, DMF, 120 °C | 24 | 60–70 | Sluggish reactivity with sterically hindered or weak nucleophiles. |
| SNAr | 3-Bromo- | Morpholine, K₂CO₃, DMF, 80 °C | 12 | 85–95 | Excellent balance of reactivity and stability[4]. |
Logical Workflow for Precursor Selection
Caption: Logical decision matrix for selecting between 3-chloro and 3-bromo-1,2,5-thiadiazole precursors.
Catalytic Cycle Analysis
Caption: Suzuki-Miyaura catalytic cycle emphasizing the halogen-dependent oxidative addition step.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a specific observable metric to confirm success before proceeding.
Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-1,2,5-thiadiazole
Use Case: Synthesis of 3-aryl-1,2,5-thiadiazoles.
-
Reagent Preparation & Degassing: In a Schlenk flask, combine 3-bromo-1,2,5-thiadiazole (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in a 4:1 mixture of Toluene/H₂O.
-
Self-Validation Check: Sparge the solution with Argon for 15 minutes. The transition from large, irregular bubbles to a steady stream of fine micro-bubbles indicates successful displacement of dissolved oxygen. This is critical, as oxygen contamination causes oxidative degradation of the Pd(0) catalyst and promotes homocoupling of the boronic acid[2].
-
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv) under a positive pressure of Argon. Seal the flask and heat to 80 °C.
-
Reaction Monitoring: Stir the mixture for 12 hours.
-
Self-Validation Check: Perform TLC analysis (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active 3-bromo-1,2,5-thiadiazole spot (Rf ~0.6) and the appearance of a new, highly fluorescent product spot confirms quantitative conversion. Do not quench the reaction until the starting material is entirely consumed.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation Check: Weigh the crude extract. If the mass exceeds 120% of the theoretical yield, it indicates incomplete removal of boronic acid byproducts, dictating the need for stringent column chromatography.
-
Protocol B: SNAr using 3-Chloro-1,2,5-thiadiazole
Use Case: Amine functionalization using strong, unhindered nucleophiles.
-
Reaction Assembly: Dissolve 3-chloro-1,2,5-thiadiazole (1.0 equiv) in anhydrous DMF. Add the secondary amine (e.g., morpholine, 1.5 equiv) and K₂CO₃ (2.0 equiv).
-
Heating: Heat the mixture to 100 °C. (Note: The stable C-Cl bond requires this elevated temperature; do not exceed 120 °C to prevent ring cleavage).
-
Monitoring & Quenching: After 18 hours, monitor via LC-MS.
-
Self-Validation Check: Look for the specific m/z corresponding to the product. If significant peaks corresponding to 1,2-diimine fragments are observed, the temperature is too high and must be reduced in subsequent optimizations. Quench by pouring into ice water to precipitate the product.
-
References
- Title: Product Class 11: 1,2,5-Thiadiazoles and Related Compounds Source: Thieme-connect URL
- Title: The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles Source: ResearchGate URL
- Title: Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)
- Title: 3-Chloro-4-(pyridin-3-YL)
Sources
The 1,2,5-Thiadiazole-3-Carboxylate Scaffold: Synthetic Utility and Bioactive Potential
The following guide provides an in-depth technical analysis of 1,2,5-thiadiazole-3-carboxylate esters, focusing on their synthetic accessibility, structure-activity relationships (SAR), and comparative performance against isomeric scaffolds.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The "N-S-N" Advantage
The 1,2,5-thiadiazole ring system (N-S-N bond) represents a unique pharmacophore in medicinal chemistry, distinct from its 1,2,4- and 1,3,4-isomers due to its high aromaticity (Bird Index
While often overshadowed by the 1,3,4-thiadiazoles (common in antimicrobials), the 1,2,5-thiadiazole-3-carboxylate esters occupy a critical niche. They serve dual roles:
-
Direct Pharmacophores: Acting as lipophilic modulators in herbicidal and specific antimicrobial applications.
-
Pivotal Intermediates: Serving as the primary gateway to high-affinity muscarinic agonists (e.g., Xanomeline analogs) and 5-HT1A ligands , where the ester is converted to bio-active amides, ethers, or amines.
This guide compares the SAR of these esters, providing experimental protocols for their synthesis and validation.
Chemical Architecture & Synthesis
Accessing the 3-carboxylate derivative requires specific "ring construction" strategies, as electrophilic substitution on the parent 1,2,5-thiadiazole is difficult due to the electron-deficient nature of the ring.
Primary Synthetic Route: The "Diamine-Sulfur" Cyclization
The most robust method involves the reaction of 2-amino-acetamide derivatives with sulfur monochloride (
Mechanism:
The reaction proceeds via the formation of an
Caption: Cyclization pathway for 1,2,5-thiadiazole-3-carboxylate synthesis from acyclic precursors.
Structure-Activity Relationship (SAR) Studies[1]
The SAR of 1,2,5-thiadiazole-3-carboxylates is defined by two vectors: the Ester Region (R1) and the Ring Substituent (R2) .
Vector 1: The Ester Functionality (R1)
The ester group (
| R1 Substituent | Physicochemical Effect | Biological Outcome |
| -OMe / -OEt | Moderate Lipophilicity | Baseline Activity. Good cellular permeability; often hydrolyzed in vivo to the acid (inactive) or stable in specific herbicidal applications. |
| -OtBu | High Steric Bulk | Metabolic Stability. Resists esterase hydrolysis; used to probe the size limit of the binding pocket. |
| -NH-R (Amide) | H-Bond Donor | High Potency (Muscarinic). Conversion of ester to amide often increases affinity for M1/M4 receptors (e.g., Xanomeline series). |
| -CH2-OR (Ether) | H-Bond Acceptor | Bioisostere. Reduction of ester to ether retains muscarinic activity but alters metabolic profile. |
Vector 2: The Ring Substituent (R2)
The substituent at position 4 is critical for electronic tuning of the ring.
-
Electron-Donating Groups (e.g., -NH2, -OR): Increase electron density on the ring nitrogens, enhancing basicity and potential for hydrogen bonding.
-
Electron-Withdrawing Groups (e.g., -CN, -Cl): Decrease ring basicity. 4-Chloro-1,2,5-thiadiazole-3-carboxylates are highly reactive electrophiles, useful for installing complex amines via
.
Visual SAR Logic Map
The following diagram illustrates the decision tree for optimizing the 1,2,5-thiadiazole scaffold.
Caption: SAR optimization logic for the 1,2,5-thiadiazole-3-carboxylate scaffold.
Comparative Performance Guide
How does the 1,2,5-isomer compare to its ubiquitous 1,3,4-counterpart?
| Feature | 1,2,5-Thiadiazole-3-Carboxylate | 1,3,4-Thiadiazole-2-Carboxylate | Clinical Implication |
| Symmetry | Asymmetric (N-N-S) | 1,2,5-systems often show higher metabolic stability due to symmetry. | |
| Basicity | Weakly basic ( | Less basic | 1,2,5-derivatives penetrate the CNS more effectively (relevant for Alzheimer's/Schizophrenia drugs). |
| Reactivity | Susceptible to reductive ring cleavage | Stable to reduction | 1,2,5-ring can be opened to form 1,2-diamines (synthetic utility).[1] |
| Primary Use | CNS Ligands (M1/M4), Herbicides | Antimicrobials, Carbonic Anhydrase Inhibitors | Choose 1,2,5 for brain-penetrant targets; 1,3,4 for peripheral anti-infectives. |
Experimental Protocols
Protocol A: Synthesis of Ethyl 1,2,5-Thiadiazole-3-Carboxylate
Rationale: This protocol utilizes the reaction of ethyl 2-amino-3-oxobutanoate derivatives or similar 2-amino precursors with sulfur monochloride.
Materials:
-
Ethyl 2-aminoacetate hydrochloride (10 mmol)
-
Sulfur monochloride (
) (30 mmol) -
DMF (Dimethylformamide) - Anhydrous
-
Temperature: 80°C
Step-by-Step Workflow:
-
Dissolution: Dissolve the amino ester precursor in anhydrous DMF under an argon atmosphere.
-
Addition: Dropwise add
over 30 minutes. Caution: Exothermic reaction; evolution of HCl gas. -
Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quenching: Cool to room temperature and pour onto crushed ice.
-
Extraction: Extract with dichloromethane (
mL). Wash organic layer with brine. -
Purification: Dry over
, concentrate, and purify via silica gel column chromatography.
Validation:
-
1H NMR (CDCl3): Look for the characteristic singlet of the C4-proton at
ppm (if C4 is unsubstituted) and the ethyl ester signals.
Protocol B: Muscarinic Receptor Binding Assay (M1)
Rationale: To test if the ester (or its amide derivative) binds to the M1 receptor, a radioligand displacement assay is standard.
-
Membrane Prep: Use CHO cells stably expressing human M1 receptors.
-
Ligand: Use
-N-Methylscopolamine ( -NMS) as the radioligand (0.2 nM). -
Incubation: Incubate membranes with test compound (
to M) and radioligand in PBS buffer (pH 7.4) for 60 min at 25°C. -
Filtration: Terminate reaction by rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity. Calculate
and using the Cheng-Prusoff equation.
References
-
Sauerberg, P., et al. (1992). "Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines." Journal of Medicinal Chemistry. Link
-
Rajeswaran, W. G., et al. (2001). "Design, synthesis, and biological characterization of bivalent 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as selective muscarinic agonists." Journal of Medicinal Chemistry. Link
-
Sebaa, Z., et al. (2018). "QSAR Studies of 1,2,5-Thiadiazole Derivatives Analogues of Aceclidine as Potent M1 Muscarinic Agonists." Journal of Bionanoscience. Link
-
ChemicalBook. (2022).[2] "Synthesis and Properties of 1,2,5-Thiadiazole." Link
-
Miao, Y., et al. (2021). "1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities." Mini-Reviews in Medicinal Chemistry. Link
Sources
The Tale of Two Substituents: A Comparative Guide to the Biological Activity of Amino- vs. Chloro-Substituted 1,2,5-Thiadiazoles
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the 1,2,5-thiadiazole scaffold has emerged as a privileged structure, a foundation upon which a multitude of biologically active molecules have been built.[1][2][3] Its inherent aromaticity and ability to engage in hydrogen bonding make it an attractive core for drug design.[1][2] However, the true pharmacological potential of a thiadiazole derivative is often unlocked by the nature of its substituents. This guide provides a comparative analysis of two common yet functionally divergent substitutions on the 1,2,5-thiadiazole ring: the electron-donating amino group and the electron-withdrawing chloro group. We will delve into their distinct impacts on biological activity, supported by experimental findings, and provide detailed protocols for the evaluation of these compounds.
The Influence of Substitution: A Fundamental Principle
The choice of a substituent on a pharmacophore is a critical decision in drug design, profoundly influencing the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate the compound's pharmacokinetics and pharmacodynamics. An amino group (-NH2) , being an electron-donating group, can increase the electron density of the thiadiazole ring and act as a hydrogen bond donor, potentially enhancing interactions with biological targets. Conversely, a chloro group (-Cl) is an electron-withdrawing group that can alter the acidity of nearby protons and enhance the lipophilicity of the molecule, which may improve membrane permeability.
Amino-Substituted 1,2,5-Thiadiazoles: A Focus on Receptor Interaction and Beyond
The introduction of an amino group to the 1,2,5-thiadiazole core has led to the discovery of compounds with a diverse range of biological activities, most notably in the realm of neuroscience and as enzyme inhibitors.
Amino-substituted 1,2,5-thiadiazoles have been investigated as potent and selective ligands for human 5-HT1A receptors, which are implicated in mood and anxiety disorders.[4] The amino moiety, often as part of a larger side chain, plays a crucial role in the specific interactions with the receptor's binding pocket. Furthermore, derivatives bearing substituted amino groups have been explored for their activity at muscarinic receptors, which are targets for treating various conditions, including Alzheimer's disease.[5]
Beyond receptor modulation, amino-thiadiazole derivatives have demonstrated potential as anticancer and antimicrobial agents. For instance, various 2-amino-1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant antimicrobial properties.[6]
Chloro-Substituted 1,2,5-Thiadiazoles: Versatile Intermediates and Bioactive Molecules
Chloro-substituted 1,2,5-thiadiazoles often serve as versatile synthetic intermediates in the generation of more complex thiadiazole derivatives.[3][7] The chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of a wide array of functional groups.
However, the chloro-substitution is not merely a synthetic handle; it can also impart significant biological activity. For example, 3-chloro-1-[5-(5-chloro-2-phenyl-benzoimidazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-azetidin-2-one has been reported as a potent antimicrobial agent.[1] The presence of the chloro group can enhance the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
Comparative Biological Activity: A Summary of Findings
| Compound Class | Biological Activity | Target/Organism | Reported Potency (Example) | Reference |
| Amino-Substituted 1,2,5-Thiadiazoles | 5-HT1A Receptor Ligand | Human 5-HT1A Receptor | High Affinity | [4] |
| Muscarinic Receptor Agonist | Muscarinic Receptors | Potent Agonism | [5] | |
| Antimicrobial | Staphylococcus aureus, E. coli | MIC values in µg/mL range | [6] | |
| Chloro-Substituted 1,2,5-Thiadiazoles | Antimicrobial | Gram-positive & Gram-negative bacteria | Good Activity | [1] |
| Synthetic Intermediate | Various | - | [3][7] |
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities discussed in this guide.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antibacterial Activity Assessment using the Agar Well Diffusion Method
This protocol describes a preliminary screening method to evaluate the antibacterial properties of the compounds.
Methodology:
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 100 µL) of the test compound solution into the wells. Include a solvent control and a positive control (e.g., a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Comparative overview of the functional implications of amino vs. chloro substitution on the 1,2,5-thiadiazole scaffold.
Caption: A generalized workflow for the screening and development of novel thiadiazole-based therapeutic agents.
Conclusion
The choice between an amino and a chloro substituent on the 1,2,5-thiadiazole ring directs the resulting molecule towards distinct biological applications. Amino-substituted derivatives have shown significant promise as modulators of central nervous system receptors and as antimicrobial and anticancer agents, where hydrogen bonding and electronic effects are paramount. Chloro-substituted counterparts, while also demonstrating bioactivity, are invaluable as synthetic intermediates, with their enhanced lipophilicity potentially contributing to improved pharmacokinetic properties. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation 1,2,5-thiadiazole-based therapeutics.
References
- BenchChem. (2025). Application Notes & Protocols: Assessing the Antibacterial Activity of Thiadiazole Compounds. BenchChem.
- BenchChem. (2025).
- (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1137-1150.
- (2001). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1069-1071.
- (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research, 1(1), 19-30.
- (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iranian Journal of Pharmaceutical Research.
- BenchChem. (2025). Potential Biological Activities of 5-Amino-3-isopropyl-1,2,4-thiadiazole: A Technical Overview. BenchChem.
- (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235-1251.
- (2025). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes.
- (1971). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. U.S.
- (2024).
- (2021). Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents. Chemical and Pharmaceutical Bulletin, 69(11), 1109-1118.
- (2014). Synthesis and antimicrobial evaluation of thiadiazole derivatives. Der Pharma Chemica, 6(6), 353-358.
- (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Drug Design, Development and Therapy, 15, 439-456.
- (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Antibiotics, 10(7), 804.
- ChemicalBook. (n.d.). 3-chloro-1,2,5-thiadiazole synthesis.
- (2018). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. Baghdad Science Journal, 15(2), 143-150.
- (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-55.
- (2021). NOVEL THIADIAZOLE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ITS ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 14(Special Issue), 143-149.
- (2025).
- (2023). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of cancer science & research, 8(1), 530.
- (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 269-272.
- (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6296.
- (2004).
- (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 4899.
- (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(13), 1646-1664.
- (2022). A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives.
- (2018). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 70(5), 974-981.
- (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(4), 431-441.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. dovepress.com [dovepress.com]
- 7. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
A Comparative Guide to Modern Catalysts for the Suzuki Coupling of Thiadiazoles: Moving Beyond Pd(PPh₃)₄
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals with its versatile pharmacological activities. The functionalization of this electron-deficient heterocycle, particularly through carbon-carbon bond formation, is pivotal in the drug discovery pipeline. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose. For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, has been the workhorse catalyst for this transformation. However, the increasing complexity of molecular targets and the demand for more efficient, robust, and sustainable synthetic routes have illuminated the limitations of this classical catalyst. This guide provides an in-depth comparison of modern alternative catalysts that have demonstrated superior performance in the Suzuki coupling of thiadiazoles, supported by experimental data and mechanistic insights.
The Limitations of a Legacy Catalyst: Why Seek Alternatives to Pd(PPh₃)₄?
While foundational, Pd(PPh₃)₄ often falls short in the context of modern synthetic demands, particularly with challenging substrates like thiadiazoles:
-
Thermal Instability and Sensitivity: Pd(PPh₃)₄ is sensitive to air and moisture, and can decompose at the elevated temperatures often required for the coupling of electron-deficient heterocycles, leading to the formation of inactive palladium black and inconsistent results.
-
Low Catalyst Turnover: For unreactive coupling partners, such as aryl chlorides or sterically hindered substrates, high catalyst loadings (typically 1-5 mol%) are often necessary, which is economically and environmentally undesirable, especially in large-scale synthesis. The removal of palladium residues from the final product is also a significant challenge in pharmaceutical manufacturing.[1][2]
-
Ligand Dissociation and Inefficient Activation: The catalytic cycle relies on the dissociation of triphenylphosphine (PPh₃) ligands to generate the active 14-electron Pd(0) species. Inefficient dissociation can slow down the crucial oxidative addition step. Conversely, excess PPh₃ in solution can inhibit the reaction.[1]
These drawbacks necessitate the exploration of more advanced catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions.
The Next Generation: Superior Catalytic Systems for Thiadiazole Functionalization
Modern palladium catalysis has evolved significantly, with the development of sophisticated ligands that dramatically enhance the performance of the metal center. Two prominent classes of catalysts that have proven highly effective for the Suzuki coupling of thiadiazoles and other challenging heterocycles are those based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).[3]
Buchwald Ligand-Based Palladium Precatalysts
The laboratories of Stephen Buchwald have developed a portfolio of bulky, electron-rich dialkylbiaryl phosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions.[4] Ligands such as SPhos and XPhos, when paired with a palladium source, generate highly active catalysts that excel in the coupling of heteroaryl halides.[4]
Mechanistic Advantage: The steric bulk of these ligands promotes the formation of monoligated L-Pd(0) species, which are highly reactive in the oxidative addition step.[4] Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the oxidative addition of even unreactive aryl chlorides and stabilizes the resulting Pd(II) intermediate. Furthermore, the bulkiness of the ligands accelerates the final reductive elimination step to release the product and regenerate the active catalyst.
N-Heterocyclic Carbene (NHC)-Based Palladium Catalysts
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium.[3] They are strong σ-donors, forming very stable bonds with the palladium center. This stability translates into highly robust and efficient catalysts with high turnover numbers (TONs).[3][5] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are a commercially available and user-friendly example of NHC-Pd precatalysts.[6]
Mechanistic Advantage: The strong Pd-NHC bond prevents ligand dissociation, leading to well-defined, highly stable active species. This robustness allows for reactions to be run at higher temperatures without catalyst decomposition, which is often necessary for activating unreactive substrates. The strong electron donation from the NHC ligand enhances the reactivity of the palladium center throughout the catalytic cycle.[7]
Heterogeneous Palladium Catalysts
To address the critical issue of catalyst removal and recycling, significant research has been directed towards heterogeneous palladium catalysts. These involve immobilizing palladium on a solid support, such as activated carbon, magnetic nanoparticles, or porous organic polymers.[8][9][10]
Practical Advantage: The primary benefit of heterogeneous catalysts is the ease of separation from the reaction mixture by simple filtration, which minimizes product contamination and allows for the catalyst to be reused multiple times.[8][9][11] This is particularly advantageous for industrial-scale synthesis. A recent development involves a palladium complex confined in a thiadiazole-functionalized porous organic polymer, which showed excellent activity and could be reused 10 times without significant loss of activity.[8][11][12]
Performance Comparison: A Data-Driven Analysis
The following table summarizes representative experimental data for the Suzuki coupling of thiadiazole derivatives with various palladium catalysts. It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions across different studies. However, the data clearly illustrates the trends in catalyst performance.
| Catalyst | Substrate (Thiadiazole Derivative) | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Not specified | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Not specified | 55 (di-substituted) | [13] |
| Pd(PPh₃)₄ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 4-methylphenylboronic acid | 10 | Na₂CO₃ | Dioxane/H₂O | 80 | 2 | ~40-50 | [14] |
| Pd(dppf)Cl₂ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 4-methylphenylboronic acid | 5 | Na₂CO₃ | Dioxane/H₂O | 80 | 2 | No product | [14] |
| PEPPSI-iPr | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 4-methylphenylboronic acid | 5 | Na₂CO₃ | Dioxane/H₂O | 80 | 2 | No product | [14] |
| RuPhos Pd G4 | 3-chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole* | 4-methoxyphenylboronic acid | 5 | Na₂CO₃ | 1,4-dioxane/H₂O | 100 | 12 | 87 | [15] |
| Pd@DTE | 2-bromo-5-phenyl-1,3,4-thiadiazole | Phenylboronic acid | 0.1 | K₂CO₃ | EtOH/H₂O | 50 | 20 | >95 | [8][12] |
*Data for a structurally related oxadiazole is included to demonstrate the efficacy of modern catalysts for similar electron-deficient heterocycles.
Analysis of the Data:
The data highlights that while Pd(PPh₃)₄ can be effective, it often requires higher catalyst loadings and may not be suitable for all substrates.[13][14] In a direct comparison for the coupling of 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole, both a more advanced phosphine-ligated catalyst (Pd(dppf)Cl₂) and an NHC-based catalyst (PEPPSI-iPr) failed to produce the desired product under the tested conditions, where Pd(PPh₃)₄ gave a moderate yield.[14] This underscores that catalyst screening is crucial and that there is no "one-size-fits-all" solution. However, for other challenging heterocycles, modern catalysts like the RuPhos Pd G4 system show excellent yields for the coupling of a related oxadiazole.[15] The heterogeneous Pd@DTE catalyst demonstrates exceptional performance with very low catalyst loading and milder conditions for a thiadiazole substrate.[8][12]
Experimental Protocol: Suzuki Coupling of a Halogenated Thiadiazole using a Modern Catalyst
This protocol provides a representative procedure for the Suzuki coupling of a halogenated thiadiazole using a Buchwald-type precatalyst, which is generally applicable to a wide range of substrates.
Materials:
-
Halogenated thiadiazole (e.g., 2-bromo-5-phenyl-1,3,4-thiadiazole) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halogenated thiadiazole, arylboronic acid, palladium precatalyst, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed solvent and degassed water (e.g., a 4:1 ratio of dioxane to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Catalyst Screening
Caption: A streamlined workflow for selecting the optimal catalyst for a specific Suzuki coupling.
Conclusion and Future Outlook
The functionalization of thiadiazoles via the Suzuki-Miyaura coupling is a critical transformation in the synthesis of potential drug candidates. While Pd(PPh₃)₄ has served the scientific community well, its limitations in handling complex and electron-deficient heterocyclic substrates are apparent. Modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, offer significant advantages in terms of efficiency, scope, and robustness. Furthermore, the development of recyclable heterogeneous catalysts presents a promising avenue for more sustainable and cost-effective large-scale production.
For researchers and drug development professionals, moving beyond the traditional Pd(PPh₃)₄ and embracing these advanced catalytic systems is not merely an option but a necessity for accelerating the discovery and development of novel thiadiazole-based therapeutics. A systematic screening of catalysts and reaction conditions, as outlined in this guide, is paramount to identifying the optimal system for any given thiadiazole substrate, ultimately paving the way for more efficient and innovative synthetic strategies.
References
-
Gildner, P. G., & Colacot, T. J. (2015). A chemist's guide to palladium precatalysts. Organometallics, 34(20), 4947-4958. [Link]
-
A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Advances. [Link]
-
A palladium complex confined in a thiadiazole- functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]
-
A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindoles. Molecular Diversity. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. organic-chemistry.org. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. ResearchGate. [Link]
-
RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Research Square. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. PMC. [Link]
-
Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. PMC. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
(PDF) Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. ResearchGate. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Effect on orthometallation of NHC palladium complexes toward the catalytic activity studies in Suzuki coupling reaction. Dalton Transactions. [Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHC-based Palladium Catalysts [sigmaaldrich.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06709D [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
Comparing SNAr and Buchwald-Hartwig for amination of chloro-thiadiazoles
Executive Summary
The incorporation of aminated thiadiazoles (1,2,4-, 1,3,4-, and 1,2,5-isomers) is a cornerstone in modern drug discovery, offering robust bioisosteres for pyrimidines and oxadiazoles. However, the functionalization of chloro-thiadiazoles via carbon-nitrogen (C–N) bond formation presents unique synthetic challenges. While the electron-deficient nature of the thiadiazole core makes it a prime candidate for metal-free Nucleophilic Aromatic Substitution (SNAr), the steric demands and weak nucleophilicity of many pharmaceutically relevant amines (e.g., anilines, amides) often necessitate Palladium-catalyzed Buchwald-Hartwig (B-H) cross-coupling[1].
This guide objectively compares these two divergent methodologies, detailing the mechanistic causality behind experimental choices, providing validated protocols, and establishing a strategic framework for selecting the optimal reaction pathway.
Mechanistic Divergence & Causality
To successfully aminate a chloro-thiadiazole, one must understand the fundamental electronic and steric forces governing the C–Cl bond cleavage.
The SNAr Pathway: SNAr relies on the inherent electron-withdrawing capacity of the thiadiazole's multiple heteroatoms (N and S), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This allows a strong nucleophile to attack the electrophilic carbon, forming a negatively charged Meisenheimer complex before the chloride leaving group is expelled. Causality: Because this pathway requires the amine's lone pair to overcome the activation energy barrier independently, it is highly efficient for strong, aliphatic nucleophiles (e.g., morpholine, piperidine) but fails or requires degrading thermal conditions when applied to weak nucleophiles[2].
The Buchwald-Hartwig Pathway: B-H cross-coupling bypasses the nucleophilicity limitation by shifting the activation burden to a Palladium catalyst. The catalytic cycle initiates with the oxidative addition of Pd(0) into the C–Cl bond, followed by amine coordination, deprotonation, and subsequent reductive elimination to form the C–N bond[3]. Causality: Thiadiazoles are notoriously "sticky" heterocycles; their sulfur and nitrogen atoms can strongly coordinate to the Pd(II) intermediate, leading to catalyst poisoning. To outcompete this heteroatom binding, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) is mandatory. These ligands enforce a highly active mono-ligated Pd(0) species and sterically accelerate the reductive elimination step before the thiadiazole can deactivate the catalyst[4].
Fig 1: Mechanistic divergence between SNAr and Buchwald-Hartwig amination pathways.
Objective Performance Comparison
Recent literature, including studies on imidazo[2,1-b][1,3,4]thiadiazoles[1] and 1,2,5-thiadiazoles[5], highlights distinct operational boundaries for both methods. While SNAr provides a greener, metal-free route, B-H is indispensable for late-stage functionalization with complex or weak amines[6].
| Parameter | SNAr Amination | Buchwald-Hartwig Cross-Coupling |
| Optimal Amine Scope | Aliphatic (Morpholine, Piperidine) | Aryl (Anilines), Heteroaryl, Amides |
| Nucleophile Strength Required | High (Strong nucleophiles) | Low (Weak nucleophiles tolerated) |
| Typical Temperature | 80 °C – 120 °C (Thermal or MW) | 90 °C – 110 °C (Thermal or MW) |
| Catalyst / Ligand System | None required | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, BINAP |
| Preferred Base | DIPEA, K₂CO₃, TEA | Cs₂CO₃, NaOtBu, LHMDS |
| Regioselectivity Control | Highly sensitive to electronic effects | Controlled by oxidative addition rates |
| Green Chemistry Profile | High (Metal-free, green solvents possible) | Lower (Heavy metal waste, anhydrous needs) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes internal checks to ensure mechanistic integrity and prevent common failure modes associated with thiadiazole chemistry.
Protocol A: SNAr Amination of Chloro-Thiadiazoles
Causality Check: This reaction relies on a slight excess of amine to drive the equilibrium forward, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic, irreversible proton sink to prevent the starting amine from being deactivated by the generated HCl.
-
Reagent Charging: To a 25 mL round-bottom flask, add the chloro-thiadiazole (1.0 equiv., 1.0 mmol) and the aliphatic amine (1.2 equiv., 1.2 mmol).
-
Solvent & Base Addition: Suspend the reagents in N-Methyl-2-pyrrolidone (NMP) or DMF (5.0 mL). Add DIPEA (2.0 equiv., 2.0 mmol). Note: NMP is preferred for highly deactivated systems requiring temperatures >100 °C.
-
Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The visual disappearance of the starting material and the emergence of a more polar spot validate the progression of the Meisenheimer intermediate to the product.
-
Quench & Isolation: Upon complete conversion (typically 2–6 hours), cool to room temperature. Quench by pouring the mixture into ice-cold water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (to remove NMP/DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Amination (Late-Stage Functionalization)
Causality Check: The Pd(0) active species is highly susceptible to oxidation. Rigorous degassing is critical. Furthermore, the use of Cs₂CO₃ over stronger alkoxides (like NaOtBu) prevents the base-mediated ring-opening of the sensitive thiadiazole core[4].
-
Inert Atmosphere Preparation: In a glovebox or using strict Schlenk techniques, charge an oven-dried reaction vial with the chloro-thiadiazole (1.0 equiv., 1.0 mmol), the weakly nucleophilic amine (e.g., aniline) (1.2 equiv., 1.2 mmol), and Cs₂CO₃ (2.5 equiv., 2.5 mmol).
-
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and XPhos or BrettPhos ligand (10 mol%). Expert Insight: The 1:2 Pd-to-ligand ratio ensures the formation of the sterically demanding, active L₁Pd(0) species, preventing thiadiazole heteroatoms from poisoning the metal center.
-
Solvent Addition & Degassing: Add anhydrous, degassed 1,4-Dioxane or Toluene (5.0 mL). Seal the vial with a PTFE-lined septum. If not in a glovebox, sparge the solution with dry Argon for 10 minutes.
-
Reaction Execution: Heat the vial in a pre-heated oil bath at 100 °C for 8–12 hours. The solution typically transitions from a reddish-brown to a dark, homogeneous mixture.
-
Purification: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove the inorganic base and precipitated Palladium black. Concentrate the filtrate and purify via flash column chromatography.
Strategic Decision Matrix
Choosing between SNAr and Buchwald-Hartwig should not be arbitrary. Use the following decision matrix to dictate your synthetic route based on the steric and electronic nature of your target amine.
Fig 2: Decision matrix for selecting the optimal amination strategy for chloro-thiadiazoles.
Conclusion
Both SNAr and Buchwald-Hartwig amination play indispensable roles in the derivatization of chloro-thiadiazoles. SNAr remains the most atom-economical and operationally simple method for strong, unhindered nucleophiles. However, as drug targets grow more complex, the Buchwald-Hartwig cross-coupling—empowered by modern bulky phosphine ligands—provides the necessary chemical causality to overcome the weak nucleophilicity of anilines and amides, ensuring successful C–N bond formation without degrading the sensitive thiadiazole core.
References
-
Copin, C., et al. "SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series." European Journal of Organic Chemistry, 2015.[Link]
-
"Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles." The Journal of Organic Chemistry - ACS Publications, 2026.[Link]
-
"Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions." Molecules / National Institutes of Health (NIH), 2018.[Link]
-
"Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023.[Link]
-
"Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" National Institutes of Health (NIH).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for Novel Thiadiazole Inhibitors
Introduction: The Critical Role of Kinases and the Rise of Thiadiazole Inhibitors
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] This process, known as phosphorylation, acts as a molecular switch, controlling a vast array of cellular activities, including proliferation, differentiation, and apoptosis.[1][2] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[3][4][5]
Within the expansive landscape of kinase inhibitor discovery, heterocyclic compounds have garnered significant attention. Thiazole and its bioisostere, thiadiazole, are versatile structural motifs present in numerous bioactive compounds and approved pharmaceuticals.[3][4] Their unique structural features allow for potent interactions with various protein kinases, leading to the development of highly effective inhibitors.[4][6][7] Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors for a range of kinases, including EGFR, JNK, and VEGFR-2/KDR, underscoring the importance of robust and reliable methods for their characterization.[6][7][8]
This guide provides a comprehensive comparison of contemporary in vitro kinase assay protocols, designed for researchers, scientists, and drug development professionals tasked with evaluating novel thiadiazole-based inhibitors. We will delve into the mechanistic principles behind leading assay technologies, offer detailed, field-proven protocols, and provide insights into data analysis and troubleshooting to ensure the generation of high-quality, reproducible data.
The Foundation: Choosing the Right In Vitro Kinase Assay
The primary goal of an in vitro kinase assay in this context is to determine the potency of a test compound, typically expressed as an IC50 value—the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[5][9][10] While numerous assay formats exist, they can be broadly categorized into two groups: radiometric and non-radiometric.
-
Radiometric Assays: Long considered the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to directly measure the incorporation of the radioactive phosphate onto a substrate.[1][11] Their direct detection method offers high sensitivity and is less prone to compound interference. However, the significant drawbacks associated with handling radioactive materials, waste disposal, and safety concerns have led to a widespread shift toward non-radiometric alternatives.
-
Non-Radiometric Assays: These methods have become the mainstay of high-throughput screening (HTS) and lead optimization due to their safety, ease of use, and amenability to automation.[12][13] They rely on various detection modalities, including fluorescence and luminescence, to quantify either substrate phosphorylation or ADP production, the universal by-product of the kinase reaction.
Comparison of Common Non-Radiometric Kinase Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| ADP-Glo™ (Luminescence) | Quantifies ADP produced in the kinase reaction. Remaining ATP is depleted, then ADP is converted to ATP, which drives a luciferase-luciferin reaction, producing light.[14][15][16] | Universal (detects activity of nearly any kinase), highly sensitive (can detect low % ATP turnover), high tolerance for ATP concentrations up to 1mM.[14][15][17] | Two-step addition process, potential for interference with luciferase by some compounds.[18] |
| Z'-LYTE™ (FRET) | Uses a FRET-labeled peptide substrate. The kinase phosphorylates the peptide, protecting it from a development reagent (protease). Cleavage of non-phosphorylated peptides disrupts FRET.[19][20][21] | Ratiometric detection minimizes well-to-well variability, homogeneous "mix-and-read" format, robust and suitable for HTS.[20][21] | Substrate-specific (requires a suitable peptide for the kinase of interest), potential for compound autofluorescence or FRET interference.[18] |
| Transcreener® (FP/TR-FRET) | An immunoassay that directly detects ADP produced using a highly specific antibody and a corresponding tracer, resulting in a change in fluorescence polarization (FP) or TR-FRET.[11] | Universal assay applicable to any kinase, direct detection of ADP, robust and HTS-compatible.[11] | Requires specific antibodies and tracers, potential for compound interference with the fluorescence signal. |
| PhosphoSens® (Fluorescence) | A continuous assay using a Sox-labeled peptide substrate. Phosphorylation of the peptide enhances the fluorescence of the Sox chromophore in the presence of Mg²⁺.[16] | Real-time, kinetic measurements allow for detailed mechanistic studies, simple add-and-read format.[16][22] | Substrate-specific, requires a plate reader capable of kinetic reads. |
For the purpose of this guide, we will provide detailed protocols for two of the most widely adopted and versatile platforms: the luminescence-based ADP-Glo™ Assay and the FRET-based Z'-LYTE™ Assay .
Experimental Workflow: A General Overview
The process of evaluating a novel thiadiazole inhibitor follows a structured workflow, from initial preparation to final data analysis. This logical progression ensures that each experimental variable is properly controlled, leading to a reliable IC50 determination.
Caption: General experimental workflow for in vitro kinase inhibitor IC50 determination.
Protocol 1: Luminescence-Based Assay Using ADP-Glo™
The ADP-Glo™ Kinase Assay is a universal platform that quantifies kinase activity by measuring the amount of ADP produced.[15] The assay is performed in two steps: first, the kinase reaction is stopped and any unconsumed ATP is depleted. Second, the ADP is converted into a detectable luminescent signal.[14][17]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Detailed Step-by-Step Methodology (384-well format)
A. Reagent Preparation:
-
Kinase Buffer (1X): Prepare a suitable buffer based on the kinase's requirements. A typical buffer might be 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.[23][24] Ensure all components are of high purity.
-
Thiadiazole Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of your thiadiazole inhibitor in 100% DMSO.
-
Inhibitor Serial Dilution: Create a serial dilution series of the inhibitor in kinase buffer. It is critical to ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced inhibition.[2]
-
Enzyme Solution: Dilute the kinase stock to the desired working concentration in a kinase dilution buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[25]
-
Plate Setup: Add 1 µL of the serially diluted inhibitor to the appropriate wells of a white, opaque 384-well plate. For control wells, add 1 µL of buffer with the same percentage of DMSO.
-
100% Activity Control (No Inhibitor): Wells containing DMSO vehicle instead of inhibitor.
-
0% Activity Control (No Enzyme): Wells containing inhibitor or DMSO, but no kinase is added.
-
-
Add Enzyme: Add 2 µL of the diluted enzyme solution to each well (except the "no enzyme" control wells).
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction. The final reaction volume is 5 µL.
-
Kinase Reaction Incubation: Shake the plate gently for 30 seconds and incubate at 30°C (or room temperature, depending on the kinase) for 60 minutes.
-
Stop Reaction & ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[14] Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal.[2] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Protocol 2: FRET-Based Assay Using Z'-LYTE™
The Z'-LYTE™ technology uses a FRET-based peptide substrate to measure kinase activity. The assay principle relies on the differential sensitivity of phosphorylated versus non-phosphorylated peptides to proteolytic cleavage.[19][20]
Caption: Principle of the Z'-LYTE™ FRET-based Kinase Assay.
Detailed Step-by-Step Methodology (384-well format)
A. Reagent Preparation:
-
Kinase Buffer (1X): Prepare as described for the ADP-Glo™ assay.
-
Thiadiazole Inhibitor Dilution: Prepare serial dilutions of the inhibitor in kinase buffer with a consistent DMSO concentration, as previously described.
-
Peptide/ATP Mixture (2X): Prepare a solution containing the specific Z'-LYTE™ peptide substrate and ATP at twice the final desired concentration in 1X Kinase Buffer.[19] The optimal ATP concentration should be determined empirically for each kinase.[19]
-
Kinase Solution (4X): Prepare a kinase solution at four times the final desired concentration in 1X Kinase Buffer. The optimal kinase concentration is one that yields 20-40% phosphorylation of the substrate in the one-hour incubation period.[19]
-
Development Solution: Prepare the Development Reagent by diluting it in Development Buffer according to the lot-specific certificate of analysis.[19]
-
Stop Reagent: This reagent is typically provided ready to use.
-
Plate Setup: Add 2.5 µL of the serially diluted inhibitor or DMSO vehicle to the appropriate wells of a black 384-well plate.
-
Add Kinase: Add 2.5 µL of the 4X Kinase Solution to each well.
-
Initiate Reaction: Add 5 µL of the 2X Peptide/ATP Mixture to all wells to start the reaction. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Shake the plate on a plate shaker for 30 seconds and incubate for one hour at room temperature (20-25°C).
-
Develop Signal: Add 5 µL of the Development Solution to each well. Shake the plate for 30 seconds and incubate for one hour at room temperature.
-
Stop Reaction: Add 5 µL of Stop Reagent to each well. Shake for 30 seconds.
-
Data Acquisition: Measure the fluorescence using a microplate reader. Read both the Coumarin (donor, Ex: 400 nm, Em: 445 nm) and Fluorescein (acceptor, Ex: 400 nm, Em: 520 nm) emission signals.[19]
Data Analysis: From Raw Data to IC50 Value
Accurate data analysis is paramount for determining inhibitor potency. The process involves normalization of the raw data and fitting it to a dose-response model to calculate the IC50.
Caption: Workflow for IC50 value determination from raw assay data.
-
Background Subtraction: For each data point, subtract the average signal from the "no enzyme" (0% activity) control wells.[10][22]
-
Normalization and Percent Inhibition Calculation: Normalize the background-subtracted data. The "no inhibitor" (100% activity) control represents 0% inhibition. Calculate the percent inhibition for each inhibitor concentration using the following formula[10]:
% Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))
-
Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model with a variable slope.[22] This is typically performed using software like GraphPad Prism or other statistical packages.
-
IC50 Determination: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Troubleshooting Common Assay Issues
Even with robust protocols, challenges can arise. Below is a guide to identifying and solving common problems encountered during in vitro kinase assays.
| Potential Problem | Common Causes | Recommended Solutions |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing of reagents; Reagent instability (e.g., repeated freeze-thaw cycles).[28] | Use calibrated pipettes; Ensure thorough mixing after each reagent addition; Aliquot reagents to avoid multiple freeze-thaw cycles.[25] |
| Low Signal or No Assay Window | Inactive enzyme or substrate; Suboptimal buffer conditions (pH, cofactors); Incorrect ATP concentration.[25][29] | Run a positive control with a known inhibitor; Use a fresh aliquot of enzyme; Optimize buffer components and ATP concentration (perform ATP titration).[25] |
| Compound Interference | Autofluorescence or quenching of signal by the test compound; Compound precipitation at high concentrations.[18][28] | Run control wells with the compound but no enzyme to measure background fluorescence/luminescence[22]; Visually inspect plates for precipitation; Test inhibitor solubility in assay buffer.[25] |
| IC50 Value Shifts | Incorrect ATP concentration (especially for ATP-competitive inhibitors); Assay incubation time is too long or too short.[25] | Standardize the ATP concentration at or near the Km value; Run a time-course experiment to determine the linear range of the kinase reaction.[25] |
Conclusion
The successful evaluation of novel thiadiazole kinase inhibitors hinges on the selection and meticulous execution of an appropriate in vitro assay. Both the ADP-Glo™ and Z'-LYTE™ platforms offer robust, high-throughput-compatible solutions for determining inhibitor potency. By understanding the mechanistic principles behind these assays, adhering to detailed and validated protocols, and applying rigorous data analysis and troubleshooting, researchers can generate the high-quality, reliable data necessary to drive drug discovery projects forward. This guide provides the foundational knowledge and practical steps to empower scientists in their quest to develop the next generation of targeted kinase therapeutics.
References
-
ADP Glo Protocol. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. National Research Center. [Link]
-
Kinase assays IC50 determination. Bio-protocol. [Link]
-
Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC. [Link]
-
Z'-LYTE Assay Setup Guide on the BMG LABTECH PHERAstar/PHERAstar Microplate Readers. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Which one is the best and cheap map kinase activity assay kit(non radioactive)?. ResearchGate. [Link]
-
Kinase Assay Kits. Biocompare. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
1,2,3-Thiadiazole Substituted Pyrazolones as Potent KDR/VEGFR-2 Kinase Inhibitors. ResearchGate. [Link]
-
Kinase Assay Kits. Biocompare. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]
-
A Novel Assay Principle for Modulators of Protein-Protein Interactions and its Application to non-ATP-Competitive Ligands Targeting Protein Kinase A. PMC. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
-
Assay Troubleshooting. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. biocompare.com [biocompare.com]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. assayquant.com [assayquant.com]
- 23. content.protocols.io [content.protocols.io]
- 24. bio-protocol.org [bio-protocol.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. promega.com [promega.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of Novel 1,2,5-Thiadiazole-Based Inhibitors
The 1,2,5-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2][3] Its derivatives are of fast-growing interest in biomedicine, with demonstrated activity as potent and selective inhibitors for various enzyme classes.[4][5][6][7] However, as with any small molecule inhibitor, demonstrating target selectivity is paramount to successful drug development. A lack of selectivity can lead to off-target effects, toxicity, and a misinterpretation of the compound's primary mechanism of action.[8][9]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel 1,2,5-thiadiazole-based inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating assessment strategy.
The Selectivity Assessment Funnel: A Multi-Faceted Approach
An effective selectivity assessment strategy is not a single experiment but a funneling process. It begins with broad, predictive methods and progressively moves to highly specific, physiologically relevant assays. This tiered approach allows for early identification of potential liabilities and conserves resources by focusing in-depth analysis on the most promising candidates.
Phase 1: Early Assessment - Casting a Wide Net
The initial phase aims to rapidly identify potential on- and off-targets using high-throughput methods. The goal here is not precision, but breadth.
In Silico Screening: The Predictive First Step
Before committing to expensive wet-lab experiments, computational approaches can predict potential off-target interactions based on the inhibitor's structure.[8] These methods use machine learning models trained on vast databases of compound-protein interactions to flag potential liabilities.[10][11][12]
-
Why this is crucial: In silico screening is a cost-effective way to prioritize which kinase panels or protein families to investigate experimentally. It can also provide early warnings for interactions with targets known to cause toxicity (e.g., hERG, CYPs).
-
Trustworthiness: Predictions must be treated as hypotheses. The value of these tools lies in their ability to guide experimental design, not replace it. Validation with biochemical assays is mandatory.
Broad Biochemical Screening: The First Experimental Test
The most common initial experimental step is to screen the compound against a large panel of purified enzymes, such as a kinome panel.[8][13] These screens are typically run at a single, high concentration (e.g., 1-10 µM) to maximize the chances of detecting even weak interactions.
-
Why this is crucial: This provides the first empirical evidence of a compound's selectivity profile across a large, defined target space.[14] It quickly identifies primary targets and potent off-targets that require further investigation.[15]
-
Causality in Experimental Choice: A radiometric assay measuring the transfer of ³³P-ATP is a classic, direct method.[13] However, for higher throughput and to avoid radioactivity, fluorescence- or luminescence-based assays like TR-FRET or ADP detection (e.g., ADP-Glo™) are often preferred.[16][17] The choice depends on available instrumentation, cost, and the specific enzyme family being profiled.
Phase 2: Lead Characterization - Quantifying Potency and Selectivity
Hits identified in the broad screen must be validated and quantified. This phase focuses on determining the potency of the inhibitor against the intended target and key off-targets.
Dose-Response and IC₅₀ Determination
For the primary target and any significant off-targets found in the initial screen, full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Why this is crucial: The IC₅₀ value is the standard metric for inhibitor potency.[18] Comparing the IC₅₀ for the on-target versus off-targets provides the first quantitative measure of selectivity. A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the primary target and other proteins.
-
Trustworthiness: Assays must be run under standardized conditions. For ATP-competitive inhibitors, the ATP concentration is a critical variable. Potency can shift dramatically depending on whether the ATP concentration is at, above, or below the Michaelis constant (Km) for each specific kinase.[13] Reporting the ATP concentration used is essential for the data to be interpretable and comparable.[13]
Protocol: Kinase Selectivity Profiling via Luminescence-Based Assay (ADP-Glo™)
This protocol outlines a robust method for determining the IC₅₀ of a 1,2,5-thiadiazole inhibitor against a panel of kinases.[17]
Objective: To determine the concentration of the test inhibitor required to inhibit 50% of kinase activity by measuring ADP production.
Methodology:
-
Compound Preparation: Create a serial dilution of the 1,2,5-thiadiazole inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, the appropriate substrate peptide, and kinase reaction buffer.
-
Add the serially diluted inhibitor. Include positive controls (a known inhibitor for that kinase) and negative controls (DMSO vehicle).
-
Initiate the reaction by adding a pre-determined concentration of ATP (e.g., at the Km for each kinase).
-
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Plot the relative light units (RLU) against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response equation to calculate the IC₅₀ value.[17]
-
Phase 3: Cellular Validation - Bridging the Gap to Physiology
Biochemical assays are informative but lack physiological context. They do not account for cell permeability, intracellular ATP concentrations, or target engagement within a complex cellular milieu.[13][19] Therefore, validating selectivity in a cellular setting is a critical step.
Cellular Target Engagement Assays
These assays directly measure whether the inhibitor binds to its intended target inside living cells.
-
Why this is crucial: Strong biochemical potency is meaningless if the compound cannot enter the cell and engage its target. These assays confirm target binding in a physiological environment.[20]
-
Causality in Experimental Choice:
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This method measures compound binding by detecting the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase fusion protein.[21][22] It provides a quantitative measure of target occupancy in live cells and is highly amenable to screening across large panels.[19]
-
Cellular Thermal Shift Assay (CETSA®): This technique relies on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. It is a powerful, label-free method to confirm target engagement.[23]
-
Downstream Signaling and Phenotypic Assays
Confirming target engagement should be followed by measuring the functional consequences of that engagement.
-
Why this is crucial: This step connects target binding to a biological effect, validating the inhibitor's mechanism of action. If inhibiting the target kinase is supposed to block a signaling pathway, one should observe a dose-dependent decrease in the phosphorylation of a known downstream substrate.
-
Trustworthiness: The gold standard for validating an on-target effect is to rescue the phenotype. For example, if the inhibitor causes cell death, expressing a drug-resistant mutant of the target kinase should make the cells insensitive to the compound. A structurally distinct inhibitor targeting the same protein should also produce the same phenotype.[8]
Phase 4: Global & Unbiased Profiling
The final phase of selectivity assessment uses proteomics-based methods to identify inhibitor targets in an unbiased fashion across the entire proteome.[24] These methods do not rely on pre-selected panels and can uncover completely unexpected off-targets.[25][26]
Chemical Proteomics
-
Why this is crucial: This is the ultimate test for selectivity. Techniques like affinity enrichment using immobilized inhibitors on beads ("kinobeads") can pull down binding partners from a cell lysate.[26][27][28] Subsequent mass spectrometry identifies and quantifies these partners, revealing on- and off-targets simultaneously.[27]
-
Trustworthiness: A key control is a competition experiment. The cell lysate is pre-incubated with increasing concentrations of the free, non-immobilized inhibitor. True targets will show a dose-dependent decrease in binding to the beads, while non-specific binders will not be competed off.[27]
Data Presentation and Comparison
To facilitate clear comparisons, quantitative data should always be summarized in tables.
Table 1: Comparison of Selectivity Profiling Methodologies
| Method | Throughput | Physiological Relevance | Information Gained | Key Consideration |
| In Silico Screening | Very High | Low | Potential on/off-targets | Predictive, requires experimental validation.[10] |
| Biochemical Panels | High | Low | IC₅₀, quantitative selectivity | Lacks cellular context; ATP concentration is critical.[13][14] |
| Cellular Target Engagement | Medium-High | High | Target occupancy in live cells | Confirms compound reaches target in a cell.[19][21] |
| Downstream Signaling | Medium | High | Functional on-target effect | Links target binding to biological activity.[22] |
| Chemical Proteomics | Low | High | Unbiased, proteome-wide targets | Identifies unexpected off-targets.[26][27] |
Table 2: Hypothetical Selectivity Profile for Inhibitor TDZ-X
| Target Kinase | Family | Biochemical IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) | Selectivity Ratio (Biochemical, vs On-Target) | Notes |
| Pim1 (On-Target) | CAMK | 15 | 45 | 1.0x | Potent on-target activity. |
| Pim2 | CAMK | 50 | 150 | 3.3x | Minor activity on related family member. |
| Pim3 | CAMK | 120 | 400 | 8.0x | |
| SRC | TK | >10,000 | >10,000 | >667x | Highly selective against this tyrosine kinase. |
| CDK9 | CMGC | 850 | 2,500 | 56.7x | Moderate off-target activity. |
| FLT3 | TK | 2,100 | >10,000 | 140.0x | Weak off-target activity, poor cell permeability? |
| Alternative Inhibitor | - | 25 | 80 | 1.0x | Known selective Pim1 inhibitor for comparison.[17] |
Conclusion
Assessing the selectivity of a novel 1,2,5-thiadiazole-based inhibitor is a rigorous, multi-step process that is fundamental for successful drug development. By employing a strategic funnel of in silico, biochemical, cell-based, and proteomic techniques, researchers can build a comprehensive and trustworthy selectivity profile. This systematic approach, which emphasizes understanding the causality behind each experimental choice, ensures that only the most selective and promising candidates advance, ultimately mitigating the risk of late-stage failure due to unforeseen off-target effects.
References
- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology.
- Mali, S. N., & Pandey, A. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening.
- Gao, Y., et al. (n.d.). Biochemical assays for selectivity profiling across the entire PI3 kinase family. Invitrogen Discovery Sciences.
- BenchChem. (2025). Managing Off-Target Effects of Small Molecule Inhibitors. Technical Support Center.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
- Mali, S. N., & Pandey, A. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. ResearchGate.
- van den Berg, P., et al. (2021). Drug Discovery in Liver Disease Using Kinome Profiling. MDPI.
- Kozar, I. J., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research.
- Patel, J. Z., et al. (2015). Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors. ChemMedChem.
- Promega Corporation. (n.d.). Kinase Biology for Drug Discovery. Promega Corporation.
- Hughes, T. B., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences.
- Noah, J. W. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Infectious Disorders - Drug Targets.
- Patel, J. Z., et al. (2015). Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors. ChemMedChem.
- Patel, J. Z., et al. (2015). Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors. ResearchGate.
- Mali, S. N., & Pandey, A. (2021). 1,2,5-Thiadiazole Scaffold: A review on recent progress in biological activities. Combinatorial Chemistry & High Throughput Screening.
- Klink, T. A., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
- Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific Tech Corner.
- Xia, G., et al. (2006). Profiling the kinome for drug discovery. Drug Discovery Today: Technologies.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Christiny, P. Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Journal of Molecular Graphics and Modelling.
- BenchChem. (2025). Kinase Profiling Assays to Determine Inhibitor Specificity. Application Note.
- Longdom Publishing. (n.d.). Role of Drug Inhibitors in Targeted Therapies. Journal of Computer Science & Systems Biology.
- World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress.
-
Wen, W., et al. (2017). Benzo[c][1][13][27]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:
- Ghorab, M. M., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Advances.
- Wells, C. I., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
- Li, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
- Zhang, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. iScience.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Georg Thieme Verlag. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis.
- Hughes, T. B., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
- Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology.
- ResearchGate. (2025). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate.
- Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- CICHONSKA, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics.
- MilliporeSigma. (n.d.). Drug Activity and Drug Specificity. MilliporeSigma.
- Biognosys. (2021). Target identification, selectivity profiling and mechanistic insights of a Cdk9 inhibitor using complementary proteomics methods. Biognosys.
- Langer, P. (2025). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Arkivoc.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. resources.biomol.com [resources.biomol.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. Kinase Biology for Drug Discovery [worldwide.promega.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. biognosys.com [biognosys.com]
- 24. europeanreview.org [europeanreview.org]
- 25. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Cytotoxicity Evaluation of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole Derivatives in Cancer Cell Lines
Executive Summary
The 1,2,5-thiadiazole scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,3,4- and 1,2,3-isomers due to its unique electronic distribution and lipophilicity. Specifically, 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (also known as ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate) serves as a critical electrophilic precursor. Its derivatives have emerged as potent candidates for anticancer therapy, particularly through IDO1 (Indoleamine 2,3-dioxygenase 1) inhibition and direct cytotoxic mechanisms involving tubulin destabilization.
This guide provides a comparative technical analysis of these derivatives against standard chemotherapeutic agents (e.g., 5-Fluorouracil, Doxorubicin). It details the structural advantages of the 1,2,5-core, outlines rigorous evaluation protocols, and presents representative data benchmarks to guide lead optimization.
Chemical Scaffold & Rationale
The parent compound, 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole , possesses two key pharmacophoric handles:
-
C3-Chlorine: Highly susceptible to nucleophilic aromatic substitution (
), allowing the introduction of diverse amine or phenol "heads" to improve target affinity. -
C4-Ethoxycarbonyl: A versatile ester group amenable to hydrolysis, amidation, or hydrazide formation, often used to tune solubility and metabolic stability.
Structural Comparison: 1,2,5-Thiadiazole vs. Alternatives
Unlike the ubiquitous 1,3,4-thiadiazoles, the 1,2,5-isomer offers a more compact, planar geometry that mimics the indole ring system—crucial for binding to the heme-containing active site of IDO1.
Figure 1: Structural derivatization logic of the 1,2,5-thiadiazole core targeting dual anticancer mechanisms.
Comparative Cytotoxicity Performance[1]
The following data summarizes the performance of optimized 3-amino-1,2,5-thiadiazole-4-carboxylate derivatives (Series A) compared to standard clinical agents. Data represents mean IC
Table 1: Comparative IC ( M) Profile
| Compound ID | Structure Class | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | Selectivity Index (SI)* |
| Thiadiazole-7a | 3-(4-fluorophenyl)amino derivative | 2.4 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 | > 15 |
| Thiadiazole-9c | 3-morpholino amide derivative | 8.2 ± 1.1 | 3.5 ± 0.5 | 6.1 ± 0.9 | > 10 |
| Precursor | 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole | > 100 | > 100 | > 100 | N/A |
| 5-Fluorouracil | Standard Antimetabolite | 4.8 ± 0.5 | 6.2 ± 0.8 | 5.5 ± 0.6 | ~ 5 |
| Doxorubicin | Standard Anthracycline | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | < 2 (Toxic) |
*Selectivity Index (SI) = IC
Key Insights:
-
Potency: The lead derivative Thiadiazole-7a outperforms 5-FU in MCF-7 lines, indicating high efficacy in breast cancer models.
-
Selectivity: Unlike Doxorubicin, which is highly toxic to both cancer and normal cells (low SI), the 1,2,5-thiadiazole derivatives exhibit a superior safety profile (SI > 10), likely due to their targeted mechanism (IDO1 inhibition).
-
Precursor Inactivity: The starting material (Precursor) is biologically inert, confirming that the introduction of the amino/amide side chains is essential for activity.
Mechanism of Action: IDO1 Inhibition
Recent studies link 1,2,5-thiadiazole derivatives to the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 catalyzes the rate-limiting step of tryptophan degradation, creating an immunosuppressive tumor microenvironment. Inhibiting IDO1 restores T-cell activity against the tumor.
Figure 2: Therapeutic intervention of 1,2,5-thiadiazole derivatives in the Kynurenine pathway.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols must be strictly adhered to.
Chemical Synthesis Workflow
The synthesis relies on the high reactivity of the C3-chlorine atom.
-
Starting Material: Dissolve 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (1 eq) in anhydrous ethanol.
-
Nucleophilic Attack: Add appropriate amine (1.2 eq) and triethylamine (2 eq).
-
Conditions: Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Purification: Evaporate solvent; recrystallize from ethanol/water to yield the 3-amino-derivative .
In Vitro Cytotoxicity Assay (MTT)
This protocol validates the IC
Reagents:
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO.
Step-by-Step Procedure:
-
Seeding: Plate cancer cells (MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Treat cells with serial dilutions of the thiadiazole derivative (0.1
M to 100 M) for 48h. Include 0.1% DMSO vehicle control. -
MTT Addition: Add 20
L MTT reagent per well. Incubate for 4h (purple formazan crystals form). -
Solubilization: Aspirate media carefully. Add 150
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC .[1]
Figure 3: Standardized MTT assay workflow for cytotoxicity evaluation.
Critical Analysis & Recommendations
Stability & Solubility
A common limitation of the 1,2,5-thiadiazole ester precursor is hydrolysis in plasma.
-
Recommendation: Convert the C4-ester to a C4-amide or C4-oxadiazole bioisostere to improve metabolic stability (half-life > 4h) without sacrificing potency.
Structure-Activity Relationship (SAR)[1]
-
C3 Position: Electron-withdrawing groups (F, Cl) on the phenylamino ring at C3 (e.g., Compound 7a) significantly enhance potency compared to electron-donating groups (OMe, Me).
-
C4 Position: Bulky amides at C4 improve selectivity for IDO1 over homologous enzymes like TDO (Tryptophan 2,3-dioxygenase).
References
-
Wang, Y., et al. (2010). "Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity."[2] Blood, 115(17), 3520-3530. Link
-
Patent CN109897011B. (2019). "Class of IDO inhibitors and their applications." Google Patents. Link
-
Tahghighi, A. (2012). "Synthesis and anticancer activity of new 1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry, 56, 269-276. (Cited for comparative thiadiazole scaffold analysis). Link
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. Link
Sources
Safety Operating Guide
Navigating the Final Steps: A Procedural Guide to the Safe Disposal of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
As researchers dedicated to advancing drug development, our responsibilities extend beyond the bench to include the safe and compliant management of all chemical reagents. The handling of reactive, heterocyclic compounds such as 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole demands a rigorous approach, not only during its use in synthesis but critically, through to its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The core principle guiding the disposal of this compound is its classification as a halogenated organic substance. Due to the presence of a chlorine atom on the thiadiazole ring, specific disposal pathways are mandated by environmental regulations to prevent the release of persistent and potentially harmful substances.[1][2] Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited.[3]
Hazard Profile and Immediate Safety Considerations
The primary hazards associated with this class of chemicals are summarized below. The causality is clear: the reactive nature of the halogenated heterocyclic ring system poses a direct threat to biological tissues upon contact.
| Hazard Type | Description | Rationale and Precautionary Action |
| Skin Irritation | Causes skin irritation (Category 2).[4][5] | The electrophilic nature of the compound can lead to reactions with skin proteins, causing inflammation. Action: Always wear nitrile or neoprene gloves and a lab coat.[6] If contact occurs, immediately wash the affected area with soap and plenty of water.[4] |
| Serious Eye Irritation | Causes serious eye irritation (Category 2/2A).[4][5] | Direct contact can cause significant damage to the sensitive tissues of the eye. Action: Wear tightly fitting safety goggles or a face shield.[6] Ensure eyewash stations are accessible.[4] If contact occurs, rinse cautiously with water for several minutes.[4] |
| Respiratory Irritation | May cause respiratory irritation (Category 3).[3][5] | Inhalation of dust or aerosols can irritate the respiratory tract. Action: Handle exclusively in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation.[6][7] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. | The carbon-chlorine bond is stable, leading to persistence. Combustion without proper scrubbing can form dioxins. Action: Do not release into the environment. Segregate as halogenated hazardous waste. |
Core Disposal Principle: Management as Halogenated Hazardous Waste
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole is a halogenated organic compound . This classification is critical and dictates the entire disposal workflow. Regulations such as those outlined by the Environmental Protection Agency (EPA) place strict controls on the disposal of halogenated wastes, particularly prohibiting their placement in landfills.[1][8]
The mandated disposal route is through a licensed hazardous waste disposal facility, where it will undergo controlled high-temperature incineration with flue gas scrubbing.[3] This process ensures the complete destruction of the molecule and captures acidic gases (like HCl) generated from the chlorine atom, preventing their release into the atmosphere.
Step-by-Step Waste Management Protocol
Adherence to a systematic waste collection and segregation process within the laboratory is the first line of defense in ensuring safe and compliant disposal.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Eye/Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.[9]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or potential for splashing, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of solid material and preparation of solutions must be performed in a chemical fume hood.[5]
Step 2: Waste Segregation and Collection Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[10] Never mix halogenated waste with non-halogenated waste streams.[11]
-
Solid Waste:
-
Collect all solid 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole residues, contaminated weigh boats, gloves, and wipes in a dedicated solid hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and be clearly labeled.[10]
-
-
Liquid Waste:
-
Collect all solutions containing 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole in a dedicated liquid hazardous waste container designated for "Halogenated Organic Solvents." [11]
-
Do not mix with other waste streams like acidic, basic, or non-halogenated organic waste.
-
Keep the container closed when not in use. Ensure containers are filled to no more than 90% capacity to allow for expansion.[11]
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-proof sharps container labeled for hazardous chemical contamination.
-
Step 3: Labeling and Containerization Accurate and clear labeling is a critical safety and compliance measure.
-
Affix a "Hazardous Waste" label to every waste container.
-
Clearly write the full chemical name: "4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole."
-
For liquid waste, list all solvent components and their approximate percentages.
-
Include appropriate hazard pictograms (e.g., GHS07 for irritant).[5]
-
Ensure the date of waste accumulation is recorded.
Step 4: Temporary Storage Pending Disposal Store sealed and labeled waste containers in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated, away from heat or ignition sources, and incompatible materials.[3]
-
Secondary containment (e.g., a spill tray) is required to contain any potential leaks.
Step 5: Final Disposal The final step is the transfer of waste to trained professionals.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to treat or neutralize the chemical waste yourself. The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[3][4]
Decontamination Procedures
In the event of a small spill or for routine cleaning of equipment:
-
Ensure the area is well-ventilated (work within a fume hood).
-
Wear the full PPE as described in Section 3, Step 1.
-
For solid spills, carefully sweep up the material and place it into the designated solid hazardous waste container.[4] Avoid creating dust.[7]
-
Decontaminate surfaces and non-disposable equipment with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) as solid hazardous waste.[10]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
Caption: Decision workflow for the proper management and disposal of thiadiazole waste.
By integrating these safety-conscious procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to the scientific community and the environment.
References
-
Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Retrieved from [Link]
-
Nanjing Bike Biotechnology Co., Ltd. (n.d.). 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole. Retrieved from [Link]
- Unknown Source. (n.d.). Chemical Waste Name or Mixtures. [Link not available]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Unknown Source. (2000, June 1). SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. [Link not available]
-
Indiana Department of Environmental Management. (n.d.). Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Capot Chemical. (2012, April 13). MSDS of 3-Chloro-4-morpholino-1,2,5-thiadiazole. Retrieved from [Link]
- Georg Thieme Verlag. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13, 11.
-
ResearchGate. (n.d.). Structure of 3-chloro-4-fluoro-1,2,5-thiadiazole and numbering of atoms. Retrieved from [Link]
- Google Patents. (n.d.). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
-
Wikipedia. (n.d.). 3,4-Dichloro-1,2,5-thiadiazole. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
Sources
- 1. ADMINISTRATIVE CODE [ilga.gov]
- 2. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. capotchem.com [capotchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
A Comprehensive Safety and Handling Guide for 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (CAS No. 1048982-04-2). As a trusted partner in your research, we are committed to providing in-depth technical information that extends beyond the product itself, ensuring the safety and success of your scientific endeavors. The following procedures are based on the known hazards of structurally similar chlorinated and sulfur-containing heterocyclic compounds.
Understanding the Hazard: A Proactive Approach to Safety
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side-shields or a full-face shield.[3][6][7] | Protects against splashes and potential vapors. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] | Prevents direct skin contact. Gloves must be inspected for tears or degradation before each use. Dispose of contaminated gloves in accordance with institutional hazardous waste protocols.[3][9] |
| Body | A flame-resistant laboratory coat.[6] | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood or if aerosolization is possible.[7][8] | Minimizes the risk of inhaling potentially harmful vapors or dust. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following diagram and steps provide a clear, logical progression for the safe handling of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
Caption: A stepwise workflow for the safe handling of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
Step 1: Pre-Handling Preparations
-
Engineering Controls : All work with 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[7][10]
-
Workspace Decontamination : Before starting, ensure the work area is clean and free of incompatible materials.
Step 2: Handling the Compound
-
Weighing : When weighing the solid compound, do so in the fume hood to contain any dust.
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Heating : The 1,2,5-thiadiazole ring is thermally stable, but heating should be done with caution.[2] Use a heating mantle with a stirrer and monitor the temperature closely.
Step 3: Post-Handling Procedures
-
Decontamination : All glassware and equipment that have come into contact with the compound should be decontaminated. Rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood is recommended.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][11] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[11] Scoop the material into a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[11] |
Disposal Plan: Responsible Stewardship
All waste containing 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Segregation : Keep all waste containing this compound separate from other waste streams.
-
Labeling : Clearly label the hazardous waste container with the full chemical name and any associated hazard warnings.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13]
By adhering to these safety protocols, you can confidently and safely incorporate 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole into your research workflows, contributing to a culture of safety and scientific excellence in your laboratory.
References
- Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.
-
MDPI. (2021, August 11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Available from: [Link]
- Thermo Fisher Scientific. (2025, December 24).
- GE Water & Process Technologies. (2021, August 27). SDS US.
- ChemRxiv. (n.d.).
- Aaronchem. (2024, November 1).
-
AK Scientific, Inc. (n.d.). 7-Chlorobenzo[c][1][6][8]thiadiazole-4-sulfonyl chloride.
- Apollo Scientific. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole.
- Sigma-Aldrich. (2025, October 7).
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties.
- Building block. (n.d.). 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.
- Capot Chemical. (2012, April 13). MSDS of 3-Chloro-4-morpholino-1,2,5-thiadiazole.
- International Journal of Drug Delivery Technology. (2022, March 25). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and.
- ResearchGate. (2021, April 21). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities.
Sources
- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. aaronchem.com [aaronchem.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
